N-benzyl-2,2-diphenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNYUXKHXWWWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325227 | |
| Record name | N-benzyl-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-26-4 | |
| Record name | NSC409373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-2,2-DIPHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-benzyl-2,2-diphenylacetamide (CAS Number 5022-26-4): A Predictive and Investigative Framework
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-2,2-diphenylacetamide (CAS No. 5022-26-4) is a distinct chemical entity within the broader class of acetamide derivatives. A comprehensive review of the current scientific literature reveals that this specific molecule is largely uncharacterized. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, pharmacological activity, or mechanism of action. This guide, therefore, serves as a foundational and predictive resource for researchers. By leveraging established chemical principles and drawing comparative insights from structurally analogous compounds, we provide a robust framework for the synthesis, characterization, and potential biological investigation of this compound. Our objective is to equip researchers with the necessary technical and strategic insights to pioneer the exploration of this novel compound.
Introduction and Current State of Research
This compound possesses a core structure that is of significant interest in medicinal chemistry. The diphenylacetamide scaffold is structurally related to known bioactive molecules, including anticonvulsants and analgesics.[1][2] The presence of the N-benzyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3]
Despite its intriguing structure, a thorough search of scientific databases yields no specific experimental data for this compound. This presents a unique opportunity for novel research. This document will, therefore, construct a logical and scientifically grounded pathway for future investigation, beginning with its synthesis and characterization.
Physicochemical Properties
While experimental data is scarce, basic physicochemical properties can be obtained from chemical supplier databases. These properties provide a starting point for experimental design, such as selecting appropriate solvent systems for synthesis and analysis.
| Property | Value | Source |
| CAS Number | 5022-26-4 | [4] |
| Molecular Formula | C₂₁H₁₉NO | [5] |
| Molecular Weight | 301.38 g/mol | [5] |
| Density (Predicted) | 1.119 g/cm³ | [5] |
| Boiling Point (Predicted) | 526.8 °C at 760 mmHg | [5] |
Proposed Synthesis and Mechanistic Considerations
The most plausible and direct method for synthesizing this compound is through the nucleophilic acyl substitution of a reactive diphenylacetic acid derivative with benzylamine. The most common laboratory-scale approach involves the conversion of the carboxylic acid to a more reactive acyl chloride.
Two-Step Synthetic Pathway
Step 1: Synthesis of Diphenylacetyl Chloride Diphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive diphenylacetyl chloride. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Step 2: Amide Formation The freshly prepared diphenylacetyl chloride is then reacted with benzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Predictive)
This protocol is a generalized procedure based on standard amidation reactions and should be optimized with careful in-lab experimentation.[6][7]
-
Acyl Chloride Formation:
-
To a solution of diphenylacetic acid (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude diphenylacetyl chloride, which is often used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude diphenylacetyl chloride in a dry, aprotic solvent.
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Analytical and Spectroscopic Characterization (Predictive)
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectral data can be predicted.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy[8]
-
¹H NMR (in CDCl₃):
-
δ ~7.20-7.40 ppm (m, 15H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings and the benzyl group.
-
δ ~6.50 ppm (broad t, 1H): The amide N-H proton. The broadness is due to quadrupolar relaxation and potential hydrogen bonding.
-
δ ~5.10 ppm (s, 1H): The methine proton (CH) of the diphenylacetyl moiety.
-
δ ~4.50 ppm (d, 2H): The methylene protons (CH₂) of the N-benzyl group, showing coupling to the amide N-H.
-
-
¹³C NMR (in CDCl₃):
-
δ ~172.0 ppm: The amide carbonyl carbon (C=O).
-
δ ~140.0, ~138.0 ppm: Quaternary carbons of the aromatic rings.
-
δ ~127.0-130.0 ppm: Aromatic C-H carbons.
-
δ ~58.0 ppm: The methine carbon (CH) of the diphenylacetyl moiety.
-
δ ~44.0 ppm: The methylene carbon (CH₂) of the N-benzyl group.
-
Mass Spectrometry (MS)[8]
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z = 301 would be expected. Key fragmentation patterns would likely involve the cleavage of the amide bond and the benzylic C-N bond.
-
Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ at m/z = 302 would be prominent.
High-Performance Liquid Chromatography (HPLC)[9]
A reverse-phase HPLC method would be suitable for purity assessment.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
Potential Biological Activities and Investigative Pathways
While no biological data exists for this compound, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.[4][9]
Anticonvulsant Activity
The diphenylacetamide scaffold is structurally analogous to phenytoin, a known anticonvulsant that acts on voltage-gated sodium channels.[1] Numerous N-substituted acetamide derivatives have shown potent anticonvulsant effects in preclinical models.[3][10]
Caption: Hypothetical mechanism of action as an anticonvulsant agent.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test [11] This is a standard preclinical model for generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., Swiss Albino, 20-25 g).
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or auricular electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose required to protect 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Analgesic and Anti-inflammatory Activity
Derivatives of 2-chloro-N,N-diphenylacetamide have demonstrated analgesic properties, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Experimental Protocol: Hot Plate Test [2] This test assesses central analgesic activity.
-
Animals: Male mice or rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Record the baseline latency by placing each animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound, vehicle, or a positive control (e.g., morphine).
-
Measure the reaction latency at various time points after administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: An increase in the reaction latency compared to the vehicle control group indicates an analgesic effect.
Safety and Toxicology
No toxicological data is available for this compound. Initial safety assessments should be conducted with caution. General safety precautions for handling novel chemical compounds should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[13]
Conclusion and Future Directions
This compound (CAS 5022-26-4) represents a scientifically unexplored molecule with significant potential, given the established biological activities of its structural analogues. This guide provides the first comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and based on well-established chemical principles. The outlined analytical methods and predictive spectroscopic data will serve as an essential reference for structural confirmation.
The most promising avenues for investigation lie in its potential anticonvulsant and analgesic properties. The experimental protocols detailed herein offer a clear starting point for researchers to begin to unravel the pharmacological profile of this novel compound. It is imperative that future work begins with a confirmed, high-purity synthesis, followed by systematic in vitro and in vivo screening. Such foundational research is necessary to move this compound from a chemical identifier to a compound of known scientific value.
References
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N-benzyl-2,2-diphenyl-acetamide. ChemSrc. [Link]
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Benzylation of N-benzyl-2-phenylacetamide. ResearchGate. [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [Link]
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Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. National Library of Medicine. [Link]
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Supporting Information. Semantic Scholar. [Link]
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Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. The Royal Society of Chemistry. [Link]
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Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Bentham Science. [Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]
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Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. ResearchGate. [Link]
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Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC. [Link]
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An In-depth Technical Guide to N-benzyl-2,2-diphenylacetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-benzyl-2,2-diphenylacetamide, a niche amide derivative with potential applications in medicinal chemistry. The document details the compound's core molecular and physical properties, a robust, step-by-step synthesis protocol, and an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, a hypothesized mechanism of action is presented, drawing from structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction and Core Compound Properties
This compound is an organic compound characterized by a central acetamide backbone, substituted with a benzyl group on the nitrogen atom and two phenyl groups on the alpha-carbon. Its chemical structure suggests potential for diverse biological activities, drawing interest from the fields of medicinal chemistry and drug discovery. The presence of bulky aromatic moieties and the amide linkage are key features that may contribute to its pharmacological profile.
Molecular and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₉NO | [1][2] |
| Molecular Weight | 301.38 g/mol | [1][2] |
| CAS Number | 5022-26-4 | [1] |
| Density (Predicted) | 1.119 g/cm³ | [3] |
| Boiling Point (Predicted) | 526.8 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 319.3 °C | [3] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of 2,2-diphenylacetic acid to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride. The subsequent step is the amidation of this intermediate with benzylamine.[4]
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2,2-diphenylacetyl chloride
-
To a stirred solution of 2,2-diphenylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The crude 2,2-diphenylacetyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve benzylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2,2-diphenylacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | Multiplet | 15H | Aromatic C-H |
| ~ 5.9 | Broad Singlet | 1H | -NH- |
| ~ 5.0 | Singlet | 1H | α-CH |
| ~ 4.4 | Doublet | 2H | Benzyl -CH₂-N- |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | Amide C=O |
| ~ 140 | Aromatic C (quaternary) |
| ~ 138 | Aromatic C (quaternary) |
| ~ 127 - 129 | Aromatic C-H |
| ~ 58 | α-CH |
| ~ 44 | Benzyl -CH₂-N- |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H Stretch (Amide) |
| ~ 3060 | Aromatic C-H Stretch |
| ~ 1650 | C=O Stretch (Amide I) |
| ~ 1540 | N-H Bend (Amide II) |
Hypothesized Mechanism of Action and Potential Applications
Direct experimental data on the biological activity and mechanism of action of this compound are currently unavailable. However, the structural motifs present in the molecule allow for a scientifically grounded hypothesis based on the known activities of related compounds. Derivatives of diphenylacetamide and compounds containing an N-benzyl amide moiety have been investigated for a range of pharmacological activities, including analgesic, anticonvulsant, and enzyme inhibitory effects.
Postulated Analgesic and Anti-inflammatory Activity
Several studies on diphenylacetamide derivatives have suggested that they may exert analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound, assuming it acts as a COX inhibitor. It is crucial to note that this pathway is hypothetical and requires experimental validation.
Caption: A hypothesized mechanism of action for this compound as a COX inhibitor.
Conclusion
This compound represents an intriguing molecule for further investigation within the realm of medicinal chemistry. This technical guide provides a solid foundation for its synthesis and characterization. The predicted spectroscopic data offer a benchmark for experimental verification. While its biological activity remains to be elucidated, the structural similarities to known bioactive compounds suggest that it may possess therapeutic potential. Future research should focus on the experimental validation of its synthesis, spectroscopic properties, and a thorough investigation into its pharmacological profile and mechanism of action.
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N-benzyl-2,2-diphenyl-acetamide . ChemSrc. [Link]
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N-Benzyl-2-phenylacetamide . PubChem. [Link]
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Supporting Information - Synthesis and characterization of N-substituted amides . Semantic Scholar. [Link]
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FTIR spectrum of N-benzyl-2-phenylacetamide (1) . ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of N-benzyl-2,2-diphenylacetamide in Organic Solvents
Introduction
N-benzyl-2,2-diphenylacetamide, a complex secondary amide, presents a significant area of interest for researchers in medicinal chemistry and materials science. Its intricate molecular architecture, featuring a central acetamide core flanked by two phenyl rings and an N-benzyl group, dictates its physicochemical properties, most notably its solubility. A comprehensive understanding of its behavior in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering predictive insights and a robust experimental framework for its quantitative determination.
Theoretical Framework for Solubility Prediction
The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of this compound offers a compelling case study in the balance between polar and non-polar characteristics.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₂₁H₁₉NO[1]
-
Molecular Weight: 301.38 g/mol [1]
-
Melting Point: 125-126 °C
-
Predicted LogP: 4.52580[1]
The molecule possesses a polar amide group (-CONH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] However, the molecule is dominated by its extensive non-polar surface area, contributed by the two phenyl rings and the benzyl substituent. The high predicted LogP value of 4.52580 strongly suggests a lipophilic nature, indicating a preference for non-polar environments and consequently, low aqueous solubility.[1]
Predicted Qualitative Solubility Profile
Based on its structure, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. This prediction is crucial for initial experimental design and solvent screening.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Medium | The amide group can engage in hydrogen bonding with the solvent's hydroxyl group. However, the large non-polar scaffold will limit extensive solvation. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Medium to High | These solvents offer a balance of polarity. The carbonyl group of acetone and ethyl acetate can interact with the amide dipole, while dichloromethane is a good solvent for many organic compounds of intermediate polarity. |
| Non-Polar | Toluene, Hexane | High (Toluene), Low (Hexane) | The aromatic ring of toluene can interact favorably with the phenyl and benzyl groups of the solute via π-stacking. The purely aliphatic nature of hexane is less suited to solubilize the polar amide portion of the molecule.[2] |
Experimental Determination of Solubility
To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[3][4][5]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]
-
-
Phase Separation and Sampling:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic solid particles.
-
-
Concentration Analysis:
-
The concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve is required for accurate quantification.
-
-
Data Reporting:
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation
For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured tabular format.
Table 1: Quantitative Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.04 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | Data to be determined | Data to be determined |
| Acetone | 58.08 | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |
| Dichloromethane | 84.93 | Data to be determined | Data to be determined |
| Toluene | 92.14 | Data to be determined | Data to be determined |
| Hexane | 86.18 | Data to be determined | Data to be determined |
Molecular Interactions Influencing Solubility
The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates the key molecular interactions at play.
Caption: Key intermolecular forces governing solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its practical application. While theoretical predictions based on its molecular structure and high LogP value suggest a preference for non-polar and moderately polar aprotic solvents, precise quantitative data must be obtained through rigorous experimental methods. The shake-flask method, as detailed in this guide, provides a reliable framework for determining the thermodynamic solubility of this compound. The resulting data will empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from laboratory research to real-world applications.
References
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N-benzyl-2,2-diphenyl-acetamide | CAS#:5022-26-4 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Hypothesized Mechanism of Action of N-benzyl-2,2-diphenylacetamide
Abstract
N-benzyl-2,2-diphenylacetamide is a synthetic compound for which the precise mechanism of action has not been empirically determined. However, its structural features, particularly the diphenylacetamide core, suggest potential pharmacological activities. This guide synthesizes information from structurally related compounds to propose a primary and secondary hypothesis for its mechanism of action. We provide a detailed, phased experimental workflow for the systematic investigation of these hypotheses, aimed at elucidating the molecular targets and cellular effects of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction and Structural Rationale
This compound belongs to a class of compounds that have garnered interest for their diverse biological activities. The core diphenylacetamide scaffold is structurally analogous to known anticonvulsant agents, while other derivatives have demonstrated analgesic and antimicrobial properties.[1][2][3] The presence of the N-benzyl group can further influence the molecule's pharmacokinetic and pharmacodynamic properties.[4] Given the absence of direct experimental data for this compound, a logical starting point for its characterization is to draw inferences from its structural relatives.[5]
Hypothesized Mechanisms of Action
Based on the activities of analogous compounds, we propose the following primary and secondary hypotheses for the mechanism of action of this compound.
Primary Hypothesis: Modulation of Neuronal Excitability via Ion Channel Inhibition
The diphenylacetamide framework bears a notable resemblance to phenytoin, a well-established anticonvulsant that functions by blocking voltage-gated sodium channels.[1] This structural similarity strongly suggests that this compound may exert its effects by modulating neuronal excitability. The primary hypothesized mechanism is the inhibition of voltage-dependent sodium channels, which would lead to a reduction in the sustained high-frequency firing of neurons characteristic of seizure activity.[1]
Secondary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes
Several 2-chloro-N,N-diphenylacetamide derivatives have been investigated for their analgesic properties, with molecular docking and in-vivo studies suggesting inhibition of cyclooxygenase (COX) enzymes as a plausible mechanism.[3][6] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of pain and inflammation.[6] Therefore, a secondary hypothesis is that this compound may function as a COX inhibitor, leading to analgesic and anti-inflammatory effects.
A Phased Experimental Approach to Mechanism of Action Elucidation
To systematically investigate the hypothesized mechanisms, a multi-phased experimental workflow is proposed. This approach begins with broad phenotypic screening and progresses to more specific target engagement and validation assays.
Diagram: Phased Experimental Workflow
Caption: A logical workflow for the characterization of this compound.
Detailed Experimental Protocols
Phase 1: In Vivo Phenotypic Screening
The initial phase aims to identify the broad pharmacological profile of the compound.
-
Maximal Electroshock (MES) Test: This model is used to screen for efficacy against generalized tonic-clonic seizures.[2][3]
-
Protocol:
-
Administer this compound at various doses to rodents (e.g., mice or rats).
-
After a predetermined pretreatment time, deliver an electrical stimulus via corneal or ear-clip electrodes to induce a seizure.[2]
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Calculate the median effective dose (ED₅₀) required to protect 50% of the animals from the tonic extension.[1]
-
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures and evaluates a compound's ability to raise the seizure threshold.[3]
-
Protocol:
-
Pre-treat animals with the test compound or vehicle.
-
Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals.
-
Observe the animals for the onset and severity of seizures.
-
Determine the ED₅₀ of the test compound for preventing or delaying the onset of seizures.
-
-
-
Hot Plate Test: This method assesses central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.[7]
-
Protocol:
-
Place animals on a heated surface maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking or jumping).
-
Administer the test compound, a vehicle control, and a positive control (e.g., morphine).[7]
-
Measure the response latency at set time points after drug administration. An increase in latency indicates an analgesic effect.
-
-
Quantitative Data from Analogous Compounds
The following table summarizes reported data for structurally related compounds to provide a comparative baseline.
| Compound Class | Test Model | Reported Activity/Endpoint | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | MES Seizure Model | Anticonvulsant Activity | [3] |
| 2-chloro-N,N-diphenylacetamide Derivatives | Hot Plate Test | Analgesic Response | [3][6] |
| N-benzyl-2-acetamidopropionamide Derivatives | MES Seizure Model | ED₅₀ values comparable to phenytoin | [8] |
Phase 2: In Vitro Target-Based Assays
Based on the outcomes of Phase 1, more specific in vitro assays are conducted to investigate the interaction of the compound with its putative molecular targets.
If anticonvulsant activity is observed in Phase 1, the effect of this compound on voltage-gated sodium channels should be investigated using patch-clamp electrophysiology.
-
Protocol:
-
Culture primary neurons or a suitable neuronal cell line expressing voltage-gated sodium channels.
-
Perform whole-cell patch-clamp recordings to measure sodium currents in response to depolarizing voltage steps.
-
Apply varying concentrations of this compound to the cells and record changes in the amplitude and kinetics of the sodium currents.
-
Determine the IC₅₀ for the inhibition of sodium channel activity.
-
If analgesic activity is detected in Phase 1, the inhibitory effect of the compound on COX-1 and COX-2 should be assessed.
-
Protocol:
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
Incubate the respective enzyme with arachidonic acid (the substrate) in the presence of varying concentrations of this compound.
-
Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ for the inhibition of each COX isoform.
-
Phase 3: Target Validation and Selectivity Profiling
The final phase aims to confirm direct binding to the identified target and assess the compound's selectivity.
To confirm direct interaction with the putative target (e.g., a specific sodium channel isoform), competitive radioligand binding assays can be performed.
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the target receptor.
-
Incubate the membranes with a radiolabeled ligand known to bind to the target and varying concentrations of this compound.[2]
-
Separate the bound and free radioligand by filtration.[2]
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value of the competition curve.
-
To assess the off-target effects of the compound, it should be screened against a panel of other receptors, ion channels, and enzymes (e.g., a CEREP panel). This will provide a broader understanding of its pharmacological profile and potential for side effects.
Proposed Signaling Pathways
Diagram: Hypothesized Anticonvulsant Signaling Pathway
Caption: Putative mechanism targeting voltage-gated sodium channels.
Diagram: Hypothesized Analgesic Signaling Pathway
Caption: Hypothetical mechanism of action via COX inhibition.[7]
Conclusion
While this compound is a largely uncharacterized molecule, its structural similarity to compounds with known anticonvulsant and analgesic properties provides a strong basis for a hypothesized mechanism of action centered on the modulation of neuronal ion channels or the inhibition of COX enzymes.[3][5] The experimental workflow detailed in this guide offers a systematic and logical progression for elucidating the pharmacological profile of this compound. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
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Chauhan, A., Sharma, D., & Kumar, P. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 53–58. Retrieved from [Link]
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Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]
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Kumar, P., et al. (2012). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. Archiv der Pharmazie, 345(8), 654-664. Retrieved from [Link]
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Zhang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(1), 199. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of N-benzyl-2,2-diphenylacetamide
Abstract
N-benzyl-2,2-diphenylacetamide is a synthetic compound belonging to a class of molecules that has garnered significant interest for its potential neuropharmacological activities. While direct experimental data on this specific molecule remains limited, extensive research on structurally related diphenylacetamide derivatives provides a strong basis for hypothesizing its primary biological targets and mechanisms of action. This technical guide synthesizes the current understanding of this chemical scaffold, focusing on its putative interactions with key central nervous system targets. We will delve into the evidence supporting these interactions, propose detailed experimental workflows for target validation, and provide the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound and its analogs.
Introduction: The Therapeutic Promise of the Diphenylacetamide Scaffold
The diphenylacetamide core is a privileged structure in medicinal chemistry, most notably recognized in the structure of phenytoin, a cornerstone therapy for epilepsy for decades. This structural similarity has driven the investigation of novel diphenylacetamide derivatives, including this compound, as potential modulators of neuronal excitability. The primary therapeutic indication explored for this class of compounds is anticonvulsant activity, although analgesic and anti-inflammatory properties have also been reported for some analogs.[1][2]
The core hypothesis for the mechanism of action of this compound is the modulation of voltage-gated sodium channels, mirroring the action of phenytoin.[3] This interaction is presumed to stabilize the inactivated state of these channels, thereby reducing the sustained high-frequency neuronal firing that characterizes seizure activity. A secondary or potentially synergistic mechanism may involve the antagonism of N-methyl-D-aspartate (NMDA) receptors, which would further decrease excitatory neurotransmission.[3] This guide will explore these potential targets in detail, providing a roadmap for their experimental validation.
Primary Putative Target: Voltage-Gated Sodium Channels (VGSCs)
The structural resemblance between this compound and phenytoin strongly suggests that voltage-gated sodium channels are a primary biological target.[3] VGSCs are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons. Their dysfunction is a key factor in the pathophysiology of epilepsy.
Mechanism of Action Hypothesis
It is hypothesized that this compound binds to the inactivated state of the VGSC. This binding is thought to be use-dependent, meaning the compound has a higher affinity for channels that are frequently opening and closing, as is the case during the rapid neuronal firing of a seizure. By stabilizing the inactivated state, the compound would prolong the refractory period of the neuron, making it less likely to fire another action potential. This leads to a reduction in the overall excitability of the neuronal network and can terminate or prevent seizure propagation.
Experimental Validation Workflow
Validating the interaction of this compound with VGSCs requires a multi-pronged approach, progressing from in vitro binding and functional assays to in vivo models of seizure activity.
Diagram: Experimental Workflow for VGSC Target Validation
Caption: A stepwise approach to validate VGSCs as a target.
Detailed Experimental Protocols
2.3.1. Radioligand Binding Assay
-
Objective: To determine if this compound binds to VGSCs and to quantify its binding affinity.
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific site on the sodium channel (e.g., site 2, targeted by batrachotoxin).
-
Protocol:
-
Prepare rat brain cortical synaptosomes, which are rich in VGSCs.
-
Incubate the synaptosomes with a fixed concentration of [³H]batrachotoxin and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be derived from the IC₅₀.
-
2.3.2. Patch-Clamp Electrophysiology
-
Objective: To characterize the functional effect of this compound on VGSC activity.
-
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through VGSCs in a single neuron.
-
Protocol:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line stably expressing a specific VGSC subtype (e.g., Nav1.1, Nav1.2, Nav1.6).
-
Establish a whole-cell recording configuration.
-
Apply voltage protocols to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses.
-
Perfuse the cells with varying concentrations of this compound.
-
Measure the reduction in the peak sodium current amplitude and any shifts in the voltage-dependence of inactivation.
-
Analyze the data to determine the IC₅₀ for channel block and to characterize the kinetics of the interaction.
-
2.3.3. In Vivo Anticonvulsant Models
-
Objective: To determine if the in vitro activity of this compound translates to anticonvulsant efficacy in animal models.
-
Principle: The Maximal Electroshock (MES) test is a widely used animal model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act on VGSCs.[1][4]
-
Protocol:
-
Administer this compound to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
After a predetermined pretreatment time, induce a seizure by delivering an electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the hindlimb tonic extension phase of the seizure.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure endpoint).
-
A rotarod test should be performed in parallel to determine the TD₅₀ (the dose causing motor impairment in 50% of animals), allowing for the calculation of the Protective Index (PI = TD₅₀/ED₅₀), a measure of the drug's therapeutic window.[5]
-
Secondary and Other Potential Targets
While VGSCs represent the most probable primary target, the broad pharmacological profile of related compounds suggests that this compound may interact with other biological molecules.
NMDA Receptors
-
Hypothesis: Some anticonvulsants exert their effects by reducing excitatory glutamatergic neurotransmission. Antagonism of NMDA receptors is a potential mechanism for this compound.[3]
-
Validation Approach:
-
In Vitro: Use patch-clamp electrophysiology to measure NMDA-evoked currents in cultured neurons in the presence and absence of the compound.
-
In Vivo: The subcutaneous pentylenetetrazole (scPTZ) seizure test can be used, as it is sensitive to drugs that modulate GABAergic and glutamatergic systems.
-
Cyclooxygenase (COX) Enzymes
-
Hypothesis: Several 2-chloro-N,N-diphenylacetamide derivatives have shown analgesic activity, with molecular docking studies suggesting inhibition of COX-1 and COX-2 enzymes.[2][6]
-
Validation Approach:
-
In Vitro: Perform enzyme inhibition assays using purified COX-1 and COX-2 to determine the IC₅₀ of this compound.
-
In Vivo: Use animal models of pain and inflammation, such as the hot plate test or the carrageenan-induced paw edema model, to assess analgesic and anti-inflammatory effects.[2]
-
Diagram: Putative Signaling Pathways
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An In-depth Technical Guide to N-benzyl-2,2-diphenylacetamide: Structural Analogs and Derivatives for Drug Discovery
Abstract
The N-benzyl-2,2-diphenylacetamide scaffold represents a cornerstone in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Its structural similarity to established anticonvulsant drugs like phenytoin has catalyzed extensive research into its derivatives, revealing a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and biological evaluation of this versatile class of compounds. We will explore key structural modifications, provide validated experimental protocols for synthesis and screening, and present a critical analysis of the current data to inform future drug discovery efforts.
The this compound Pharmacophore: A Foundation for CNS Drug Design
The core structure of this compound combines several key features that contribute to its pharmacological potential. The diphenylacetamide moiety is structurally analogous to the hydantoin ring of phenytoin, a well-established anticonvulsant that functions by blocking voltage-gated sodium channels.[1] This similarity suggests a putative mechanism of action for many of its derivatives: the modulation of neuronal excitability by inhibiting the sustained, high-frequency firing of neurons that underlies seizure activity.[1]
The N-benzyl group offers a versatile point for modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, which is crucial for blood-brain barrier penetration.[2] The exploration of analogs and derivatives has expanded the therapeutic profile of this scaffold beyond epilepsy to include potential applications as analgesic, anti-inflammatory, and antimicrobial agents.[3][4]
1.1 Rationale for Derivative Development
The primary driver for developing derivatives of the core scaffold is to optimize the therapeutic window and expand the range of biological activities. Key objectives include:
-
Enhancing Potency: Increasing the affinity for the biological target to achieve a therapeutic effect at lower doses.
-
Improving Selectivity: Minimizing off-target effects to reduce side effects and toxicity.
-
Optimizing Pharmacokinetics: Modifying absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.
-
Exploring New Therapeutic Areas: Identifying novel biological activities by systematically altering the core structure.
Synthesis and Characterization of the Core Scaffold
The synthesis of this compound and its derivatives generally relies on robust and well-established amidation reactions. The most common approach involves the acylation of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride.
2.1 General Synthesis Workflow
A plausible and widely utilized synthetic route involves the reaction of diphenylacetyl chloride with a substituted benzylamine. This method is efficient and allows for the generation of a diverse library of analogs by simply varying the amine starting material.[5]
Caption: Plausible synthetic workflow for this compound derivatives.[5]
2.2 Detailed Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide
While not the title compound, the synthesis of the related 2-chloro-N,N-diphenylacetamide provides a validated and illustrative protocol for the key chloroacetylation step often used to create intermediates for further derivatization.[6][7]
Objective: To synthesize 2-chloro-N,N-diphenylacetamide from diphenylamine and chloroacetyl chloride.
Materials:
-
Diphenylamine (0.04 M)
-
Chloroacetyl chloride (0.04 M)
-
Toluene (200 ml)
-
Crushed ice
-
Cold water
-
Ethanol
Procedure:
-
Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.[6]
-
Slowly add chloroacetyl chloride (0.04 M) to the solution.[6]
-
Reflux the reaction mixture for 4 hours.[6]
-
After cooling, pour the reaction mixture into crushed ice to precipitate the product.[6]
-
Keep the mixture overnight to ensure complete precipitation.[6]
-
Filter the precipitate and wash thoroughly with cold water.[6]
-
Dry the crude product and recrystallize from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and modifications to the acetamide linker. The primary focus of SAR studies in this class has been on anticonvulsant activity.
3.1 Key Modification Sites and Their Impact
Caption: Key structure-activity relationship points on the diphenylacetamide scaffold.
3.2 Impact of Substituents on Anticonvulsant Activity
Systematic studies have revealed critical insights into the structural requirements for potent anticonvulsant activity.
-
N-Benzyl Substitutions: In a series of N-benzyl-2-acetamidopropionamide derivatives, it was found that small, heteroatom-containing substituents were crucial for maximal activity.[8] Specifically, oxygen-substituted derivatives, such as N-benzyl-2-acetamido-3-methoxypropionamide, showed highly potent anticonvulsant effects.[8]
-
Stereochemistry: The stereochemistry at chiral centers can have a profound impact on potency. For N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer, which had an ED₅₀ value more than 20 times lower than its (S)-enantiomer.[8]
-
Anilide Modifications: In related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent on the anilide moiety was critical.[2] Introduction of a fluorine atom or a trifluoromethyl group was found to be essential for anticonvulsant activity in this series.[2]
-
Core Scaffold: The integrity of the core structure is often vital. In one study, changing a pyrrolidine-2,5-dione ring (a known anticonvulsant pharmacophore) to a chain amide bound, as seen in the this compound scaffold, led to a distinct drop in anticonvulsant protection, confirming the importance of the specific heterocyclic ring in that series.[2]
3.3 Summary of Biological Activity Data for Selected Analogs
The following table summarizes quantitative data from preclinical anticonvulsant screening of representative compounds, highlighting the impact of structural modifications.
| Compound Class/Derivative | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Source |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 4.5 | 27 | 6.0 | [8] |
| N-benzyl-2-acetamido-3-methoxypropionamide | MES (mice, i.p.) | 8.3 | - | - | [8] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | MES (mice, i.p.) | 17.3 | - | - | [8] |
| Phenytoin (Reference) | MES (mice, i.p.) | 6.5 | - | - | [8] |
| Valproic Acid (Reference) | 6 Hz (mice, i.p.) | 204.10 | > 400 | > 1.96 | [9] |
| Compound 14 (3-CF₃ anilide deriv.) | MES (mice, i.p.) | 24.0 | 487.5 | 20.3 | [10] |
| Compound 12 (anilide deriv.) | MES (mice, i.p.) | 8.0 | 699.9 | 87.5 | [10] |
MES = Maximal Electroshock Seizure Test; 6 Hz = Psychomotor Seizure Test; i.p. = intraperitoneal administration.
Key Biological Evaluation Protocols
To assess the therapeutic potential of novel this compound derivatives, standardized preclinical models are essential. These assays help determine a compound's efficacy, safety profile, and potential mechanism of action.
4.1 In Vivo Anticonvulsant Screening Workflow
A typical workflow for evaluating the anticonvulsant properties of a novel compound involves a tiered approach, starting with broad screening and progressing to more detailed characterization.
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An In-Depth Technical Guide to the In Silico Prediction of N-benzyl-2,2-diphenylacetamide Bioactivity
Abstract
The imperative to accelerate the drug discovery pipeline while minimizing costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research. This guide provides a comprehensive, technically-grounded framework for predicting the biological activity of N-benzyl-2,2-diphenylacetamide, a scaffold of known pharmacological interest. We will navigate the entire computational workflow, from initial data sourcing and ligand preparation to advanced molecular simulations. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. By integrating quantitative structure-activity relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics, we present a holistic and self-validating approach to generating robust, testable hypotheses for the bioactivity of this compound and its analogues.
Introduction to this compound and the Role of In Silico Prediction
Chemical Properties and Known Biological Profile of this compound
This compound is a derivative of acetamide with a chemical structure characterized by a central acetamide core, two phenyl rings attached to the alpha-carbon, and a benzyl group on the nitrogen atom. Structurally related compounds have been investigated for a range of biological activities.[1][2] For instance, various N-benzyl amides and diphenylacetamide derivatives have shown potential as analgesic and anticonvulsant agents.[3][4] The diverse bioactivities associated with this scaffold make it a compelling subject for further investigation and a prime candidate for the application of computational prediction techniques to elucidate its mechanism of action and identify potential therapeutic targets.[3]
The Imperative for Computational Approaches in Modern Drug Discovery
Traditional drug discovery is a long, arduous, and expensive journey, with high attrition rates in the preclinical and clinical phases.[5] In silico drug design, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[6] By leveraging computational power, researchers can screen vast virtual libraries of compounds, predict their interactions with biological targets, and optimize lead candidates with greater speed and efficiency.[7][8] These computational methods are broadly categorized into structure-based and ligand-based approaches, both of which will be explored in this guide.[9]
Overview of the In Silico Workflow
The prediction of a molecule's bioactivity is a multi-faceted process that integrates various computational techniques. This guide will follow a logical progression, beginning with the foundational steps of data collection and ligand preparation. We will then delve into both ligand-based methods, such as QSAR and pharmacophore modeling, and structure-based methods, including molecular docking. Finally, we will explore the use of molecular dynamics simulations to refine our understanding of the ligand-target interactions.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Foundational Data Curation and Ligand Preparation
Sourcing Compound Information from Chemical Databases
The initial and most critical step is to gather comprehensive information about the lead compound and any known analogues. Publicly accessible databases are invaluable resources for this purpose.
-
PubChem: A comprehensive database providing information on the chemical, physical, and biological properties of small molecules.[10][11][12] It is an excellent starting point for obtaining the 2D and 3D structures of this compound.
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound bioactivities against various drug targets.[13][14][15][16][17] This is a key resource for identifying known activities of structurally similar compounds, which is essential for building QSAR models and identifying potential targets.
Step-by-Step: Ligand Preparation and Energy Minimization
The quality of the input ligand structure is paramount for the accuracy of subsequent computational analyses. Raw structures obtained from databases often require preparation to ensure they are in a chemically correct and energetically favorable state.
Protocol: Ligand Preparation
-
Obtain 3D Structure: Download the 3D structure of this compound from a database like PubChem in a suitable format (e.g., SDF or MOL2).
-
Add Hydrogens: Most crystal structures or database entries lack explicit hydrogen atoms. These must be added, ensuring correct protonation states at physiological pH (typically 7.4).
-
Assign Partial Charges: Assign partial charges to each atom using a force field (e.g., Gasteiger or AM1-BCC). This is crucial for accurately calculating electrostatic interactions.
-
Energy Minimization: Perform energy minimization to relieve any steric clashes and to obtain a low-energy conformation of the ligand. This is typically done using a molecular mechanics force field like MMFF94 or UFF.
-
Format Conversion: Save the prepared ligand in a format compatible with the software you will be using for subsequent steps (e.g., PDBQT for AutoDock).
Software Note: Open-source tools like Avogadro [18] and Open Babel can be used for these ligand preparation steps.
Target Identification and Validation
Hypothesis-Driven Target Selection Based on Known Analogue Activity
Based on the known analgesic and anticonvulsant activities of related diphenylacetamide derivatives, a hypothesis-driven approach can be employed to select potential protein targets.[3][4] For instance, cyclooxygenase (COX) enzymes are well-established targets for analgesic drugs, making them a logical starting point for investigation.
In Silico Target Fishing and Reverse Docking Approaches
Target fishing, or reverse docking, is a computational technique used to identify potential protein targets for a given small molecule.[9] This involves docking the ligand of interest against a large library of protein structures and ranking the proteins based on their predicted binding affinity.
Critical Assessment of Potential Protein Targets
Once a list of potential targets is generated, a critical assessment is necessary to prioritize the most promising candidates. This involves considering the biological relevance of the target to the disease of interest, the druggability of the binding site, and any existing experimental data that supports the proposed interaction. The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules and is an essential resource for obtaining receptor structures for docking studies.[19][20][21][22][23]
Quantitative Structure-Activity Relationship (QSAR) Modeling
The Rationale Behind QSAR in Lead Optimization
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8][24] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[7] QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead structures.[5][25]
Protocol: Building a Predictive QSAR Model
-
Dataset Curation:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) from databases like ChEMBL.
-
Ensure the data is consistent and reliable, and that the compounds span a wide range of activities.
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.[26]
-
-
Model Building and Training:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the molecular descriptors with the biological activity for the compounds in the training set.[26]
-
-
Model Validation:
-
Use the test set to evaluate the predictive power of the QSAR model.
-
Internal and external validation techniques should be employed to ensure the robustness and generalizability of the model.
-
Structure-Based Approaches: Molecular Docking
Principles of Molecular Docking for Predicting Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][27][28] It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-receptor interactions.[5][29] The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.[9]
Protocol: Performing Molecular Docking with a Putative Target
-
Receptor and Ligand Preparation:
-
Defining the Binding Site and Running the Docking Simulation:
-
Analysis of Docking Poses and Scoring Functions:
-
Analyze the predicted binding poses of the ligand.
-
Use the scoring function to rank the poses and to estimate the binding affinity.
-
Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other important contacts.
-
Caption: A simplified workflow for a molecular docking experiment.
Ligand-Based Approaches: Pharmacophore Modeling
The Concept of a Pharmacophore and its Utility
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[31][32] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[31] Pharmacophore models can be used for virtual screening to identify novel compounds with the desired activity.[33][34][35]
Protocol: Developing a Pharmacophore Model from Active Analogues
-
Select a Set of Active Ligands: Identify a diverse set of molecules that are known to be active against the target of interest.
-
Generate Conformations: For each ligand, generate a set of low-energy conformations.
-
Align the Ligands: Align the conformations of the active ligands based on their common chemical features.
-
Identify Common Features: Identify the pharmacophoric features that are common to all of the aligned active ligands.
-
Build the Pharmacophore Model: Create a 3D model that represents the spatial arrangement of these common features.
-
Validate the Model: Use the pharmacophore model to screen a database of known active and inactive compounds to assess its ability to distinguish between them.
Advanced Simulation: Molecular Dynamics
Rationale: Assessing the Stability of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can provide a more dynamic and realistic view.[36][37][38][39] MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-receptor complex and the identification of key dynamic interactions.
Protocol: Setting up and Running a Molecular Dynamics Simulation
-
System Setup:
-
Start with the best-ranked pose from the molecular docking simulation.
-
Place the protein-ligand complex in a simulation box filled with water molecules.
-
Add ions to neutralize the system.[36]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds).
-
-
Analysis:
-
Analyze the trajectory of the simulation to assess the stability of the protein-ligand complex, calculate binding free energies, and identify key interactions.
-
Software Note: GROMACS [41] and LAMMPS [42] are widely used open-source software packages for performing molecular dynamics simulations.
Data Synthesis and Interpretation
Integrating Data from Multiple In Silico Models
The true power of in silico prediction lies in the integration of data from multiple computational methods. The results from QSAR, molecular docking, pharmacophore modeling, and molecular dynamics should be considered together to build a comprehensive picture of the potential bioactivity of this compound. For example, a compound that is predicted to be active by a QSAR model, docks well into the binding site of a relevant target, and forms a stable complex in an MD simulation is a strong candidate for experimental validation.
Translating Computational Predictions into Testable Hypotheses
The ultimate goal of in silico prediction is to generate testable hypotheses that can be validated in the laboratory. The computational results should be used to prioritize compounds for synthesis and biological testing, and to design experiments that can confirm the predicted mechanism of action.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in silico workflow for predicting the bioactivity of this compound. By following the protocols and principles outlined herein, researchers can leverage the power of computational chemistry to accelerate their drug discovery efforts. The continued development of more accurate algorithms, the integration of artificial intelligence and machine learning, and the growth of publicly available biological data will undoubtedly further enhance the predictive power of these methods in the future.[24][26][43][44]
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RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved January 15, 2026, from [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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PubChem. (n.d.). RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. Retrieved January 15, 2026, from [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved January 15, 2026, from [Link]
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Journal of Pharma Insights and Research. (2025, February 5). Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). Protein Data Bank (file format). Retrieved January 15, 2026, from [Link]
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Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. Retrieved January 15, 2026, from [Link]
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Zdrazil, B., Felix, E., Hunter, F., Manners, E. J., Blackshaw, J., Corbett, S., de Veij, M., Ioannidis, H., Mendez Lopez, D., & Mosquera, J. F. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1241–D1251. [Link]
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International Journal of Advances in Pharmacy and Biotechnology. (2020, November 26). A Review on QSAR Studies. Retrieved January 15, 2026, from [Link]
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PubMed. (n.d.). 3D-QSAR in drug design--a review. Retrieved January 15, 2026, from [Link]
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YouTube. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. Retrieved January 15, 2026, from [Link]
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Liew, C. Y., & Zareian, N. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(10), 1269. [Link]
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An In-depth Technical Guide to N-benzyl-2,2-diphenylacetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-2,2-diphenylacetamide is a synthetic amide derivative with a core structure suggestive of significant pharmacological potential. While direct experimental data on this specific molecule is limited, a comprehensive review of structurally related diphenylacetamide and N-benzylacetamide analogs provides a strong foundation for predicting its chemical properties, biological activities, and therapeutic applications. This technical guide synthesizes the available literature on these related compounds to present a cohesive overview of this compound, including detailed synthetic protocols, physicochemical and spectroscopic characterization, and an exploration of its potential as an anticonvulsant and analgesic agent. The guide also outlines established experimental workflows for the validation of these predicted activities, offering a roadmap for future research and development.
Introduction
The this compound scaffold combines key pharmacophoric features from two classes of biologically active molecules: the diphenylacetamides, which are structurally analogous to the anticonvulsant drug phenytoin, and N-benzylacetamides, which have been investigated for a range of therapeutic effects, including analgesia. This unique combination suggests that this compound may exhibit a desirable pharmacological profile, potentially acting on the central nervous system (CNS) to modulate neuronal excitability. This guide aims to provide a thorough literature review and a forward-looking perspective on the potential of this compound, grounded in the established science of its structural relatives.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through standard amidation reactions. A common and effective method involves the reaction of diphenylacetyl chloride with benzylamine.
General Synthesis Protocol
A robust method for the synthesis of this compound involves the following steps:
-
Preparation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like toluene.
-
Amidation: The freshly prepared diphenylacetyl chloride is then reacted with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is usually carried out in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Work-up and Purification: The reaction mixture is washed with dilute acid and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively reported, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₂₁H₁₉NO | - |
| Molecular Weight | 301.38 g/mol | - |
| CAS Number | 5022-26-4 | [1] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 526.8±49.0 °C (Predicted) | [2] |
| Density | 1.119±0.06 g/cm³ (Predicted) | [2] |
Spectroscopic Data of a Structurally Similar Compound (N-benzyl-2-phenylacetamide): [3]
-
¹³C NMR: Similarly, the carbon spectrum of N-benzyl-2-phenylacetamide would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methylene groups.
-
IR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1640 cm⁻¹), and C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of benzyl and diphenylmethyl groups.
Potential Biological Activities and Mechanism of Action
The structural features of this compound suggest potential activity as an anticonvulsant and analgesic agent.
Anticonvulsant Activity
The diphenylacetamide core is structurally similar to phenytoin, a well-established anticonvulsant that acts by blocking voltage-gated sodium channels.[4] This suggests that this compound may also modulate neuronal excitability by interacting with these channels. Numerous studies on related diphenylacetamide derivatives have shown promising anticonvulsant activity in preclinical models.[4]
Diagram: Putative Anticonvulsant Mechanism
Caption: Hypothetical mechanism of analgesic action via inhibition of the COX enzyme.
Experimental Protocols for Activity Validation
To validate the predicted biological activities of this compound, the following established preclinical screening protocols are recommended.
Anticonvulsant Activity Screening
Maximal Electroshock (MES) Test: This is a widely used model for generalized tonic-clonic seizures.
-
Animals: Male mice (20-25 g).
-
Procedure:
-
Administer the test compound (this compound) or vehicle control intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), induce seizures via corneal electrodes with an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED₅₀) can be determined.
Analgesic Activity Screening
Hot Plate Test: This test measures the response to a thermal pain stimulus.
-
Animals: Male or female mice (20-25 g).
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). [5] 2. Record the latency to a nocifensive response (e.g., licking a hind paw or jumping). [5]A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. [1] 3. Administer the test compound or vehicle control and re-test at various time points (e.g., 30, 60, 90 minutes) to determine the peak effect.
-
-
Endpoint: An increase in the latency to respond compared to the control group indicates an analgesic effect.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential for development as a novel therapeutic agent. Based on a comprehensive analysis of its structural analogs, it is hypothesized to possess both anticonvulsant and analgesic properties, potentially mediated through the modulation of voltage-gated sodium channels and/or inhibition of COX enzymes.
Future research should focus on the definitive synthesis and spectroscopic characterization of this compound to confirm its structure and purity. Following this, the outlined preclinical screening protocols should be employed to empirically validate its anticonvulsant and analgesic activities. Further mechanistic studies, including electrophysiological assays on neuronal ion channels and enzyme inhibition assays, will be crucial to elucidate its precise mechanism of action. The insights gained from such studies will be invaluable for the rational design and development of new and more effective therapies for neurological disorders and pain management.
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Methodological & Application
A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-benzyl-2,2-diphenylacetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-benzyl-2,2-diphenylacetamide. This compound and its analogues are of significant interest in synthetic chemistry and drug discovery. The developed method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, ensuring high specificity, accuracy, and precision. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for quality control, stability testing, and research applications.[1][2][3] This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, and expected performance data.
Introduction and Scientific Rationale
This compound is a tertiary amide with a molecular structure featuring significant non-polar character due to its three phenyl rings.[4] Compounds within the diphenylacetamide and N-benzylacetamide classes have been investigated for a range of biological activities, including potential anticonvulsant and analgesic properties.[5] Accurate and reliable quantification of this compound is therefore critical for researchers in process development, quality assurance, and early-phase drug discovery to ensure purity, monitor reaction kinetics, and assess stability.
1.1. The Analytical Challenge and Methodological Justification
The primary analytical challenge is to develop a method that is both selective for the analyte and robust enough for routine use.
-
Choice of Chromatographic Mode: this compound possesses a high calculated LogP of approximately 4.5, indicating significant hydrophobicity.[4] This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach. The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential stationary phase for RP-HPLC and was selected for this method. Its long alkyl chains provide strong hydrophobic interactions with the phenyl groups of the analyte, ensuring adequate retention and separation from more polar impurities. A standard column dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water . Acetonitrile is an excellent organic modifier for analytes containing aromatic rings, as its pi-electron system can engage in favorable interactions, often leading to sharper peaks compared to methanol.[6] An isocratic elution is chosen for its simplicity and robustness, which is ideal for quantifying a single target compound. The ratio of ACN to water is optimized to achieve a suitable retention time, ensuring resolution from the solvent front without excessively long run times.
-
Detector Selection: The presence of multiple phenyl rings in this compound results in strong ultraviolet (UV) absorbance. Based on the analysis of structurally similar compounds and the typical absorbance of aromatic systems, a detection wavelength of 220 nm was selected to ensure high sensitivity.[7]
Materials and Instrumentation
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Milli-Q® or equivalent)
-
Methanol (HPLC grade, for cleaning)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chromatographic Conditions
All quantitative data should be acquired under the following optimized conditions.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
4.1. Preparation of Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard, sonicating briefly if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 4°C and protected from light.
4.2. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (70:30 ACN:Water) to cover the desired concentration range (e.g., 1-100 µg/mL).
4.3. Preparation of Sample Solutions
-
Accurately weigh the sample material containing this compound.
-
Dissolve and dilute the material in acetonitrile to achieve a theoretical concentration within the validated linear range of the method (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates.
Experimental Protocols
Protocol 1: HPLC Analysis Workflow
This protocol outlines the step-by-step procedure for performing the analysis.
-
System Preparation:
-
Prime the HPLC pump with both acetonitrile and water to remove air bubbles.
-
Purge the system thoroughly.
-
Set the mobile phase composition to 70:30 (ACN:Water) and begin pumping at 1.0 mL/min.
-
-
Column Equilibration:
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.
-
Verify that the system suitability parameters meet the pre-defined criteria (see Table 2). The system is not ready for sample analysis if SST fails.
-
-
Sequence Execution:
-
Place a solvent blank (mobile phase) at the beginning of the sequence.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Bracket the samples with check standards (a mid-range calibration standard) every 10-20 injections to monitor system performance.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Generate a calibration curve by plotting peak area against concentration for the calibration standards.
-
Quantify the analyte concentration in the sample solutions using the regression equation from the calibration curve.
-
Caption: A standard workflow for the HPLC analysis of this compound.
Protocol 2: Method Validation According to ICH Q2(R2)
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2][3] The following validation characteristics should be assessed.
-
Specificity:
-
Analyze a blank solution (mobile phase), a standard solution, and a sample solution.
-
Perform a forced degradation study.[8] Expose a sample solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions.
-
Acceptance Criterion: The analyte peak should be free from interference from any degradation products, impurities, or blank components. Peak purity analysis (using a PDA detector) should confirm homogeneity.
-
-
Linearity and Range:
-
Prepare and inject at least five calibration standards across the proposed range (e.g., 1-100 µg/mL).
-
Construct a calibration curve of peak area vs. concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Calculate the percent recovery for each replicate.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio. Inject solutions of decreasing concentration.
-
Acceptance Criteria: LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[10] The LOQ should be verifiable with acceptable precision and accuracy.
-
-
Robustness:
-
Intentionally make small variations to the method parameters and assess the impact on the results.
-
Parameters to vary: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., ACN ±2%).
-
Acceptance Criterion: The system suitability parameters should remain within limits, and the results should not be significantly affected by the variations.
-
Caption: Logical flow of the method validation process based on ICH Q2(R2) guidelines.
Expected Results and Performance Data
The following tables summarize the expected performance data for this validated method.
Table 1: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Justification |
|---|---|---|
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Indicates high column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | Confirms the stability and reproducibility of the pump and mobile phase. |
Table 2: Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | 0.9998 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | 0.85% |
| Precision (Intermediate, %RSD) | 1.10% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Specificity | Method is specific and stability-indicating. |
| Robustness | Passed. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation, conducted in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in both research and quality control environments. The isocratic nature of the method ensures its robustness and ease of transfer between different laboratories and HPLC systems.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
- Google Patents. (2014). CN103926334A - Method for detecting residual organic solvents in medicines by high performance liquid chromatography.
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2007). Benzylation of N-benzyl-2-phenylacetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]
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PMC. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diphenylacetamide. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. Retrieved from [Link]
-
Chemsrc. (n.d.). N-benzyl-2,2-diphenyl-acetamide | CAS#:5022-26-4. Retrieved from [Link]
-
ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Associação Brasileira de Química. (n.d.). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-2-phenylacetamide. Retrieved from [Link]
-
Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
The Nigerian Journal of Pharmacy. (2023). Reversed phase HPLC method development and validation for the analysis of amlodipine besylate in tablets dosage form and human plasma. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-2,2-diphenylacetamide. Retrieved from [Link]
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Application Note: 1H and 13C NMR Characterization of N-benzyl-2,2-diphenylacetamide
Abstract
This technical guide provides a detailed protocol and theoretical analysis for the structural elucidation of N-benzyl-2,2-diphenylacetamide using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in synthetic and medicinal chemistry, unambiguous characterization is paramount. This document outlines the step-by-step procedures for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, it presents a comprehensive, predicted spectral analysis based on established chemical shift principles and data from analogous structures. This serves as a robust reference for researchers in organic synthesis and drug development for the verification of this compound.
Introduction: The Role of NMR in Structural Verification
This compound is a secondary amide featuring a benzyl group attached to the nitrogen and a diphenylmethyl group adjacent to the carbonyl carbon. The precise arrangement of these functionalities is critical to its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for confirming the covalent structure of such organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule.[3]
This application note serves as a practical guide for researchers, providing both the "how-to" (protocols) and the "why" (theoretical underpinnings) for the NMR analysis of this compound.
Predicted NMR Spectral Analysis
Due to the absence of publicly available experimental spectra for this compound, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in the analysis of structurally similar compounds and fundamental NMR principles.[4][5]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to exhibit signals corresponding to five distinct proton environments.
-
Aromatic Protons (H-Ar): The protons on the three aromatic rings (two phenyl and one benzyl) are expected to resonate in the downfield region, typically between δ 7.20 - 7.40 ppm .[4] Due to the similar electronic environments, the signals from these 15 protons will likely overlap, resulting in a complex multiplet.
-
Amide Proton (H-N): The amide proton signal is anticipated to appear as a broad triplet around δ 6.50 - 6.80 ppm . Its broadness is a common feature due to moderate rates of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.[6][7] The triplet multiplicity arises from the coupling with the two adjacent benzylic protons (H-5), with an expected coupling constant (³JHH) of approximately 5-6 Hz.[8] The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[9][10]
-
Methine Proton (H-4): The single proton on the diphenylmethyl group is significantly deshielded by the adjacent carbonyl group and the two phenyl rings. This signal is predicted to be a singlet and appear around δ 5.10 ppm . The absence of adjacent protons results in a singlet multiplicity.
-
Benzylic Protons (H-5): The two protons of the methylene group attached to the nitrogen (the benzylic CH₂) are deshielded by the adjacent aromatic ring and the amide group. This signal is expected to appear as a doublet around δ 4.50 ppm . The doublet arises from coupling to the single amide proton (H-N), with a ³JHH of approximately 5-6 Hz.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded carbon in the molecule and is expected to resonate at approximately δ 171.0 - 173.0 ppm .[11]
-
Aromatic Quaternary Carbons (C-ipso): The four quaternary carbons of the aromatic rings (C-6, C-12, C-18) will appear in the aromatic region. The ipso-carbon of the benzyl group (C-6) is predicted around δ 138.0 ppm , while the two ipso-carbons of the diphenyl groups (C-12, C-18) are expected around δ 140.0 ppm .[12]
-
Aromatic Methine Carbons (C-Ar): The various CH carbons of the three aromatic rings will produce a cluster of signals in the range of δ 127.0 - 130.0 ppm .[11] Due to symmetry, the two phenyl rings on the diphenylmethyl group are equivalent, reducing the total number of expected aromatic CH signals.
-
Methine Carbon (C-4): The carbon of the diphenylmethyl group (CH) is attached to two phenyl rings and the carbonyl group. Its resonance is predicted to be around δ 58.0 - 60.0 ppm .
-
Benzylic Carbon (C-5): The benzylic methylene carbon (CH₂) is attached to the nitrogen and a phenyl ring, and its signal is expected around δ 43.0 - 45.0 ppm .[4]
Summary of Predicted Spectral Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 - 7.40 | Multiplet | 15H | H-Ar |
| Amide | 6.50 - 6.80 | Broad Triplet | 1H | H-N (H-1) |
| Methine | ~ 5.10 | Singlet | 1H | CH(Ph)₂ (H-4) |
| Benzylic | ~ 4.50 | Doublet | 2H | N-CH₂-Ar (H-5) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | 171.0 - 173.0 | C=O (C-2) |
| Aromatic Quaternary | ~ 140.0 | C-(Ph)₂ (C-12, C-18) |
| Aromatic Quaternary | ~ 138.0 | C-CH₂-N (C-6) |
| Aromatic Methine | 127.0 - 130.0 | Aromatic C-H |
| Methine | 58.0 - 60.0 | CH(Ph)₂ (C-4) |
| Benzylic | 43.0 - 45.0 | N-CH₂-Ar (C-5) |
Experimental Protocols
The following protocols are designed to yield high-quality, high-resolution NMR spectra for this compound. Adherence to these steps is crucial for ensuring data accuracy and reproducibility.
NMR Sample Preparation
The creation of a homogeneous, particulate-free sample is the foundational step for acquiring a high-quality NMR spectrum.[13]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8%+)
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube and cap
-
Glass Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.[14] For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[14]
-
Solvent Addition: Using a micropipette or syringe, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for nonpolar to moderately polar organic compounds and its residual proton signal (δ ~7.26 ppm) typically does not interfere with the signals of the analyte.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.[15]
-
Dissolution: Gently swirl or vortex the vial to ensure the compound completely dissolves. A homogeneous solution is critical for sharp, well-resolved NMR signals.
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any dust or particulate matter, which can degrade the magnetic field homogeneity and broaden the spectral lines.[13]
-
Sample Height and Labeling: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[14] Cap the tube securely and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Caption: Workflow for NMR characterization of this compound.
¹H NMR Acquisition Protocol:
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field during the experiment.[13]
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. Good shimming results in sharp, symmetrical peaks.
-
Tuning: Tune and match the probe for the ¹H nucleus to ensure efficient transfer of radiofrequency power and optimal signal detection.
-
Parameter Setup:
-
Spectral Width (SW): Set to ~15 ppm, centered around 5-6 ppm, to encompass all expected proton signals.
-
Pulse Angle: Use a 30° or 45° pulse to allow for faster repetition of scans.
-
Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.[2]
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is typically sufficient for ¹H NMR.
-
Number of Scans (NS): Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.
¹³C NMR Acquisition Protocol:
-
Instrument Setup: Follow steps 1-3 from the ¹H protocol, but tune and match the probe for the ¹³C nucleus.
-
Parameter Setup:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This decouples the protons from the carbons, resulting in a spectrum of singlets for each carbon, which simplifies interpretation.
-
Spectral Width (SW): Set to ~220 ppm to cover the full range of organic carbon chemical shifts.
-
Acquisition Time (AT): Set to 1-2 seconds.
-
Relaxation Delay (D1): A longer delay of 2-5 seconds is necessary for quaternary carbons, which relax more slowly.
-
Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to obtain a good signal-to-noise ratio, depending on the sample concentration.
-
-
Acquisition: Start the acquisition.
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm for both ¹H and ¹³C spectra.[15]
-
Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas. The integration values provide the relative ratio of the number of protons giving rise to each signal.[1]
-
Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the predicted data to confirm the structure of this compound.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, combined with a thorough theoretical prediction of the spectral data, offer researchers a reliable guide for structural verification. By following these methodologies, scientists in the fields of chemical synthesis and drug development can confidently elucidate and confirm the structure of this and related compounds, ensuring the integrity of their research.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of N-benzyl-2,2-diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation pathways of N-benzyl-2,2-diphenylacetamide, a molecule of interest in synthetic and medicinal chemistry. By leveraging fundamental principles of mass spectrometry and drawing parallels with structurally similar compounds, this document outlines the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Detailed, field-tested protocols for sample preparation and analysis are provided to guide researchers in obtaining high-quality mass spectra for this and related molecules. The causal relationships behind fragmentation are explained, offering a robust framework for structural elucidation and impurity profiling in drug development and chemical research.
Introduction: The Structural Context of this compound
This compound is a secondary amide characterized by several key structural features that dictate its behavior in a mass spectrometer: a secondary amide linkage, a benzyl group on the nitrogen, and a diphenylmethyl group adjacent to the carbonyl. Understanding the fragmentation of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. The stability of the potential carbocations that can be formed upon fragmentation, such as the benzyl and diphenylmethyl cations, are major driving forces in the dissociation process.[1][2] This application note will dissect the probable fragmentation mechanisms under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be dominated by cleavages at the weakest bonds and those that lead to the formation of highly stable ionic species. The primary sites for fragmentation are the C-N amide bond and the C-C bond alpha to the carbonyl group.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of EI-MS, the molecule will readily fragment. The most probable fragmentation pathways are initiated by the removal of an electron to form a molecular ion (M•+), which then undergoes further dissociation.
-
Alpha-Cleavage: A principal fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the adjacent carbon (α-carbon).[3] For this compound, this would involve the cleavage of the C-C bond between the carbonyl group and the diphenylmethyl group. This leads to the formation of the highly stable diphenylmethyl cation at m/z 167 . This ion is expected to be a prominent peak, if not the base peak, in the EI spectrum.
-
Amide Bond Cleavage (N-CO Cleavage): Cleavage of the amide bond is another common fragmentation pathway for amides.[3] This can occur in two ways:
-
Formation of the diphenylacetyl cation (m/z 195 ) and a benzylaminyl radical. The diphenylacetyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the diphenylmethyl cation (m/z 167 ).
-
Formation of the N-benzylformamide cation radical (m/z 121 ) and a diphenylmethyl radical.
-
-
Formation of the Benzyl Cation: Cleavage of the N-CH₂ bond can lead to the formation of the very stable benzyl cation at m/z 91 . This is a common feature in the mass spectra of N-benzyl compounds. The benzyl cation can further rearrange to the even more stable tropylium ion, also at m/z 91 .
The following diagram illustrates the proposed EI fragmentation pathways:
Caption: Proposed EI fragmentation pathways of this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).
Under CID conditions, the protonated molecule is expected to fragment along similar lines as in EI, but the initial protonation site can influence the fragmentation pathways. Protonation is likely to occur at the amide oxygen or nitrogen.[5]
-
Dominant N-CO Cleavage: For protonated amides, cleavage of the N-CO bond is often a dominant fragmentation pathway.[3] This would result in the formation of the diphenylacetyl cation (m/z 195 ) and neutral benzylamine.
-
Formation of the Benzyl Cation: Similar to EI, cleavage of the N-CH₂ bond can occur, leading to the formation of the benzyl cation (m/z 91 ).
-
Formation of the Diphenylmethyl Cation: Alpha-cleavage can also occur in ESI-MS/MS, leading to the formation of the diphenylmethyl cation (m/z 167 ).
The following diagram illustrates the proposed ESI-MS/MS fragmentation pathways:
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Summary of Expected Fragment Ions
The following table summarizes the major fragment ions expected from the mass spectrometric analysis of this compound.
| m/z | Proposed Ion Structure | Ion Type | Expected in |
| 302 | [M+H]⁺ | Protonated Molecule | ESI-MS |
| 301 | [M]•+ | Molecular Ion | EI-MS |
| 195 | [C₁₄H₁₁O]⁺ | Diphenylacetyl cation | EI-MS, ESI-MS/MS |
| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation | EI-MS, ESI-MS/MS |
| 121 | [C₈H₉N]•+ | N-benzylformamide cation radical | EI-MS |
| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion | EI-MS, ESI-MS/MS |
Experimental Protocols
To experimentally verify the proposed fragmentation patterns, the following detailed protocols for EI-MS and ESI-MS/MS analysis are provided.
Protocol for EI-MS Analysis
This protocol is designed for a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
4.1.1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10-50 µg/mL.
4.1.2. GC-MS Instrument Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-500
4.1.3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M•+) at m/z 301.
-
Identify and assign the major fragment ions based on the predicted pathways.
Protocol for ESI-MS/MS Analysis
This protocol is suitable for a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or for direct infusion analysis.
4.2.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v) containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[6] The formic acid facilitates protonation.
4.2.2. LC-MS/MS Instrument Parameters
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
5% B to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 10 L/min at 350 °C).
-
Nebulizer Pressure: Optimize for a stable spray (e.g., 45 psi).
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 302.
-
MS2 (Tandem MS) Scan:
-
Select the precursor ion at m/z 302.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
4.2.3. Data Analysis
-
From the MS1 scan, confirm the presence of the protonated molecule at m/z 302.
-
Analyze the MS2 spectrum to identify the product ions resulting from the fragmentation of the precursor ion.
-
Correlate the observed product ions with the proposed fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a well-defined process governed by the inherent structural features of the molecule and the stability of the resulting fragment ions. Under EI conditions, prominent peaks corresponding to the diphenylmethyl cation (m/z 167), the diphenylacetyl cation (m/z 195), and the benzyl/tropylium cation (m/z 91) are expected. In ESI-MS/MS analysis of the protonated molecule, similar fragment ions are anticipated, with the relative abundances being dependent on the collision energy. The detailed protocols provided herein offer a robust starting point for the experimental characterization of this and structurally related compounds, enabling confident structural elucidation and analysis in a research and development setting.
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Application Notes and Protocols for the In Vivo Evaluation of N-benzyl-2,2-diphenylacetamide's Potential Analgesic Activity
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of N-benzyl-2,2-diphenylacetamide, a novel compound with a chemical scaffold suggestive of potential analgesic properties. While direct studies on this specific molecule are not extensively published, research on structurally related diphenylacetamide and N-benzyl derivatives has demonstrated significant analgesic effects, warranting a thorough investigation of this compound.[1][2][3] This guide outlines the scientific rationale for selecting appropriate pain models, provides detailed, step-by-step protocols for two robust assays—the Acetic Acid-Induced Writhing Test and the Formalin Test—and discusses the ethical considerations and data interpretation crucial for preclinical screening.
Introduction and Scientific Rationale
This compound is an acetamide derivative whose structural motifs are present in various pharmacologically active compounds.[4][5] Notably, studies on 2-chloro-N,N-diphenylacetamide derivatives have shown significant analgesic responses in thermal pain models, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[2][6] Furthermore, other N-benzyl amide structures have been investigated for their pain-attenuating properties.[1][7] This precedent provides a strong rationale for evaluating this compound as a potential novel analgesic agent.
In vivo testing is an indispensable step in the drug discovery pipeline, providing critical information about a compound's efficacy and physiological effects in a whole-organism context. The selection of appropriate animal models is paramount for elucidating the specific nature of a compound's analgesic activity. This guide focuses on two complementary models:
-
Acetic Acid-Induced Writhing Test: A chemical visceral pain model primarily used to screen for peripherally acting analgesics. The pain mechanism involves the irritation of the peritoneal lining, which triggers the local release of inflammatory mediators like prostaglandins and bradykinin.[8][9]
-
Formalin Test: A more complex model that distinguishes between two phases of pain. The initial acute phase (Phase I) is a neurogenic pain response from the direct activation of nociceptors, while the later tonic phase (Phase II) is driven by inflammatory processes and central sensitization in the spinal cord.[10][11][12] This biphasic nature allows for a more nuanced characterization of a compound's mechanism.
Hypothesized Mechanism of Action: COX Inhibition
Based on evidence from structurally related compounds, a plausible mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway.[2][6] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac exert their analgesic effects primarily through this mechanism.
Caption: Hypothesized mechanism via Cyclooxygenase (COX) pathway.
General Experimental Workflow
A systematic workflow is essential for reproducible and reliable results in any in vivo study. The process begins with careful planning and ethical approval and proceeds through animal acclimatization, baseline testing, drug administration, and data analysis.
Caption: General workflow for preclinical analgesic screening.
Detailed Experimental Protocols
Ethical Note: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines, such as those from the NIH Office of Animal Care and Use or the International Association for the Study of Pain (IASP).[13][14][15] The principle of the 3Rs (Replacement, Reduction, Refinement) should be applied at all stages.[16]
Protocol 1: Acetic Acid-Induced Writhing Test
This model is highly sensitive to peripherally acting analgesics and is an excellent first-pass screening tool.[17]
A. Principle of the Method The intraperitoneal (i.p.) injection of a dilute acetic acid solution causes peritoneal inflammation, leading to the release of endogenous mediators that stimulate nociceptive neurons.[18] This produces a characteristic and quantifiable behavior known as "writhing," which includes abdominal constrictions and stretching of the hind limbs.[9] Analgesic compounds reduce the frequency of these writhes.
B. Materials and Reagents
-
Animals: Male or female mice (e.g., Swiss Albino), weighing 20-30 g.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose (CMC) or 10% Tween 80 in saline).
-
Standard Drug: Diclofenac Sodium (10 mg/kg) or another suitable NSAID.[18]
-
Vehicle Control: The same vehicle used to dissolve the test compound.
-
Writhing Inducer: 0.6-1% acetic acid solution in distilled water.[8]
-
Equipment: Animal balances, administration needles (oral gavage, i.p.), syringes, observation chambers (transparent), and a stopwatch.
C. Step-by-Step Procedure
-
Acclimatization: Acclimatize mice to the laboratory environment for at least one hour before testing. Fast the animals for 3-4 hours prior to the experiment, with water available ad libitum.
-
Grouping: Randomly divide the animals into at least three groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound. Additional groups can be added for dose-response studies.
-
Administration: Administer the vehicle, standard drug, or test compound via the desired route (e.g., orally or i.p.). A typical pre-treatment time is 30 minutes for i.p. administration or 60 minutes for oral administration to allow for absorption.[18]
-
Induction of Writhing: Following the pre-treatment period, administer the acetic acid solution (typically 10 mL/kg body weight) via the i.p. route.[8]
-
Observation: Immediately place each mouse into an individual observation chamber. After a latency period of 5 minutes, begin counting the total number of writhes for a continuous 10- or 15-minute period.[8][18]
-
Data Recording: Record the total number of writhes for each animal.
D. Data Analysis Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the following formula:[19]
Percentage Inhibition (%) = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100
Data should be analyzed using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.[19] A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Formalin Test
This test provides deeper insight by differentiating between neurogenic and inflammatory pain mechanisms.[10][11]
A. Principle of the Method A subcutaneous injection of dilute formalin into the hind paw elicits a biphasic pain response.
-
Phase I (0-5 minutes post-injection): An acute, sharp pain resulting from the direct chemical stimulation of C-fiber nociceptors.[11] Centrally acting analgesics like opioids can inhibit this phase.[20]
-
Phase II (15-40 minutes post-injection): A prolonged, tonic pain caused by an inflammatory reaction in the paw and subsequent central sensitization within the dorsal horn of the spinal cord.[10][12] This phase is sensitive to NSAIDs, opioids, and compounds that interfere with central sensitization.[10]
B. Materials and Reagents
-
Animals: Male or female mice (20-30 g) or rats (150-250 g).
-
Test Compound: this compound, prepared as described above.
-
Standard Drugs: Morphine (5-10 mg/kg, i.p.) as a centrally acting standard; Diclofenac Sodium (10 mg/kg, i.p.) as a peripherally acting anti-inflammatory standard.[21]
-
Vehicle Control: The same vehicle used for the test compound.
-
Nociceptive Inducer: 1-2.5% formalin solution in physiological saline.[10]
-
Equipment: Animal balances, administration needles, microsyringes (for formalin injection), transparent observation chambers (preferably with a mirror to allow unobstructed view of the paw), and a stopwatch.
C. Step-by-Step Procedure
-
Acclimatization: Acclimatize animals to the observation chambers for at least 30 minutes before the experiment begins to reduce stress-induced responses.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group) as described for the writhing test.
-
Administration: Administer the vehicle, standard drug(s), or test compound at the appropriate pre-treatment time (e.g., 30 minutes i.p.).
-
Formalin Injection: Following the pre-treatment period, gently restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately return the animal to the observation chamber and start the timer. Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw. The observation is divided into two distinct periods:
D. Data Analysis For each animal, calculate the total time spent exhibiting pain behaviors in Phase I and Phase II separately. Determine the mean score for each treatment group for both phases. Use a one-way ANOVA or an appropriate non-parametric test to analyze the data for each phase, comparing the test and standard groups to the vehicle control group.[22]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The following table presents a hypothetical data set for this compound ("NBDA").
| Treatment Group | Dose (mg/kg) | Mean Writhes (± SEM) | % Inhibition (Writhing) | Mean Licking Time (s ± SEM) - Phase I | Mean Licking Time (s ± SEM) - Phase II |
| Vehicle Control | - | 45.2 ± 3.1 | - | 65.8 ± 5.4 | 120.5 ± 9.8 |
| Diclofenac | 10 | 15.6 ± 2.5 | 65.5% | 60.1 ± 4.9 | 45.3 ± 6.2 |
| Morphine | 5 | 10.1 ± 1.9 | 77.6% | 20.4 ± 3.3 | 30.1 ± 5.5 |
| NBDA | 25 | 28.3 ± 2.8* | 37.4% | 62.5 ± 5.1 | 75.9 ± 8.1 |
| NBDA | 50 | 19.8 ± 2.2** | 56.2% | 58.9 ± 4.7 | 51.2 ± 7.3*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control group. SEM = Standard Error of the Mean. |
Interpretation of Hypothetical Results:
-
Writhing Test: NBDA shows a dose-dependent reduction in the number of writhes, with the 50 mg/kg dose showing efficacy comparable to the standard NSAID, diclofenac. This strongly suggests the compound possesses peripheral analgesic activity .[8]
-
Formalin Test - Phase I: NBDA does not significantly reduce pain behaviors in Phase I. This indicates it may lack a strong, centrally mediated analgesic effect on acute neurogenic pain, unlike morphine.[20]
-
Formalin Test - Phase II: NBDA demonstrates a significant, dose-dependent reduction in Phase II pain behaviors. This result points towards a potent anti-inflammatory mechanism and/or an effect on central sensitization, consistent with the hypothesized COX inhibition pathway.[10][11]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vivo screening of this compound for analgesic activity. By employing both the acetic acid-induced writhing test and the formalin test, researchers can efficiently determine if the compound has peripheral and/or anti-inflammatory analgesic properties. Based on the pharmacological profile of structurally related molecules, this compound represents a promising candidate for further investigation. Positive results from these screening assays would justify advancement to more complex pain models (e.g., thermal or neuropathic pain models) and detailed mechanistic studies to fully characterize its potential as a novel therapeutic agent for pain management.
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Patel, K., et al. (2012). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology, 44(4), 475-479. Retrieved from [Link]
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Anesthesia & Analgesia. (1996). Analysis of statistical tests to compare doses of analgesics among groups. Anesthesia & Analgesia. Retrieved from [Link]
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Chen, J., et al. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In: Zhu MX, editor. TRP Channels. Boca Raton (FL): CRC Press/Taylor & Francis. Retrieved from [Link]
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Ali, S., et al. (2025). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. Pharmacognosy Research. Retrieved from [Link]
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Rapacz, A., et al. (2017). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(5), 495-507. Retrieved from [Link]
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ResearchGate. (2017). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. ResearchGate. Retrieved from [Link]_
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Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 206, 112600. Retrieved from [Link]
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Application Notes and Protocols: A Framework for Assessing the Cytotoxicity of N-benzyl-2,2-diphenylacetamide
Introduction: Unveiling the Bioactivity of Novel Diphenylacetamide Derivatives
N-benzyl-2,2-diphenylacetamide belongs to a class of compounds that have garnered interest for their potential therapeutic applications. Structurally related diphenylacetamide derivatives have been investigated for a range of biological activities, including anticonvulsant and analgesic properties[1][2]. Given the therapeutic potential of this chemical scaffold, a thorough in vitro evaluation of novel analogues is a critical first step in the drug discovery process. A fundamental component of this initial assessment is the determination of a compound's cytotoxic potential.
These application notes provide a comprehensive framework for conducting cytotoxicity assays on this compound, a compound for which there is a notable lack of public domain data. The protocols detailed herein are designed to be broadly applicable for the initial cytotoxic screening of uncharacterized compounds. We will focus on two robust and widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Guiding Principles for Cytotoxicity Assessment
The selection of an appropriate cytotoxicity assay is contingent on the anticipated mechanism of cell death. For a novel compound like this compound, employing multiple assays that measure different cellular endpoints is highly recommended to obtain a more complete toxicity profile.
-
Metabolic Activity (MTT Assay): This colorimetric assay is a reliable indicator of cell viability, proliferation, and cytotoxicity[3][4]. It is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by mitochondrial dehydrogenases[4][5]. The quantity of formazan produced is directly proportional to the number of viable cells[6].
-
Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay is a widely used method to assess cell death by quantifying the leakage of this cytosolic enzyme into the culture medium upon plasma membrane damage[7][8]. This assay is a reliable indicator of necrosis and other forms of cell death that result in compromised membrane integrity[9].
PART 1: Experimental Design and Workflow
A logical workflow is essential for obtaining reproducible and meaningful cytotoxicity data. The following diagram outlines the key stages of the experimental process.
Caption: A generalized workflow for the in vitro cytotoxicity assessment of a novel chemical entity.
PART 2: Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Source (Example) | Notes |
| This compound | N/A | Purity should be ≥95%[10] |
| Selected Cancer Cell Line (e.g., A549, MCF-7) | ATCC | Cell line choice should be relevant to the intended therapeutic area. |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco (Thermo Fisher Scientific) | Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | For preparing the compound stock solution. |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent | Thermo Fisher Scientific | Typically prepared as a 5 mg/mL stock solution in PBS[4]. |
| Solubilization Solution (e.g., SDS-HCl, Acidified Isopropanol) | N/A | For dissolving formazan crystals in the MTT assay. |
| LDH Cytotoxicity Assay Kit | Promega, Abcam, or similar | Contains reagents for the LDH reaction and cell lysis. |
| 96-well Flat-Bottom Cell Culture Plates | Corning | Sterile and tissue-culture treated. |
| Phosphate-Buffered Saline (PBS) | N/A | pH 7.4. |
Preparation of this compound Stock Solution
Due to the hydrophobic nature of many diphenylacetamide derivatives, a suitable solvent is required to prepare a concentrated stock solution[11].
-
Initial Solubilization: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤ 0.5%. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Cell Culture and Seeding
-
Cell Maintenance: Culture the chosen cell line in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain them in the logarithmic growth phase.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
| Cell Line (Example) | Seeding Density (cells/well) |
| A549 (Lung Carcinoma) | 5,000 - 10,000 |
| MCF-7 (Breast Cancer) | 8,000 - 15,000 |
| PC-3 (Prostate Cancer) | 8,000 - 12,000[12] |
Note: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay.
Treatment with this compound
-
After overnight incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the serially diluted this compound (prepared in fresh medium) to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (for LDH assay): Cells treated with a lysis buffer to induce maximum LDH release.
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
PART 3: Assay-Specific Protocols
MTT Assay Protocol
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
-
At the end of the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[13]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Add 50 µL of the stop solution provided in the kit to each well to terminate the enzymatic reaction.[13]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to correct for background absorbance.[13]
PART 4: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from the absorbance readings of all other wells.
-
Calculation of Percent Viability (MTT Assay):
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Calculation of Percent Cytotoxicity (LDH Assay):
-
Percent Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Control)] x 100
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the percent viability or cytotoxicity against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
-
Conclusion and Future Directions
This application note provides a robust and detailed framework for the initial cytotoxic evaluation of this compound. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can gain a more comprehensive understanding of the compound's in vitro toxicity profile. The resulting IC50 values are crucial for guiding subsequent experiments, such as mechanistic studies and in vivo efficacy models. Given the lack of existing data, the characterization of this compound's cytotoxicity is a foundational step in elucidating its potential as a novel therapeutic agent.
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Introduction: The Diphenylacetamide Scaffold as a Privileged Structure in CNS Drug Discovery
An in-depth guide to the preclinical evaluation of N-benzyl-2,2-diphenylacetamide, a promising scaffold for the discovery of novel therapeutics targeting the central nervous system (CNS).
The diphenylacetamide moiety represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives of this scaffold have demonstrated a wide range of activities, including potential as anticonvulsant, analgesic, and antidepressant agents.[1][2][3][4] The core structure bears a notable resemblance to phenytoin, a cornerstone anticonvulsant drug known for its action on voltage-gated sodium channels, suggesting a potential mechanistic starting point for novel analogs.[5]
This compound is a specific, yet largely uncharacterized, member of this chemical class.[6] The absence of published data on this molecule presents a unique opportunity for novel discovery. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic, step-by-step approach to the synthesis, characterization, and preclinical evaluation of this compound for CNS applications. The protocols herein are based on established, validated methodologies used for analogous compounds, providing a robust framework for initiating a thorough investigation into its therapeutic potential.
Section 1: Synthesis and Analytical Characterization
Rationale: A reproducible and scalable synthetic route is the foundational first step in any drug discovery program. It enables the production of high-purity material for biological testing and provides a chemical framework for generating analogs for future structure-activity relationship (SAR) studies. The most direct approach to synthesizing this compound is the acylation of benzylamine with a reactive derivative of diphenylacetic acid.
Protocol 1.1: Synthesis of this compound via Acyl Chloride
This protocol details the two-step synthesis starting from diphenylacetic acid. The first step involves converting the carboxylic acid to the more reactive acyl chloride, which then readily reacts with benzylamine to form the target amide.
Step 1: Preparation of Diphenylacetyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add diphenylacetic acid (1 equivalent) to a suitable anhydrous solvent such as toluene or dichloromethane.[7]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C for toluene) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.[8] The reaction progress can be monitored by the dissolution of the solid diphenylacetic acid.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting diphenylacetyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Setup: In a separate flask, dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane.
-
Acylation: Cool the benzylamine solution in an ice bath (0°C). Add the diphenylacetyl chloride (dissolved in a small amount of anhydrous dichloromethane) dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 1.2: Analytical Characterization To ensure the identity and purity of the synthesized compound, the following analyses are essential:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.
Section 2: In Vitro Profiling and Primary Target Identification
Rationale: Before proceeding to costly and complex in vivo studies, it is critical to develop a hypothesis for the compound's mechanism of action. Based on the structural similarity of the diphenylacetamide scaffold to the known anticonvulsant phenytoin, the primary hypothesized targets are neuronal voltage-gated ion channels.[5][9]
Hypothesized Primary Targets:
-
Voltage-Gated Sodium Channels (VGSCs): Blockade of these channels reduces sustained high-frequency neuronal firing, a hallmark of seizure activity.[5]
-
N-Methyl-D-Aspartate (NMDA) Receptors: Antagonism of these excitatory glutamate receptors can also decrease neuronal hyperexcitability.[5]
The following workflow illustrates the initial screening cascade to identify and validate these primary targets.
Protocol 2.1: Radioligand Binding Assay for Sodium Channel Affinity
This protocol determines if the test compound can displace a known radioactive ligand from the VGSC, indicating direct binding competition.
-
Preparation: Prepare synaptosomal membrane fractions from rat brain tissue.
-
Incubation: In a 96-well plate, incubate the brain membranes with a known concentration of a site-specific radioligand (e.g., [³H]batrachotoxin) and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A low IC₅₀ value suggests high binding affinity.
Section 3: In Vivo Screening for Anticonvulsant Activity and Neurotoxicity
Rationale: Successful in vitro activity must translate to a functional effect in a living system. The following protocols are standard, validated animal models for assessing anticonvulsant efficacy and potential neurological side effects.[1][3][5]
Protocol 3.1: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures and is particularly sensitive to drugs that act on VGSCs, like phenytoin.[5]
-
Animals: Use adult male mice (e.g., Swiss Webster) or rats.
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).
-
Pre-treatment Time: Wait for a specific period to allow for drug absorption and distribution (e.g., 30-60 minutes post-i.p. administration).
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this phase is defined as protection.
-
Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
Protocol 3.2: Rotarod Test for Neurological Toxicity
This test is crucial for assessing motor impairment and establishing a therapeutic window. A good candidate drug should be effective at doses that do not cause toxicity.
-
Apparatus: Use a standard rotarod apparatus (a rotating rod).
-
Training: Pre-train the animals to remain on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes).
-
Compound Administration: Administer the test compound at various doses, including those used in the efficacy studies.
-
Testing: At the time of peak drug effect (corresponding to the pre-treatment time in efficacy models), place the animal on the rotarod and record the time it remains on the rod. An animal that falls off within the set duration is considered to have failed.
-
Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.
Data Presentation and Interpretation
The results from the efficacy and toxicity tests should be summarized to calculate the Protective Index (PI), a key measure of a drug's margin of safety.
| Compound | MES ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin (Standard) | 6.5 - 9.5 | 40 - 65 | ~4 - 10 |
| This compound | Experimental Value | Experimental Value | Calculated Value |
A higher PI value indicates a better safety profile, as the effective dose is further separated from the toxic dose.[10]
Section 4: Hypothetical Mechanism of Action and Exploratory Assays
Rationale: If this compound shows promise as an anticonvulsant, its mechanism can be visualized. Furthermore, the broad activity of the diphenylacetamide scaffold warrants exploration into other CNS-related therapeutic areas.[1][4][11]
Hypothesized Mechanism of Action: Modulation of Neuronal Excitability
The diagram below illustrates the putative mechanism by which this compound may exert its anticonvulsant effect by blocking voltage-gated sodium channels.
Protocol 4.1: Hot Plate Test for Potential Analgesic Activity
Some related acetamide derivatives have shown analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes.[2][11]
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Compound Administration: Administer the test compound (i.p. or p.o.) to mice.
-
Testing: At various time points after administration, place each mouse on the hot plate and record the latency to a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Analysis: An increase in the pain response latency compared to vehicle-treated animals indicates an analgesic effect.
Protocol 4.2: Forced Swim Test for Antidepressant Potential
Phenylacetamide derivatives have also been investigated for antidepressant activity.[4]
-
Apparatus: Use a transparent cylinder filled with water (25°C) to a depth where the mouse cannot touch the bottom.
-
Compound Administration: Administer the test compound 60 minutes before the test.
-
Testing: Place the mouse in the water for a 6-minute session. Record the duration of immobility during the last 4 minutes of the session.
-
Analysis: A significant decrease in the duration of immobility compared to the vehicle control group suggests a potential antidepressant-like effect.
Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for the initial preclinical evaluation of this compound. By following this structured workflow—from synthesis and in vitro target validation to in vivo efficacy and safety profiling—researchers can systematically uncover the therapeutic potential of this novel compound.
Positive results, particularly a high Protective Index in anticonvulsant models, would strongly support advancing the compound to the next stages of drug discovery. These would include:
-
Pharmacokinetic (PK) and ADME-Tox studies: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.[12]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test a library of analogs to optimize potency and safety.
-
Chronic Efficacy Models: To evaluate the compound's effectiveness in more complex models of epilepsy, such as kindling.[12]
The this compound scaffold holds considerable promise, and a rigorous, methodical investigation is the key to unlocking its potential as a future CNS therapeutic.
References
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Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Retrieved from [Link]
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PubMed Central. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-benzyl phenyl-alpha-acetoxyacetamide. PrepChem.com. Retrieved from [Link]
-
Associação Brasileira de Química. (n.d.). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Associação Brasileira de Química. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. ACS Publications. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with drug-like properties and potent antiseizure activity In Vivo. ACS Publications. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. Retrieved from [Link]
-
PMC. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Retrieved from [Link]
-
PubMed. (2021). Synthesis and CNS Activity of Phenytoin Derivatives. PubMed. Retrieved from [Link]
-
Bentham Science. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Bentham Science. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Synthesis and CNS Activity of Phenytoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 12. Jagiellonian University Repository [ruj.uj.edu.pl]
Application Notes & Protocols: Investigating N-benzyl-2,2-diphenylacetamide as a Potential Ion Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of N-benzyl-2,2-diphenylacetamide as a novel, putative ion channel modulator. While direct experimental data on this specific molecule is limited, its structural similarity to known anticonvulsant agents, such as phenytoin, and other bioactive diphenylacetamide derivatives suggests a strong rationale for its characterization.[1] This guide moves beyond a simple recitation of facts to propose a complete, self-validating research workflow. We will detail the hypothesized mechanism of action, a robust chemical synthesis protocol, and gold-standard biophysical assays for characterizing its effects on ion channels. The protocols are designed to establish a foundational understanding of the compound's pharmacological profile, enabling researchers to explore its therapeutic potential.
Introduction: The Scientific Rationale
The field of ion channel pharmacology is a cornerstone of modern drug discovery, with modulators of these integral membrane proteins forming the basis of therapies for a vast array of diseases, including epilepsy, cardiac arrhythmias, and chronic pain.[2] The acetamide scaffold, in particular, has proven to be a privileged structure in the development of central nervous system (CNS) active agents.[3]
This compound is an uncharacterized compound belonging to this class. Although research on this specific molecule is sparse, the broader family of diphenylacetamide derivatives has been associated with significant biological activities, most notably as anticonvulsant and analgesic agents.[4][5] The core diphenylacetamide structure is notably similar to that of phenytoin, a widely used antiepileptic drug that exerts its therapeutic effect by blocking voltage-gated sodium channels.[1] This structural analogy forms the primary hypothesis for our investigation: This compound is a potential modulator of voltage-gated ion channels.
These application notes are structured to guide the researcher from chemical synthesis through to detailed electrophysiological characterization, providing the necessary framework to validate this hypothesis and uncover the therapeutic potential of this novel compound.
Putative Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
We hypothesize that this compound functions by modulating the activity of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons. In pathological states such as epilepsy, high-frequency, repetitive firing of neurons is a key feature.[1]
The proposed mechanism involves the compound binding to the Nav channel, likely stabilizing its inactivated state. This state-dependent binding would preferentially inhibit neurons that are firing at high frequencies, thereby reducing neuronal hyperexcitability without significantly affecting normal neurotransmission. This is a well-established mechanism for many successful antiepileptic drugs.[1]
Synthesis and Characterization Protocol
While a direct synthesis for this compound is not prominently published, a standard and reliable method involves the coupling of diphenylacetyl chloride with benzylamine. This approach is analogous to synthetic procedures for similar N-substituted acetamides.[6]
Materials and Reagents
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and rotary evaporator.
Step-by-Step Synthesis Protocol
Step 1: Formation of Diphenylacetyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend diphenylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature, then gently reflux for 2-3 hours until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude diphenylacetyl chloride (a viscous oil or low-melting solid) is used immediately in the next step.
Step 2: Amide Coupling
-
Dissolve the crude diphenylacetyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the benzylamine solution to 0°C and add the diphenylacetyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₂₁H₁₉NO, MW: 301.38 g/mol ).
-
Melting Point: To assess purity.
In Vitro Ion Channel Modulation Assays
To empirically determine the effect of this compound on ion channels, a tiered approach starting with high-throughput screening followed by detailed electrophysiology is recommended.
Protocol 1: High-Throughput Screening using a Fluorescent Imaging Plate Reader (FLIPR)
This assay uses membrane potential-sensitive dyes to detect changes in ion channel activity across many compounds and concentrations simultaneously.
Objective: To rapidly screen for any activity (inhibition or activation) on target ion channels (e.g., Nav1.1, Nav1.2, Nav1.7) expressed in a stable cell line (e.g., HEK293 or CHO).
Methodology:
-
Cell Plating: Plate cells expressing the ion channel of interest into 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also prepare positive (e.g., tetrodotoxin for Nav inhibition) and negative (vehicle) controls.
-
Assay Execution:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the compound to the cell plate and incubate for a predefined period (e.g., 10-15 minutes).
-
Initiate channel opening by adding a chemical activator (e.g., veratridine for Nav channels).
-
Record the change in fluorescence intensity, which corresponds to the change in membrane potential.
-
-
Data Analysis: An inhibitory compound will reduce the fluorescence signal elicited by the activator. Calculate the percent inhibition relative to controls and plot a concentration-response curve to determine the IC₅₀ value.
Protocol 2: Gold-Standard Validation via Patch-Clamp Electrophysiology
This technique provides detailed, real-time information about how the compound affects the channel's gating properties.[7]
Objective: To precisely characterize the mechanism of action (e.g., open-channel block, stabilization of inactivation) and determine the potency and voltage-dependence of the compound's effect.
Methodology:
-
Cell Preparation: Use cells expressing a single subtype of the target ion channel.
-
Recording Configuration: Establish a whole-cell patch-clamp recording. The intracellular (pipette) and extracellular (bath) solutions are designed to isolate the current of interest (e.g., sodium currents).
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: Apply a series of voltage steps to elicit channel opening and record the peak current at each voltage. Perform this before and after applying the compound.
-
State-Dependence: To test for use-dependence (a hallmark of inactivated-state blockers), apply a high-frequency train of depolarizing pulses. An enhanced block during the train indicates preferential binding to the open or inactivated states.
-
Steady-State Inactivation: Measure the voltage at which half of the channels are inactivated (V₁/₂ of inactivation). A shift in this parameter by the compound is strong evidence for modulation of channel inactivation.
-
-
Compound Application: The compound is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: Analyze the recorded currents to quantify changes in peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of gating. Plot concentration-response curves to determine the IC₅₀ at different holding potentials.
Experimental Workflow and Data Interpretation
The proposed research plan follows a logical progression from synthesis to functional validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Substituted Lactams and Acetamides: Ion Channel Modulators that Show Promise in Treating Drug-resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-benzyl-2,2-diphenylacetamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-benzyl-2,2-diphenylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthetic outcomes. Our focus is on elucidating the "why" behind experimental choices, ensuring a robust and reproducible methodology.
I. Core Synthesis Protocol: N-Alkylation of 2,2-diphenylacetamide
The most common and direct route to this compound is the N-alkylation of 2,2-diphenylacetamide with benzyl bromide in the presence of a suitable base and solvent.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,2-diphenylacetamide (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reagent Addition: To this stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from isopropanol or by column chromatography using a hexane:ethyl acetate gradient.[1]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Actions |
| Low or No Product Formation | - Ineffective base. - Low reaction temperature. - Poor quality starting materials. | - Ensure potassium carbonate is anhydrous. Consider a stronger base like sodium hydride if necessary, but with caution due to its reactivity. - Confirm the reaction has reached and is maintained at reflux. - Verify the purity of 2,2-diphenylacetamide and benzyl bromide. |
| Formation of Side Products (O-alkylation) | - The choice of base and solvent can influence the reaction's regioselectivity. | - Using a polar aprotic solvent like acetone or DMF generally favors N-alkylation over O-alkylation.[2] |
| Product "Oiling Out" During Recrystallization | - The solution is too concentrated (supersaturation). - The cooling process is too rapid. | - Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. - Consider adding a co-solvent (an "anti-solvent") dropwise to the solution at a slightly elevated temperature to induce crystallization.[1] |
| Low Yield After Purification | - Incomplete reaction. - Loss of product during work-up and purification. | - Extend the reaction time and monitor closely with TLC. - Ensure complete extraction of the product. Minimize transfers and use appropriate amounts of solvent for recrystallization to avoid product loss. |
| Broad Melting Point of Purified Product | - Presence of impurities. | - A broad melting point range suggests impurities.[1] Re-purify the product using a different solvent system for recrystallization or perform column chromatography.[1] |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-alkylation reaction?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the amide nitrogen of 2,2-diphenylacetamide, forming a nucleophilic amide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-benzyl bond.
Reaction Mechanism Diagram
Caption: SN2 mechanism for N-alkylation of an amide.
Q2: Can other bases or solvents be used?
A2: Yes, various conditions have been explored for similar reactions. For instance, powdered potassium hydroxide has been used as a base.[2][3] Non-polar solvents like toluene have also been employed, and in some cases, can favor N-alkylation at higher temperatures.[2] The choice of solvent can significantly impact the reaction rate and selectivity.
Q3: What are the most common impurities to expect?
A3: The most common impurities are unreacted starting materials: 2,2-diphenylacetamide and benzyl bromide.[1] Depending on the reaction conditions, by-products from O-alkylation or C-alkylation may also be present, though typically as minor components.[3]
Q4: How can I effectively remove unreacted starting materials?
A4: An acid-base wash during the work-up is highly effective.[1] Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any basic impurities, while a subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any acidic starting materials or by-products.
Q5: Are there alternative synthetic routes to this compound?
A5: An alternative route involves the reaction of 2,2-diphenylacetyl chloride with benzylamine. This method requires the initial conversion of 2,2-diphenylacetic acid to its acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[4] While effective, this two-step process involves handling more reactive and hazardous reagents.
IV. References
-
Mijin, D. Ž., et al. (2007). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society.
-
Organic Syntheses Procedure. n-benzylacrylamide. Available at: [Link]
-
Mijin, D. Ž., Praščević, M., & Petrović, S. D. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Journal of the Serbian Chemical Society.
-
Organic Syntheses Procedure. diphenylacetonitrile. Available at: [Link]
-
González, R., et al. (2022). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Associação Brasileira de Química.
-
PrepChem. (2023). Synthesis of N-benzyl acetamide. Available at: [Link]
-
Arora, P., & Rajput, C. S. (2013). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
-
Coull, J. A., et al. (2004). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Journal of Combinatorial Chemistry.
Sources
N-benzyl-2,2-diphenylacetamide reaction side products and impurities
Introduction
Welcome to the technical support guide for the synthesis of N-benzyl-2,2-diphenylacetamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. The synthesis of this compound, a common amide, is typically achieved through the condensation of 2,2-diphenylacetic acid and benzylamine. While seemingly straightforward, this reaction can present challenges related to side product formation and persistent impurities that can complicate purification and compromise final product quality.
This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols for common issues, and validated experimental procedures to help you identify, mitigate, and eliminate impurities in your reaction workflow.
Section 1: Frequently Asked Questions (FAQs) on Impurities & Side Products
This section addresses the most common questions and concerns encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is largely dependent on the synthetic route chosen. However, for standard amidation reactions, impurities typically fall into three categories:
-
Unreacted Starting Materials: The most prevalent impurities are unreacted 2,2-diphenylacetic acid and benzylamine. Their presence is often due to incomplete reaction or non-optimal stoichiometry.[1]
-
Reagent-Related By-products: If you are using a coupling agent, by-products from the agent itself are a major source of contamination. For example, using dicyclohexylcarbodiimide (DCC) will generate dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility in many organic solvents.[2] Using the acid chloride route (with reagents like thionyl chloride or oxalyl chloride) can introduce sulfur- or chlorine-containing impurities.[3]
-
Degradation Products: The final amide product can undergo hydrolysis, especially during workup or storage under non-neutral pH conditions, reverting to 2,2-diphenylacetic acid and benzylamine.[4]
Q2: I'm using a carbodiimide coupling agent (like DCC or EDC) and getting a lot of side products. Why is this happening?
A2: Carbodiimide reagents are highly effective for activating carboxylic acids, but their reactivity can lead to specific side reactions.[]
-
N-Acylurea Formation: The primary side reaction involves the O-acylisourea intermediate reacting with another molecule of the carboxylic acid or, more commonly, rearranging to form a stable N-acylurea. This by-product is often difficult to separate from the desired amide.
-
By-product Precipitation: With DCC, the dicyclohexylurea (DCU) by-product is largely insoluble and precipitates from the reaction, which can trap some of your product.[2] While this precipitation drives the reaction forward, it makes purification by simple filtration incomplete. Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows the corresponding urea by-product to be removed with an aqueous wash.[2]
To minimize these issues, it is common practice to add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to N-acylurea formation, while efficiently acylating the amine.[2][6]
Q3: My purified product has a low and broad melting point. What does this indicate?
A3: A low and broad melting point is a classic sign of impurities.[1] Pure crystalline compounds typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break it down. The broad range indicates a heterogeneous mixture that melts over a range of temperatures. You should proceed with further purification steps, such as recrystallization from a different solvent system or column chromatography.[1]
Q4: I see unexpected peaks in my HPLC chromatogram after storing my sample in solution. What are they?
A4: The appearance of new peaks upon storage strongly suggests product degradation. The most likely degradation pathway for an amide is hydrolysis of the amide bond, which would yield 2,2-diphenylacetic acid and benzylamine.[4] To confirm this, you can:
-
Co-injection: Spike your sample with authentic standards of the starting materials and see if the retention times of the new peaks match.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peaks. The masses should correspond to the expected degradation products.[4]
-
Forced Degradation Study: Intentionally subject your compound to acidic, basic, and oxidative conditions to confirm the identity of the degradants.[4]
To prevent this, ensure your samples are stored in a neutral, buffered solution, at low temperatures (4°C or -20°C), and protected from light.[4]
Section 2: Visualizing Reaction & Impurity Pathways
Understanding the flow of the synthesis and potential pitfalls is crucial. The following diagrams illustrate the main synthetic routes, the origins of common impurities, and a logical workflow for troubleshooting.
Caption: Main synthetic pathways to this compound.
Caption: Origins of common impurities during synthesis and workup.
Section 3: Troubleshooting Guide
This guide provides structured solutions to specific experimental problems.
Problem: Significant amount of unreacted starting materials in the crude product.
-
Symptoms:
-
TLC analysis shows spots corresponding to 2,2-diphenylacetic acid (often streaky) and benzylamine.
-
¹H NMR spectrum shows characteristic peaks for both starting materials alongside the product signals.
-
HPLC analysis shows distinct peaks at the retention times of the starting materials.
-
-
Root Causes:
-
Inefficient Activation: The carboxylic acid was not fully converted to its active form before or during the reaction with the amine.
-
Stoichiometry: An incorrect molar ratio of reactants or coupling agents was used.
-
Reaction Time/Temperature: The reaction was not allowed to proceed to completion.
-
-
Solutions:
-
Optimize Reaction Conditions: Ensure your coupling agent is added under anhydrous conditions and allowed sufficient time to activate the acid. If using the acid chloride route, ensure the conversion to the acid chloride is complete before adding the benzylamine.
-
Post-Reaction Quench & Extraction: The most effective way to remove acidic and basic starting materials is with a liquid-liquid extraction. Follow the detailed protocol in Section 4.[1] This method leverages the different acid-base properties of the components to separate them into aqueous and organic layers.
-
Chromatography: If extraction is insufficient, purification by column chromatography is highly effective.[1]
-
Problem: Presence of coupling reagent by-products.
-
Symptoms:
-
DCC: A significant amount of white, insoluble precipitate (DCU) is observed in the reaction mixture and persists after workup.
-
EDC/HATU/PyBOP: Extra peaks are visible in HPLC/LCMS analysis that do not correspond to starting materials or product. The by-products of these reagents are generally more soluble in organic solvents.[7]
-
-
Root Causes:
-
These by-products are stoichiometrically generated during the activation of the carboxylic acid.
-
-
Solutions:
-
For Insoluble By-products (DCU): After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation of the urea. Filter the mixture through a pad of Celite® before proceeding with the aqueous workup. A second filtration after concentrating the organic layer may be necessary.
-
For Soluble By-products: These impurities must be removed by column chromatography. Selecting a solvent system where the desired product has a different Rf from the by-products is critical. Typical systems include gradients of ethyl acetate in hexanes.[1]
-
Alternative Reagent Selection: Consider using a coupling reagent that generates water-soluble by-products, such as EDC, which can be easily removed during the aqueous workup.[2] Another approach is to use phosphonium-based reagents (like PyBOP) which do not cause guanidinylation side-reactions sometimes seen with uronium reagents (like HATU).[7]
-
Section 4: Key Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove unreacted 2,2-diphenylacetic acid and benzylamine from the crude product.
-
Dissolution: Dissolve the crude reaction mixture or solid in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acid Wash (Removes Benzylamine): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash 1-2 times. Causality: The HCl protonates the basic benzylamine to form the water-soluble benzylammonium chloride salt, which partitions into the aqueous phase.[1]
-
Base Wash (Removes 2,2-Diphenylacetic Acid): To the remaining organic layer in the funnel, add an equal volume of a dilute aqueous base solution (e.g., 1M NaHCO₃ or 1M NaOH). Shake, vent, and separate as before. Repeat 1-2 times. Causality: The base deprotonates the acidic carboxylic acid to form its water-soluble sodium salt, which is extracted into the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Validation: Confirm the absence of starting materials using TLC or HPLC.
Protocol 2: General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a vertical column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.[1]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 5: Data Summary Tables
Table 1: Summary of Common Impurities
| Impurity Name | Structure | Potential Source | Recommended Removal Method |
| 2,2-Diphenylacetic Acid | C₁₄H₁₂O₂ | Unreacted starting material; product degradation | Acid-Base Extraction (base wash); Column Chromatography |
| Benzylamine | C₇H₉N | Unreacted starting material; product degradation | Acid-Base Extraction (acid wash); Column Chromatography |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | By-product of DCC coupling agent | Filtration; Column Chromatography |
| N-Acylurea | Varies | Side reaction of carbodiimide coupling | Column Chromatography |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea | C₉H₂₀N₄O | By-product of EDC coupling agent | Acid-Base Extraction (aqueous wash) |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Parameter | Observation for Pure Product | Indication of Impurity |
| Melting Point | Temperature Range | Sharp, narrow range | Depressed and broad range[1] |
| HPLC-UV | Chromatogram | Single major peak at a consistent retention time | Additional peaks, distorted peak shape[8] |
| ¹H NMR | Spectrum | Clean spectrum with correct integrations and multiplicities | Additional signals corresponding to impurities (e.g., starting materials)[9][10] |
| LC-MS | Mass Spectrum | Peak with correct m/z for [M+H]⁺ (302.15)[11] | Peaks corresponding to the mass of suspected impurities or degradants[4] |
References
- BenchChem. (2025). Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification.
- Lane, S., et al. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
- BenchChem. (2025). Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution.
- BenchChem. (2025). Technical Support Center: Refining Analytical Detection of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: A general reference for impurity identification by NMR, a specific URL is not available from the search results, but the journal and article details are standard).
- PubChemLite. (n.d.). This compound (C21H19NO).
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- LibreTexts Chemistry. (2022). Chemistry of Amides.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. (Note: A general review on coupling reagents, a specific URL is not available from the search results, but the journal and article details are standard).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. PubChemLite - this compound (C21H19NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: A Guide to N-benzyl-2,2-diphenylacetamide Purification
Welcome to the technical support resource for N-benzyl-2,2-diphenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this molecule. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, step-by-step protocols, and expert-level FAQs to ensure you achieve the desired purity and yield for your critical applications.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Q1: My final product is an oil or a waxy solid, not the expected crystalline material. What is happening and how do I fix it?
A1: This is a classic purification problem known as "oiling out," and it typically points to one of two primary causes: the presence of significant impurities or issues with the crystallization process itself.
-
Probable Cause 1: Presence of Impurities.
-
Causality: Impurities, particularly unreacted starting materials, can act as a eutectic contaminant. This significantly depresses the melting point of your target compound, preventing the formation of a stable crystal lattice at room or refrigerated temperatures.[1] The most common impurities in this synthesis are unreacted 2,2-diphenylacetic acid and benzylamine.[1]
-
Suggested Solution: Before attempting recrystallization, perform a liquid-liquid extraction to remove acidic and basic contaminants. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer first with a dilute aqueous acid (e.g., 1M HCl) to remove the basic benzylamine, followed by a wash with a dilute aqueous base (e.g., 1M NaHCO₃) to remove the acidic 2,2-diphenylacetic acid.[1] This pre-purification step is often sufficient to allow for successful crystallization.
-
-
Probable Cause 2: Supersaturation or Rapid Cooling.
-
Causality: If the solution is too concentrated or cooled too quickly, the molecules do not have adequate time to align into an ordered crystal lattice. Instead, they rapidly crash out of the solution as a disordered, amorphous oil.[1]
-
Suggested Solution: Gently warm the flask containing the oiled-out product and add more hot solvent until the oil redissolves completely. Allow the flask to cool very slowly and undisturbed. Insulating the flask can promote the formation of larger, purer crystals. If crystallization does not initiate, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal of pure this compound.[1]
-
Q2: The melting point of my purified product is low and has a broad range (e.g., 115-120 °C instead of a sharp point). What does this indicate?
A2: A low and broad melting point is a definitive indicator of residual impurities in your sample.
-
Causality: The presence of foreign molecules disrupts the crystal lattice of the pure compound. Less energy is required to overcome the intermolecular forces in this disordered state, resulting in a lower melting point. The broad range reflects the sample melting over a range of temperatures as different regions of varying purity melt.[1]
-
Suggested Solution: The product requires further purification.
-
Re-recrystallize: Attempt another recrystallization, potentially using a different solvent system. If impurities co-precipitated in the first solvent, a new solvent might leave them in the mother liquor.[1]
-
Column Chromatography: If recrystallization fails to improve the melting point, the impurities likely have very similar solubility profiles to your product. In this case, silica gel column chromatography is the recommended next step.[1]
-
Q3: After recrystallization, my yield is very low. How can I improve it?
A3: Low yield can result from several factors, from using too much solvent to premature crystallization during filtration.
-
Probable Cause 1: Excessive Solvent Usage.
-
Causality: The goal of recrystallization is to create a saturated solution at a high temperature. Using an excessive volume of solvent means the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.
-
Suggested Solution: During the dissolution step, add the hot solvent in small portions, waiting for the solvent to boil before adding the next portion, until the solid just dissolves.[2] To recover some of the lost product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals, although this crop may be less pure.
-
-
Probable Cause 2: Premature Crystallization.
-
Causality: If you perform a hot filtration step to remove insoluble impurities, the solution can cool as it passes through the funnel, causing your product to crystallize on the filter paper.[1]
-
Suggested Solution: Use a pre-heated filter funnel and receiving flask. You can heat them in an oven or by rinsing with a small amount of hot solvent just before filtration. Ensure the solution is filtered as quickly as possible.[1]
-
-
Probable Cause 3: Incomplete Crystallization.
-
Causality: Insufficient cooling time or temperature will not allow for maximum recovery of the crystallized solid.
-
Suggested Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[1]
-
Section 2: Foundational Purification Protocols
These detailed protocols provide self-validating, step-by-step methodologies for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities
This protocol is a crucial first step to remove the most common impurities from the synthesis.
Materials & Equipment:
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
1M Hydrochloric acid (HCl)
-
1M Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in an Erlenmeyer flask. Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. This step protonates residual benzylamine, making it water-soluble.
-
Base Wash: Add an equal volume of 1M NaHCO₃ to the organic layer in the funnel. Shake and vent as described above. A small amount of gas (CO₂) may be produced. Allow the layers to separate and drain the lower aqueous layer. This deprotonates residual 2,2-diphenylacetic acid, making it water-soluble.[1]
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.
-
Solvent Removal: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the pre-purified product, which can then be further purified by recrystallization.
Protocol 2: Recrystallization for High-Purity this compound
This protocol is designed to achieve high purity by leveraging the compound's differential solubility.
Materials & Equipment:
-
Pre-purified this compound
-
Recrystallization solvent (e.g., Isopropanol or Ethanol)[1]
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary.[2]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and swirl. Re-heat briefly and then proceed to hot filtration to remove the charcoal.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.
Protocol 3: Silica Gel Column Chromatography
This method is ideal for separating impurities that are structurally similar to the target compound.
Materials & Equipment:
-
Crude or partially purified product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane:Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Methodology:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal solvent mixture should provide a retention factor (Rƒ) of ~0.3 for the target compound. A good starting point is a 9:1 mixture of hexane:ethyl acetate, gradually increasing the ethyl acetate proportion.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load this dry, adsorbed sample onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar mixture. Collect fractions and continuously monitor the elution process using TLC.
-
Gradient Elution (Optional): If separation is not efficient, you can gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help elute more polar compounds.[1]
-
Fraction Pooling & Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound? A1: The most prevalent impurities are typically the unreacted starting materials: 2,2-diphenylacetic acid (an acidic impurity) and benzylamine (a basic impurity). Depending on the coupling method used, by-products from side reactions with coupling agents or solvents may also be present.[1]
Q2: How do I choose the best recrystallization solvent? A2: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at its boiling point. Additionally, the solvent's boiling point should not be higher than the melting point of the compound. For this compound, polar protic solvents like ethanol or isopropanol are often good starting points.[1][3] A systematic approach involves testing the solubility of a small amount of your compound in various solvents at room temperature and then upon heating (see Table 1).
Q3: When should I choose column chromatography over recrystallization? A3: While recrystallization is often faster and uses less solvent, column chromatography is superior for separating compounds with very similar solubility profiles. If you find that impurities consistently co-crystallize with your product despite trying different solvents, or if you need to separate multiple components from a reaction mixture, chromatography is the more powerful technique.
Q4: My compound seems to be degrading during purification. What could be the cause? A4: Amides are generally robust, but degradation can occur under harsh conditions. Avoid prolonged heating at very high temperatures, which could potentially lead to thermal decomposition.[4] Also, ensure that any acids or bases used during extraction are fully removed, as residual strong acids or bases could potentially catalyze hydrolysis, especially if water is present and the mixture is heated for an extended period.[5]
Section 4: Data & Visualization
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes / Suitability for this compound |
| Isopropanol | 82.5 | Polar Protic | Often a good first choice. Shows good differential solubility for many amides.[1] |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, widely used for recrystallizing polar organic solids.[2][3] |
| Ethyl Acetate | 77.1 | Polar Aprotic | Can be effective, often used in a solvent system with a non-polar co-solvent like hexane. |
| Toluene | 110.6 | Non-polar | May be suitable if the product is less polar; good for removing highly polar impurities. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | The compound is likely insoluble. Best used as an "anti-solvent" with a more polar solvent. |
Diagram 1: Troubleshooting Workflow for an Oily Product
Caption: A logical workflow for troubleshooting an "oiled out" product.
Diagram 2: Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the choice of purification technique.
Section 5: References
-
BenchChem Technical Support. (2025). N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Chemsrc. (2025). N-benzyl-2,2-diphenyl-acetamide | CAS#:5022-26-4. [Link]
-
ResearchGate. (2020). Discussion on amide purification techniques.
-
BenchChem Technical Support. (2025). Purification of Vanillyl Amides.
-
Organic Syntheses. Phenylacetamide. [Link]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
-
NIH National Library of Medicine. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
N-benzyl-2,2-diphenylacetamide degradation in solution and storage
Disclaimer: This document has been compiled to provide technical guidance on N-benzyl-2,2-diphenylacetamide. Due to a lack of publicly available stability data for this specific molecule, information from a close structural analog, N-(2-chlorobenzyl)-2,2-diphenylacetamide, has been utilized to infer potential degradation pathways and stability issues. Researchers should validate these recommendations for their specific experimental conditions.
Introduction
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability of this compound in solution and during storage. We will explore the anticipated degradation pathways and provide practical troubleshooting advice to ensure the integrity of your experiments.
Understanding the Stability of this compound
The stability of this compound is crucial for obtaining accurate and reproducible experimental results. The primary point of vulnerability in the molecule is the amide bond, which can be susceptible to hydrolysis under certain conditions. Other factors such as light, temperature, and the chemical environment can also influence its degradation.
The most probable degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction can be catalyzed by both acids and bases, yielding 2,2-diphenylacetic acid and benzylamine as the primary degradation products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely stability issues for this compound in solution?
A1: The primary stability concern is the hydrolysis of the amide bond, especially in acidic or basic aqueous solutions. Additionally, exposure to high temperatures (thermolysis) and light (photodegradation) can also lead to degradation.[1] Oxidative stress is another potential factor that could affect the molecule's integrity.[1]
Q2: I see unexpected peaks in my HPLC chromatogram after storing my sample. What could be the cause?
A2: The appearance of new peaks strongly suggests that your compound is degrading under your current storage conditions.[1] These new peaks likely correspond to the degradation products, such as 2,2-diphenylacetic acid and benzylamine.
Q3: My measured concentration of this compound is decreasing over time. What are the possible reasons?
A3: A decrease in concentration, often referred to as loss of potency, can be due to several factors[1]:
-
Degradation: The compound is chemically breaking down.
-
Precipitation: The compound may be falling out of solution if its solubility limit is exceeded in your storage solvent.
-
Adsorption: The molecule might be sticking to the surface of your storage container.
Q4: How can I proactively assess the stability of my this compound solution?
A4: Conducting a forced degradation study is a reliable way to understand the stability of your compound.[1] This involves intentionally exposing your compound to stressful conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and pathways.
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during the handling and analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in Chromatogram
Symptom: You observe new, unexpected peaks in your analytical chromatogram (e.g., HPLC) after a period of sample storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of unexpected peaks.
Detailed Steps:
-
Characterize the New Peaks: Utilize a mass spectrometer (e.g., LC-MS) to determine the molecular weights of the unknown peaks.[1] Compare these masses to the expected degradation products.
-
Perform a Forced Degradation Study: This will help you to intentionally generate the degradation products and confirm their identity by comparing them to the unexpected peaks in your stored samples.[1] A detailed protocol is provided in the "Experimental Protocols" section.
-
Optimize Storage Conditions:
-
pH: If hydrolysis is suspected, adjust the pH of your solution to be near neutral and consider using a buffer.[1]
-
Temperature: Store your samples at lower temperatures, such as 4°C or -20°C, to slow down degradation kinetics.[1]
-
Light: Protect your solutions from light by using amber vials or by wrapping the containers with aluminum foil.[1]
-
Atmosphere: If you suspect oxidation, degas your solvent and consider storing the sample under an inert atmosphere like nitrogen or argon.[1]
-
Issue 2: Decrease in Compound Concentration Over Time
Symptom: The quantified concentration of this compound in your solution decreases over time.
Troubleshooting Steps:
-
Check for Degradation: Analyze your sample for the presence of degradation products as described in "Issue 1". If degradants are present, the loss of concentration is likely due to chemical instability.[1]
-
Assess Solubility: Visually inspect your sample for any precipitate. If you observe solid material, your compound may be precipitating out of solution. You may need to consider a different solvent system or use solubility enhancement techniques.
-
Evaluate Adsorption: The compound may be adsorbing to the surface of the container. Try using different types of vials (e.g., polypropylene instead of glass) or silanized glass to minimize surface interactions.
Postulated Degradation Pathway
The primary degradation pathway for this compound is anticipated to be the hydrolysis of the amide bond.
Caption: Postulated hydrolytic degradation pathway.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[1]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[1]
-
Incubate the solution at 60°C.[1]
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Analyze aliquots at various time points (e.g., 8, 24, 48 hours).
-
-
Photolytic Degradation:
-
Place a solution of the compound (0.5 mg/mL) in a chemically inert, transparent container inside a photostability chamber.[1]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.[1]
-
Analyze both the exposed and control samples after the exposure period.[1]
-
-
Thermal Degradation:
Data Analysis:
For each condition, compare the chromatograms of the stressed samples with that of a control (unstressed) sample. Identify and quantify the parent compound and any new peaks that appear. An LC-MS system is highly recommended for the structural elucidation of the degradation products.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions near neutral pH. Use buffers if necessary. | To minimize acid- and base-catalyzed hydrolysis of the amide bond.[1] |
| Temperature | Store solutions at low temperatures (4°C or -20°C). | To reduce the rate of all potential degradation reactions.[1] |
| Light | Protect from light using amber vials or aluminum foil. | To prevent photolytic degradation.[1] |
| Atmosphere | For long-term storage, consider degassing the solvent and storing under an inert atmosphere (N₂ or Ar). | To prevent oxidative degradation.[1] |
| Solvent | Use aprotic solvents for stock solutions (e.g., acetonitrile, DMSO). Minimize the presence of water. | To reduce the risk of hydrolysis. |
By understanding the potential stability issues and implementing these troubleshooting and preventative measures, researchers can ensure the quality and reliability of their data when working with this compound.
References
Sources
Technical Support Center: Improving N-benzyl-2,2-diphenylacetamide Solubility for Bioassays
Welcome to the technical support center for N-benzyl-2,2-diphenylacetamide. This resource is designed to provide researchers, scientists, and drug development professionals with expert guidance on overcoming the solubility challenges associated with this hydrophobic compound in bioassay development. Given the predicted high lipophilicity of this compound, achieving and maintaining its solubility in aqueous bioassay media is critical for obtaining accurate and reproducible results. This guide offers a combination of troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.
Understanding the Challenge: Physicochemical Properties of this compound
This compound (CAS No: 5022-26-4) is a hydrophobic molecule with a predicted LogP of approximately 4.52.[1] This high LogP value indicates poor aqueous solubility, which is a common hurdle in drug discovery and development.[2] Such compounds often precipitate out of solution when introduced into the aqueous environment of a bioassay, leading to inconsistent and unreliable data.[3]
| Property | Value | Source |
| Molecular Formula | C21H19NO | [1] |
| Molecular Weight | 301.38 g/mol | [1] |
| Predicted LogP | 4.52 | [1] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound and provides step-by-step solutions.
Issue 1: My compound precipitates immediately upon addition to the aqueous assay buffer.
-
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity from a concentrated organic stock solution (e.g., in DMSO) to the aqueous buffer causes the compound to crash out of solution.[4]
-
Solution:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay, as most cell lines can tolerate this level.[5] Some sensitive cell lines may require even lower concentrations (≤ 0.1%).[6][7] Always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Implement a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform an intermediate dilution step. For example, dilute the stock solution in a small volume of buffer that contains a solubilizing agent, such as serum or a surfactant, before adding it to the rest of the assay medium.[8]
-
Increase the Stock Solution Concentration: If possible, prepare a more concentrated stock solution in DMSO. This will allow you to add a smaller volume to your assay, thereby keeping the final DMSO concentration low.
-
Issue 2: The compound appears to be soluble initially but then precipitates over time during the assay incubation.
-
Cause: The compound may be in a supersaturated state, which is thermodynamically unstable and leads to precipitation over time.[9] Changes in temperature during incubation can also affect solubility.
-
Solution:
-
Employ Co-solvents: The use of a water-miscible organic solvent, or co-solvent, in your final assay medium can increase the solubility of your compound.[10] Common co-solvents include ethanol and polyethylene glycols (PEGs).[10] It is crucial to determine the tolerance of your cell line to any co-solvent used.
-
Utilize Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[11] These are often used at low, non-toxic concentrations (e.g., 0.01-0.1%).
-
Consider Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][12][13][14][15] This is a highly effective method for improving the solubility of poorly soluble drugs.[1][12][13][14][15]
-
Issue 3: I am observing inconsistent or non-reproducible results in my bioassay.
-
Cause: This is a classic symptom of poor compound solubility. Undissolved compound particles can lead to variable concentrations of the active compound in your assay wells.
-
Solution:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, carefully inspect the wells for any signs of precipitation (e.g., cloudiness, crystals).
-
Analytically Verify Solubility: For critical experiments, it is advisable to analytically confirm the solubility of your compound in the final assay medium. This can be done by preparing a saturated solution, centrifuging to remove any undissolved solid, and then quantifying the concentration in the supernatant using HPLC.[11][15][16][17]
-
Use Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of compound aggregates or precipitates in solution, even at very low levels that may not be visible to the naked eye.[5][6][12][13][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound due to its excellent solubilizing power for a wide range of organic compounds.[8][19]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: While a general rule of thumb is to keep the final DMSO concentration at or below 0.5%, the tolerance is cell-line specific.[5] It is essential to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect the viability or function of your specific cells.[6][7]
Q3: How do I perform a serial dilution while keeping the DMSO concentration constant?
A3: To maintain a constant final DMSO concentration across all your compound dilutions, you should first prepare a series of intermediate stock solutions of your compound at different concentrations in 100% DMSO. Then, add the same small volume of each of these intermediate stocks to your final assay volume.[3][18][20][21]
Q4: Can I use serum in my cell culture medium to help with solubility?
A4: Yes, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[8] If your assay protocol allows for the use of serum, this can be a simple and effective way to improve the solubility of this compound.
Q5: What are the advantages of using cyclodextrins?
A5: Cyclodextrins offer several advantages for solubilizing hydrophobic compounds. They form a water-soluble inclusion complex with the drug molecule, which can significantly increase its aqueous solubility and stability without the need for organic co-solvents.[1][12][13][14][15] This can be particularly beneficial for in vivo studies where the use of organic solvents is limited.
Experimental Protocols
The following are detailed, step-by-step protocols for preparing and validating solutions of this compound for bioassays.
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the mass of this compound required to prepare your desired volume and concentration of stock solution (e.g., 10 mM, 50 mM).
-
Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add a portion of DMSO to the flask (approximately half of the final volume).
-
Vortex or sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained.
-
Carefully add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Determination by HPLC
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Centrifuge
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in the aqueous buffer.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours) with gentle agitation.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
Visualization of Concepts
Workflow for Solubility Enhancement
Caption: A logical workflow for addressing the solubility of this compound.
Mechanism of Micellar Solubilization
Caption: Surfactant micelles encapsulate the hydrophobic compound, increasing its solubility in water.
References
- Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Clinical Research, 1(2), 86-93.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Scientist Solutions. (2025). DMSO in cell based assays.
- ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.
- LifeTein. (2023). DMSO Usage in Cell Culture.
- Chemsrc. (2025). N-benzyl-2,2-diphenyl-acetamide | CAS#:5022-26-4.
- PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- MCE. (n.d.). Compound Handling Instructions.
- OAText. (n.d.).
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Benchchem. (2025).
- Protocol Online. (2011).
- Benchchem. (2025).
- Reddit. (2021). Help with Dilutions! Urgent!!.
- Wyzant. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.
- Chromatography Online. (2015).
- Benchchem. (2025).
- PEARRL. (n.d.).
- PubMed Central. (n.d.).
- SpringerLink. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.
- Benchchem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- Creative Bioarray. (n.d.).
- PubMed Central. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
- Reddit. (2022). How to tackle compound solubility issue.
- PubMed. (n.d.).
- PubMed Central. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model.
- LifeTein. (2023). DMSO usage in cell culture.
- PubMed. (n.d.).
- Reddit. (2021).
- ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09)
- PubMed Central. (n.d.).
- NCBI. (n.d.). HEK293 cell line toxicity.
- ResearchGate. (n.d.). Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability.
- Reddit. (2014).
- SciSpace. (2017).
- DergiPark. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
- ResearchGate. (n.d.). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells.
Sources
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Technical Support Center: Overcoming Poor Yield in N-benzylacetamide Synthesis
Welcome to the Technical Support Center for N-benzylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity for this common yet crucial chemical transformation. As a foundational reaction in organic synthesis, the N-acetylation of benzylamine can present several obstacles. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you diagnose and resolve issues in your workflow.
Troubleshooting Guide: Diagnosing and Solving Poor Yield
This section addresses the most common issues encountered during N-benzylacetamide synthesis in a direct question-and-answer format.
Q1: My overall yield of N-benzylacetamide is consistently low. What are the primary causes?
A low yield is the most frequent complaint and typically stems from one of three areas: incomplete reaction, formation of side products, or loss of product during workup and purification.
-
Incomplete Reaction: Unreacted starting materials are a common cause of reduced yield.[1][2]
-
Cause: Insufficient reaction time, incorrect stoichiometry, or poor quality of reagents can lead to the reaction not proceeding to completion. The nucleophilicity of the amine and the reactivity of the acylating agent are key factors.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the benzylamine spot disappears.[1] Ensure your starting materials are pure; for instance, benzylamine can oxidize over time. Using a slight excess (1.1-1.2 equivalents) of the acylating agent, like acetic anhydride, can help drive the reaction to completion.[3]
-
-
Side Reactions: The formation of unwanted byproducts consumes your starting materials and complicates purification.
-
Cause 1: Hydrolysis of Acylating Agent. Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis, reacting with any ambient moisture to form acetic acid.[4][5][6][7][8] This side reaction consumes the acylating agent, leaving less available to react with the benzylamine.
-
Solution 1: Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents.
-
Cause 2: Diacetylation. Although less common with primary amines under standard conditions, it's possible for the initially formed N-benzylacetamide to be acetylated a second time, particularly if harsh conditions or a large excess of a highly reactive acylating agent is used.
-
Solution 2: Maintain a controlled stoichiometry. Add the acetic anhydride dropwise to the benzylamine solution to avoid creating localized areas of high anhydride concentration.[2]
-
-
Product Loss During Workup/Purification: Significant amounts of product can be lost during the isolation and purification steps.
-
Cause: N-benzylacetamide has some solubility in water, which can lead to losses during aqueous washes. During recrystallization, using too much solvent or cooling the solution too quickly can result in a poor recovery of crystals.[9]
-
Solution: When performing an aqueous wash, you can reduce the solubility of the product in the aqueous layer by saturating it with a salt like NaCl (brine wash). For recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product and allow it to cool slowly to maximize crystal formation.[9]
-
Q2: My TLC and NMR analysis show significant amounts of unreacted benzylamine. How do I fix this?
This indicates an incomplete reaction.
-
Reagent Stoichiometry & Quality: Verify the molar ratio of your reactants. A 1:1.2 ratio of benzylamine to acetic anhydride is a good starting point.[3] Also, confirm the purity of your benzylamine. If it's old or has been improperly stored, it may be partially carbonated or oxidized.
-
Reaction Time & Temperature: The reaction between benzylamine and acetic anhydride is often rapid and exothermic at room temperature.[3] However, if you are using a less reactive acylating agent or if the reaction is performed at a very low temperature, it may require more time. Use TLC to monitor the consumption of the starting material before quenching the reaction.[1]
Q3: My crude product is an oil and won't crystallize. What should I do?
Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point.[9]
-
Remove Impurities: The most common impurities are unreacted benzylamine (basic) and acetic acid (acidic byproduct from hydrolysis).[9] Dissolve your crude oil in an organic solvent like ethyl acetate or dichloromethane. First, wash with a dilute acid (e.g., 1M HCl) to remove the basic benzylamine. Then, wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic acetic acid. Finally, wash with brine to remove excess water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[9] After evaporating the solvent, the purer product should have a better chance of crystallizing.
-
Optimize Recrystallization: If the product is still an oil, reconsider your solvent system. A good method is to dissolve the oil in a minimal amount of a "good" hot solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or water) until the solution becomes faintly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.[9]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a seed crystal from a previous successful batch.[9]
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor with TLC; use a slight excess of acetic anhydride.[1][3] |
| Hydrolysis of acetic anhydride | Use dry glassware and anhydrous conditions.[4][7] | |
| Product loss during workup | Optimize extraction and recrystallization solvents; use brine wash.[9] | |
| Unreacted Benzylamine | Incorrect stoichiometry | Verify calculations and ensure a 1:1.1-1.2 ratio of amine to anhydride.[3] |
| Insufficient reaction time | Monitor reaction to completion with TLC before workup.[2] | |
| Oily Product | Presence of impurities | Perform acid-base washes to remove starting materials/byproducts.[9] |
| Poor crystallization technique | Use a mixed-solvent system; cool slowly; scratch flask to induce nucleation.[9] |
Visualizing the Workflow and Troubleshooting Path
A successful synthesis relies on a logical progression from reaction setup to final analysis. The following diagrams illustrate a standard workflow and a decision-making process for troubleshooting low yields.
Caption: General experimental workflow for N-benzylacetamide synthesis.
Caption: Troubleshooting decision tree for low yield of N-benzylacetamide.
Validated Experimental Protocols
Protocol 1: Standard Synthesis of N-benzylacetamide
This protocol is adapted from established, high-yielding procedures.[3]
Materials:
-
Benzylamine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Deionized Water (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add benzylamine (1.0 eq).
-
With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the benzylamine at room temperature. An exothermic reaction will be observed.
-
Continue stirring the mixture at room temperature for 15-20 minutes. Monitor the reaction via TLC (e.g., using 20% ethyl acetate in hexanes) to confirm the disappearance of the benzylamine starting material.
-
Once the reaction is complete, add a sufficient volume of cold water to the reaction mixture to precipitate the product as a white solid.
-
Continue stirring for another 15 minutes to ensure complete crystallization.
-
Collect the crystalline N-benzylacetamide by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual water-soluble impurities.
-
Dry the product under vacuum to yield pure N-benzylacetamide. A typical yield is ~90%.[3]
Protocol 2: Workup and Purification for Oily or Impure Product
This protocol is designed to remove common acidic and basic impurities.[9]
Procedure:
-
Dissolve the crude product (oil or solid) in ethyl acetate in a separatory funnel.
-
Add an equal volume of 1M HCl solution. Shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes unreacted benzylamine.
-
To the organic layer, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent. Discard the lower aqueous layer. This step removes acetic acid.
-
Wash the organic layer with an equal volume of saturated NaCl solution (brine). This removes residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation) to obtain the purified product, which can then be recrystallized.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this reaction? A: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the benzylamine (the nucleophile) attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a good leaving group, and after deprotonation of the nitrogen, the N-benzylacetamide product is formed.[10][11]
Caption: Simplified reaction mechanism pathway.
Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is another common acetylating agent.[12][13] It is generally more reactive than acetic anhydride, which can lead to a faster reaction but may also require more careful temperature control. A key difference is that the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct.[12] This will react with any unreacted benzylamine (a base) to form a salt, effectively consuming a second equivalent of the amine. Therefore, when using acetyl chloride, it is common practice to either use two equivalents of the amine or add a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl.[12][14]
Q: Is a base catalyst required for this reaction? A: For the reaction of a primary amine like benzylamine with a reactive acylating agent like acetic anhydride, a base catalyst is often not strictly necessary, as the reaction proceeds quickly on its own.[3] However, for less reactive amines or when using acetyl chloride, a base like pyridine is often added to neutralize the acidic byproduct (acetic acid or HCl), which drives the reaction to completion.[4][15]
Q: How does temperature affect the yield? A: The N-acetylation of benzylamine with acetic anhydride is exothermic and typically proceeds efficiently at room temperature. Increasing the temperature can increase the reaction rate, but it can also promote side reactions, such as the formation of di-acylated byproducts or degradation of the product, which could lower the overall yield and purity.[2] For this specific reaction, heating is generally not required and may be counterproductive.
References
-
PrepChem.com. Synthesis of N-benzyl acetamide. PrepChem.com. [Link]
-
Organic Syntheses Procedure. n-benzylacrylamide. Organic Syntheses. [Link]
-
PrepChem.com. Synthesis of N-benzylacetamide. PrepChem.com. [Link]
-
Wikipedia. Acetic anhydride. Wikipedia. [Link]
-
ResearchGate. Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF. ResearchGate. [Link]
-
Pearson. Propose a mechanism for the reaction of acetic anhydride with water. Pearson. [Link]
-
ResearchGate. Synthesis of N‐benzylacetamide. | Download Scientific Diagram. ResearchGate. [Link]
-
Quora. What is acetylation of amines?. Quora. [Link]
-
YouTube. Hydrolysis of Acetic anhydride Reaction. YouTube. [Link]
-
ResearchGate. Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios | Request PDF. ResearchGate. [Link]
-
PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
Wikipedia. Benzylamine. Wikipedia. [Link]
-
YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
-
Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
-
Homework.Study.com. Give the structure of one of the expected products formed when benzylamine reacts with acetyl chloride. Homework.Study.com. [Link]
-
ResearchGate. Robustness of the acetylation investigated in the reaction of benzylamine. ResearchGate. [Link]
-
NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. [Link]
-
Organic Syntheses Procedure. 2. Organic Syntheses. [Link]
-
Patsnap Synapse. What is the mechanism of Acetamide?. Patsnap Synapse. [Link]
-
YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. [Link]
-
LibreTexts. 3.9: Chemistry of Amides- Synthesis and Reactions. LibreTexts. [Link]
-
YouTube. Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). YouTube. [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. | Download Table. ResearchGate. [Link]
-
ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. ACS Publications. [Link]
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Identifying N-benzyl-2,2-diphenylacetamide degradation products by LC-MS
Technical Support Center: N-benzyl-2,2-diphenylacetamide Analysis
Welcome to the dedicated technical support guide for the LC-MS analysis of this compound and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting potential degradants. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can develop robust, self-validating analytical methods.
Understanding the Molecule: Anticipated Degradation Pathways
This compound possesses several functional groups susceptible to degradation under stress conditions. The central amide linkage is the most probable site for hydrolysis, while the benzyl and diphenylmethyl moieties can be targets for oxidation. A proactive understanding of these pathways is the cornerstone of a successful stability study.[1]
Key Susceptibilities:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which is often the primary degradation pathway for amide-containing drugs.[2][3] This would yield 2,2-diphenylacetic acid and benzylamine.
-
Oxidation: The benzylic positions and the tertiary carbon of the diphenylmethyl group are susceptible to oxidation, potentially leading to the formation of hydroxylated species or even cleavage to form benzophenone-like structures.[2]
-
Photolysis: Aromatic systems can be susceptible to photodegradation, which could result in complex reactions or radical-mediated decomposition.[2]
-
Thermolysis: Elevated temperatures can provide the energy needed to break weaker bonds within the molecule, leading to a variety of degradation products.[2]
Postulated Degradation Pathways of this compound
Caption: Postulated major degradation pathways for this compound.
Experimental Design: Forced Degradation Protocol
A forced degradation study is an essential first step to intentionally generate degradants and establish a "worst-case" scenario.[4][5] This process is fundamental to developing a stability-indicating method—an analytical procedure capable of quantifying the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2]
Table 1: Recommended Forced Degradation Stress Conditions
| Stress Condition | Reagent / Method | Typical Conditions & Duration | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80°C for 2 to 24 hours | To induce acid-catalyzed amide bond cleavage.[6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temp or heat at 40-60°C for 1 to 12 hours | To induce base-catalyzed amide bond cleavage.[6] |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for 12 to 48 hours | To simulate oxidative stress and identify oxidative degradants. |
| Thermal | Dry Heat (Oven) | 80°C for 24 to 72 hours (for solid & solution) | To assess the impact of heat on stability.[2] |
| Photolytic | ICH Q1B Option 2 | Expose to ≥1.2 million lux hours and ≥200 W·h/m² | To assess light sensitivity and identify photodegradants.[5] |
Protocol Causality: The goal is to achieve 5-20% degradation of the parent compound.[6] If degradation is too extensive, it can lead to secondary and tertiary degradants, complicating the initial analysis. If degradation is insufficient, you may not produce the necessary impurities to validate the method. Therefore, it is crucial to pull time points (e.g., 2, 4, 8, 24 hours) to find the optimal exposure duration. Always run a control sample (protected from stress) in parallel for direct comparison.
Step-by-Step Experimental Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~100 µg/mL. For thermal and photolytic studies, prepare both solid and solution samples.
-
Incubation: Expose the samples to the conditions outlined in Table 1. Remember to keep control samples, protected from the specific stress, at room temperature or refrigerated.
-
Neutralization: After the desired exposure time, neutralize the acidic and basic samples to prevent further degradation. For the HCl sample, add an equivalent amount of NaOH, and vice versa.
-
Final Dilution & Analysis: Dilute all samples (including controls) with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL). Filter through a 0.22 µm syringe filter if any precipitate is observed.
-
LC-MS Analysis: Inject the samples onto the LC-MS system using a validated method.
Table 2: Example Starting LC-MS Method Parameters
This method serves as a robust starting point and should be optimized for your specific instrumentation and column chemistry.
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent[7] | A high-performance system minimizes extra-column band broadening, improving resolution. |
| Column | C18, 2.1 x 100 mm, 1.8-3.5 µm | C18 is a versatile reversed-phase chemistry suitable for retaining the non-polar parent compound and its potential degradants.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in the protonation of analytes for positive mode ESI, improving sensitivity.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10 min | A gradient elution is necessary to separate compounds with a wide range of polarities, from polar degradants to the non-polar parent. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 2-5 µL | Kept low to prevent column overload and peak distortion.[8] |
| MS System | SCIEX QTRAP, Agilent Q-TOF, or equivalent | A tandem MS or high-resolution MS is critical for structural elucidation. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar and semi-polar compounds; positive mode is suitable for protonating the amide and any amine degradants. |
| Scan Mode | Full Scan (100-500 m/z) and MS/MS on parent | Full scan detects all ions, while MS/MS of the parent ion helps predict fragmentation pathways for identifying degradants. |
| Source Temp. | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | 4500 V | A typical voltage to create a stable electrospray. |
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the analysis of degradation samples.
Issue 1: I see new, unexpected peaks in my stressed samples that are not in my control sample.
-
Question: How can I get a preliminary identification of these new peaks?
-
Answer: This is the expected outcome of a forced degradation study.[2] The first step is to examine the mass spectrum for each new peak. Extract the mass-to-charge ratio (m/z) and compare it to the predicted masses of potential degradation products. For example, hydrolysis of the parent compound (m/z 302.15 [M+H]⁺) would yield 2,2-diphenylacetic acid (m/z 213.09 [M+H]⁺) and benzylamine (m/z 108.08 [M+H]⁺).
-
-
Question: The mass of an unknown peak doesn't match any of my predicted structures. What's next?
-
Answer: Perform tandem mass spectrometry (MS/MS or CID) on the unknown peak's parent ion. Compare the resulting fragmentation pattern to the fragmentation pattern of the this compound parent compound. Shared fragment ions strongly suggest the unknown is a related degradant. For instance, the presence of a benzyl cation fragment (m/z 91) or a diphenylmethyl cation fragment (m/z 167) is a key structural clue.[8][10]
-
Issue 2: The sensitivity for my potential degradation products is very low, or the signal is inconsistent.
-
Question: Why is the signal for my parent compound strong, but the degradant peaks are barely visible?
-
Answer: This is often a classic case of ion suppression .[11][12] When a high concentration of the parent compound co-elutes with a low-concentration degradant, they compete for ionization in the MS source.[13] The more abundant compound "wins," suppressing the signal of the trace analyte.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective solution is to develop your LC method to achieve baseline separation between the main peak and the degradant peaks.[14] Try adjusting the gradient slope or using a different column chemistry.
-
Dilute the Sample: A simple but effective strategy is to dilute the sample.[11] This reduces the concentration of the suppressing agent (the parent compound), which can sometimes allow the degradant signal to emerge.
-
Optimize Sample Preparation: If analyzing from a complex matrix, use a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) to remove matrix components that can also cause ion suppression.[8][15]
-
-
Issue 3: My chromatographic peaks are tailing or broad, making integration and identification difficult.
-
Question: What causes poor peak shape for my parent compound or its degradants?
-
Answer: Poor peak shape can stem from several factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic compounds (like benzylamine), causing peak tailing.[16]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[8]
-
Mobile Phase Mismatch: Using an injection solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[8]
-
-
-
Question: How can I fix my peak shape?
-
Answer:
-
For Silanol Interactions: Ensure your mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes help. Alternatively, use a modern, high-purity, end-capped column.
-
For Overload: Reduce your injection volume or dilute your sample.[8]
-
For Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).[8]
-
-
LC-MS Analysis & Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS issues in degradation studies.
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely fragment ions I should look for from the parent this compound molecule?
-
A1: In positive mode ESI-MS/MS, the most common fragmentation occurs at the amide bond and adjacent C-C bonds. Key diagnostic fragment ions to look for are:
-
m/z 91: The benzyl cation [C₇H₇]⁺ from cleavage of the N-CH₂ bond.
-
m/z 167: The diphenylmethyl cation [C₁₃H₁₁]⁺ from cleavage of the C-C bond adjacent to the carbonyl.[8]
-
m/z 195: The diphenylacetyl cation [C₁₄H₁₁O]⁺ from cleavage of the amide C-N bond.[8] The presence of these fragments in the MS/MS spectrum of an unknown peak is strong evidence that it is a structurally related degradant.
-
-
-
Q2: My mass spectrometer shows an m/z that is +23 higher than my expected molecular weight. What is this?
-
A2: This is likely a sodium adduct, [M+Na]⁺. It's very common in ESI-MS and results from the analyte associating with trace amounts of sodium ions present in glassware, solvents, or buffers. Similarly, you might see [M+K]⁺ (a potassium adduct). When identifying your compounds, always look for the protonated molecule [M+H]⁺ as the primary ion, but be aware of these common adducts.
-
-
Q3: How do I confirm the definitive structure of a major degradation product?
-
A3: While LC-MS/MS provides excellent evidence for a proposed structure, it is not definitive proof. For regulatory submissions or to confirm an unexpected degradation pathway, definitive structural elucidation is required. This typically involves isolating the impurity using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) is also crucial as it provides a highly accurate mass measurement, allowing you to determine the elemental formula of the degradant.
-
-
Q4: Can I use this guide for a similar compound, N-(2-chlorobenzyl)-2,2-diphenylacetamide?
-
A4: Yes, the principles are directly applicable. The degradation pathways (hydrolysis, oxidation) will be the same.[2] The primary difference will be in the observed masses due to the presence of chlorine. You must account for the isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl), which will result in ion clusters that are 2 Da apart (e.g., M⁺ and M+2⁺). For example, the benzylamine degradant would become 2-chlorobenzylamine, and you would look for its isotopic pattern at m/z 142/144.[2]
-
References
- BenchChem. (2025). N-(2-chlorobenzyl)-2,2-diphenylacetamide stability issues in solution. BenchChem Technical Support.
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Tong, W., et al. (2001). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry. [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Naidong, W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- BenchChem. (2025). Technical Support Center: Refining Analytical Detection of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem Technical Support.
-
American Pharmaceutical Review. (2020). The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS. [Link]
-
Scribner, E.A., et al. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. U.S. Geological Survey. [Link]
-
Naidong, W., & Eerkes, A. (2001). LSMSMS troubleshooting. Scribd. [Link]
-
Gupta, A., et al. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical Analysis. [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. [Link]
-
Shinde, N., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Scribner, E.A., et al. (2004). Acetamide Herbicides and Their Degradation Products in Ground Water and Surface Water of the United States, 1992-2003. U.S. Geological Survey. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem Technical Support.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Deidda, R., et al. (2019). Current Developments in LC-MS for Pharmaceutical Analysis. MDPI. [Link]
-
Das, K. G. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]
-
Kasprzyk-Hordern, B. (2009). Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. Diva Portal. [Link]
-
Wikipedia. (n.d.). Acetamide. Wikipedia. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Wang, Y., et al. (2016). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Mijin, D. Ž., et al. (2000). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Wang, Y., et al. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry. [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. [Link]
-
Deidda, R., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Meng, C-K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies, Inc. [Link]
-
Phale, P. S., et al. (2006). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology. [Link]
-
ResearchGate. (n.d.). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... [Link]
- Google Patents. (2012).
-
Mijin, D. Ž., et al. (2007). Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. Journal of the Serbian Chemical Society. [Link]
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- 15. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: N-benzyl-2,2-diphenylacetamide Synthesis Scale-Up
Welcome to the Technical Support Center for the synthesis and scale-up of N-benzyl-2,2-diphenylacetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this common amidation reaction. We will explore the underlying chemistry, address potential challenges in scaling the synthesis, and offer robust troubleshooting strategies.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of an amide bond formation. A highly effective and scalable method involves a two-step, one-pot process:
-
Activation of Carboxylic Acid: Diphenylacetic acid is first activated, typically by converting it into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[1]
-
Nucleophilic Acyl Substitution: The resulting diphenylacetyl chloride is then reacted with benzylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the stable amide bond and eliminating HCl.[1]
The overall reaction is as follows:
(C₆H₅)₂CHCOOH + SOCl₂ → (C₆H₅)₂CHCOCl + SO₂ + HCl (C₆H₅)₂CHCOCl + H₂NCH₂C₆H₅ → (C₆H₅)₂CHCONHCH₂C₆H₅ + HCl
General Synthesis Workflow
The following diagram illustrates the typical laboratory to pilot plant workflow for this synthesis.
Caption: General workflow for this compound synthesis.
FAQs: Process Development and Scale-Up Considerations
This section addresses common questions encountered when moving from a lab-scale procedure to a larger, more controlled manufacturing process.
Q1: What are the most critical parameters to control during the acid chloride formation step when scaling up?
A1: The two most critical parameters are temperature and rate of addition of thionyl chloride (SOCl₂).
-
Causality (The "Why"): The reaction between diphenylacetic acid and SOCl₂ is endothermic during the initial phase but can become exothermic as the reaction proceeds and gaseous byproducts (SO₂ and HCl) are evolved. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled addition can lead to a rapid temperature increase and excessive gas evolution, creating a significant pressure buildup in the reactor. This poses a serious safety hazard.[2]
-
Expert Insight: We recommend adding SOCl₂ subsurface (via a dip tube) to a solution of the acid at a controlled rate, maintaining a reaction temperature of 40-50 °C. This ensures a steady, manageable rate of gas evolution and prevents localized overheating. A well-vented reactor connected to a scrubber system is mandatory to neutralize the acidic off-gases.[3][4]
Q2: How do I choose the right solvent for a large-scale amidation reaction?
A2: Solvent selection on a large scale is a balance of reaction performance, safety, environmental impact, and cost.[5][6] For this specific synthesis, common choices include toluene, dichloromethane (DCM), or tetrahydrofuran (THF).
| Solvent | Pros | Cons | Scale-Up Recommendation |
| Toluene | High boiling point (good for driving reaction), allows for azeotropic removal of HCl, relatively low cost. | Higher reaction temperatures may lead to side products, requires more energy for removal. | Recommended. Toluene is often preferred for its process safety profile and ease of handling on a large scale. |
| DCM | Excellent solubility for starting materials, low boiling point (easy to remove). | Environmental concerns (chlorinated solvent), lower boiling point may not be sufficient to drive the reaction to completion quickly. | Use with caution. Often avoided in modern process chemistry due to environmental regulations. |
| THF | Good solvent for both steps, moderate boiling point. | Can form peroxides upon storage, must be tested and handled appropriately. Potential for side reactions with SOCl₂ if not completely dry. | Viable, but requires strict peroxide management protocols. Toluene is generally a safer choice. |
Q3: Unreacted benzylamine and diphenylacetic acid are common impurities. What is the most efficient scale-up method for their removal?
A3: A liquid-liquid extraction (work-up) procedure is the most effective method.[7] After the reaction is complete, the organic solution containing the product is washed sequentially with a dilute aqueous acid and a dilute aqueous base.
-
Mechanism of Purification:
-
Acid Wash (e.g., 1M HCl): This protonates the basic benzylamine, converting it into a water-soluble ammonium salt (C₆H₅CH₂NH₃⁺Cl⁻) that partitions into the aqueous layer.[7]
-
Base Wash (e.g., 1M NaHCO₃ or Na₂CO₃): This deprotonates the acidic diphenylacetic acid, forming a water-soluble carboxylate salt ((C₆H₅)₂CHCOO⁻Na⁺) that is removed in the aqueous phase.[7]
-
-
Process Tip: Ensure good mixing during the washes to maximize extraction efficiency. After the washes, a final brine (saturated NaCl solution) wash helps to break any emulsions and remove residual water from the organic layer before solvent evaporation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem: The reaction yield is consistently low.
| Possible Cause | Suggested Solution & Explanation |
| Poor Quality Reagents | Solution: Use high-purity, dry starting materials. Diphenylacetic acid should be free of residual water. Benzylamine can oxidize over time (turning yellow/brown); use freshly distilled or high-purity grade. Explanation: Water will react violently with and consume the thionyl chloride, preventing the formation of the necessary acyl chloride intermediate.[2] |
| Incomplete Acyl Chloride Formation | Solution: Ensure a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents) is used and that the reaction is allowed sufficient time at an appropriate temperature (e.g., 2-3 hours at 50 °C). Explanation: Insufficient activation of the carboxylic acid is a primary cause of low conversion. Monitor the reaction by quenching a small aliquot and analyzing via TLC or HPLC to confirm the disappearance of the starting acid. |
| Side Reaction of Thionyl Chloride | Solution: This synthesis involves a secondary amide product. Thionyl chloride can react with secondary amides to form imidoyl chlorides.[8] Explanation: Ensure that all thionyl chloride is removed (e.g., by distillation under reduced pressure) or quenched before proceeding with extensive heating during work-up, as this can promote side reactions with the product amide. |
| Product Loss During Work-up | Solution: Be mindful of the pH during aqueous washes. Overly acidic or basic conditions for extended periods, especially at elevated temperatures, can lead to hydrolysis of the amide product. Explanation: While amides are generally stable, they can undergo hydrolysis back to the carboxylic acid and amine under harsh conditions.[9] |
Problem: The final product fails to crystallize and remains an oil.
| Possible Cause | Suggested Solution & Explanation |
| Presence of Impurities | Solution: Perform the acid/base wash procedure described in FAQ Q3 to remove residual starting materials. Explanation: Impurities, especially unreacted starting materials, can act as a eutectic contaminant, depressing the melting point and inhibiting the formation of a stable crystal lattice.[7] |
| Inappropriate Crystallization Solvent | Solution: Select an appropriate anti-solvent system. A good system is one where the product is highly soluble in one solvent (e.g., ethyl acetate, isopropanol) and poorly soluble in another (e.g., hexanes, heptane). Dissolve the crude oil in a minimal amount of the "good" solvent and slowly add the "poor" solvent (anti-solvent) until turbidity persists. Allow to cool slowly. Explanation: Slow cooling and gradual change in solvent polarity are crucial for forming well-ordered crystals rather than an amorphous oil. |
| Supersaturation | Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of pure this compound. Explanation: These actions create nucleation sites, providing a template for crystal growth to begin from a supersaturated solution.[7] |
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
CAUTION: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][10][11]
Protocol 1: Synthesis of this compound (Lab Scale)
-
Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas outlet/scrubber, a thermometer, and an addition funnel.
-
Reagents: Charge the flask with diphenylacetic acid (21.2 g, 0.1 mol) and toluene (200 mL).
-
Acid Chloride Formation: Begin stirring and add thionyl chloride (8.7 mL, 14.3 g, 0.12 mol) dropwise via the addition funnel over 20 minutes.
-
Reaction: Heat the mixture to 50-60 °C and maintain for 2 hours. The solution should become clear. Monitor the reaction for the disappearance of diphenylacetic acid by TLC.
-
Cooling: Cool the reaction mixture to room temperature (20-25 °C).
-
Amidation: In a separate beaker, prepare a solution of benzylamine (12.8 g, 0.12 mol) and triethylamine (16.7 mL, 12.1 g, 0.12 mol) in toluene (50 mL). Add this solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature below 30 °C using a water bath if necessary.
-
Completion: Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash with 1M HCl (2 x 100 mL).
-
Wash with 1M NaHCO₃ (2 x 100 mL).
-
Wash with brine (1 x 100 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexanes to yield pure this compound as a white crystalline solid.
Safety Data Summary
Safe scale-up requires a thorough understanding of the hazards associated with each chemical.[12][13][14]
| Chemical | Key Hazards | Recommended PPE & Handling Precautions |
| Thionyl Chloride (SOCl₂) | Danger: Reacts violently with water, liberating toxic gases (HCl, SO₂).[2][4] Causes severe skin burns and eye damage.[3] Toxic if inhaled.[4] | Use in a chemical fume hood. Wear safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[2] Keep away from water/moisture. Handle under an inert atmosphere for long-term storage.[3] |
| Diphenylacetic Acid | Warning: Harmful if swallowed.[15] Causes serious eye irritation.[15] | Wear safety glasses and gloves. Avoid creating dust. Wash hands thoroughly after handling.[13][16] |
| Benzylamine | Danger: Flammable liquid and vapor.[17] Harmful if swallowed or in contact with skin.[11][18] Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[17] | Use in a chemical fume hood. Keep away from ignition sources.[14] Wear safety goggles, a face shield, and chemical-resistant gloves. Ensure adequate ventilation.[11] |
| Triethylamine (Base) | Danger: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Use in a chemical fume hood. Ground/bond container and receiving equipment. Wear appropriate PPE, similar to benzylamine. |
References
- Thionyl chloride - Safety D
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]
- Safety Data Sheet: Thionyl chloride. (2024). Carl ROTH.
- SAFETY DATA SHEET - Thionyl chloride. (2024). Fisher Scientific.
-
Common Name: THIONYL CHLORIDE. (2000). NJ.gov. [Link]
- Thionyl chloride. (2015). Lanxess.
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. [Link]
- Benzylamine CAS No 100-46-9 MATERIAL SAFETY D
- SAFETY DATA SHEET - Diphenylacetic acid. (2024). Fisher Scientific.
- Safety Data Sheet: Benzylamine. (n.d.). Astech Ireland.
- SAFETY DATA SHEET - Diphenylacetic acid. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Diphenylacetic acid. (2025). MilliporeSigma.
- BENZYLAMINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- DIPHENYL ACETIC ACID MATERIAL SAFETY D
- ICSC 1338 - BENZYLAMINE. (n.d.). Inchem.org.
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ResearchGate. [Link]
- Safety Data Sheet: Benzylamine. (2020). Carl ROTH.
-
Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
- Technical Support Center: N-(2-chlorobenzyl)
-
Amine to Amide (via Acid Chloride). (n.d.). Organic Chemistry Portal. [Link]
-
reactions with thionyl chloride. (2022). Reddit. [Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-benzyl-2,2-diphenylacetamide
As a Senior Application Scientist, this guide provides in-depth troubleshooting for a common issue in reversed-phase HPLC: asymmetrical peak tailing, specifically for N-benzyl-2,2-diphenylacetamide. Peak tailing compromises resolution and leads to inaccurate integration and quantification, making it a critical problem to solve for robust analytical methods.[1][2] This guide is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm seeing peak tailing for this compound. What are the first things I should check?
Answer: Before delving into complex chemical causes, it's essential to rule out systemic or physical issues in your HPLC system. These problems typically affect all peaks in the chromatogram, not just your analyte of interest.[2][3]
Initial System Health Check:
-
Assess Extra-Column Volume: Excessive tubing length or the use of wide-bore tubing (e.g., >0.005 inches or 0.125 mm) between the injector, column, and detector can cause band broadening and peak tailing.[4][5] Ensure all connections are made with minimal tubing length and appropriate inner diameter.
-
Check for Column Voids or Blockages: A void at the head of the column or a partially blocked inlet frit can severely distort peak shape.[6][7] This can be caused by pressure shocks or the accumulation of particulate matter from samples. If you suspect a blockage, try back-flushing the column (if permitted by the manufacturer) or replacing the inlet frit. If a void is visible, the column must be replaced.[3]
-
Inspect Fittings for Leaks or Dead Volume: Improperly seated fittings, especially between the tubing and the column end-fitting, can create small voids or "dead volumes" where the sample can diffuse, causing tailing.[3][8] Ensure all fittings are correctly tightened.
If these initial checks do not resolve the issue and the tailing is specific to your analyte, the cause is likely chemical in nature.
Q2: My system seems fine, but the analyte peak still tails. What is the most likely chemical cause?
Answer: The most common chemical cause of peak tailing for compounds like this compound is a secondary interaction with the stationary phase.[8][9][10] While the amide group is generally neutral, the lone pair of electrons on the nitrogen atom imparts weak basic character. This is the root of the problem.
The Silanol Interaction Mechanism: Standard reversed-phase HPLC columns use silica particles as a support. The surface of this silica is covered with silanol groups (Si-OH).
-
Acidic Sites: A small fraction of these silanols, particularly on older "Type A" silica, are highly acidic due to the influence of trace metal impurities in the silica matrix.[10][11][12]
-
Ionization: At mobile phase pH levels above approximately 3, these acidic silanol groups can deprotonate, becoming negatively charged (SiO⁻).[7][9][13]
-
Secondary Retention: Your weakly basic analyte can become protonated (positively charged). This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites.[7][14] This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a "tail" on the peak.[10]
This interaction is a classic problem for basic and weakly basic compounds in reversed-phase HPLC.
Q3: How can I use mobile phase pH to fix this silanol interaction?
Answer: Manipulating the mobile phase pH is the most powerful tool to control silanol interactions and improve peak shape.[15][16][17] The goal is to keep either the silanol groups or your analyte in a single, neutral state to prevent the strong ionic interaction.
-
Strategy 1: Low pH (Ion Suppression of Silanols):
-
Mechanism: By adjusting the mobile phase to a pH between 2.5 and 3.0, you can fully protonate the silanol groups, keeping them in their neutral (Si-OH) form.[14][18][19] This eliminates the negative charge on the stationary phase, thus preventing the ionic secondary interaction. Your analyte will be protonated, but the interaction with a neutral surface is much weaker and results in significantly better peak symmetry.
-
How to Implement: Use a buffer like 10-25 mM potassium phosphate or an additive like 0.1% formic acid to maintain a stable low pH.[18][20]
-
-
Strategy 2: High pH (Ion Suppression of Analyte):
-
Mechanism: By raising the mobile phase pH to a level well above the analyte's pKa (e.g., pH > 9), you ensure the amide remains in its neutral, unprotonated state. This prevents any ionic interaction with the silanol groups, which will be deprotonated.
-
Critical Consideration: Standard silica columns are not stable above pH 8 and will dissolve, rapidly degrading the column.[12][21] This strategy must only be used with modern, pH-stable columns, such as those with hybrid-silica particles or proprietary surface modifications designed for high pH work.[12][22]
-
General Rule: For robust methods, always operate at a pH that is at least 1.5-2 units away from your analyte's pKa. Operating near the pKa can cause peak splitting or broadening because the analyte exists as a mixture of ionized and unionized forms.[15][17][21]
Q4: Are there any mobile phase additives that can help improve my peak shape?
Answer: Yes, in addition to pH control, certain additives can be used to mask the problematic silanol groups.
-
Competing Base (Silanol Blocker): The classic approach is to add a small concentration of a competing base, such as triethylamine (TEA) , to the mobile phase.[23]
-
Mechanism: TEA is a stronger base than your analyte. In an acidic mobile phase, it becomes protonated (triethylammonium). This positively charged ion then competitively binds to the negatively charged silanol sites on the stationary phase, effectively masking them from your analyte.[18][20][24] This reduces the opportunity for secondary interactions and improves peak shape.
-
Drawbacks: While effective, this approach is often considered a "fix" for older, lower-purity columns ("Type A" silica). It can shorten column lifetime and is often unnecessary with modern high-purity columns.[18][19][23]
-
-
Buffers: A buffer is crucial for maintaining a constant and reproducible pH, which is essential for stable retention times and consistent peak shape. The buffer concentration should be sufficient to resist pH changes, typically 10-50 mM.[25]
| Common HPLC Buffers | Useful pH Range | UV Cutoff | LC-MS Compatible? |
| Phosphate | 2.1 - 3.1 & 6.2 - 8.2 | ~210 nm | No (non-volatile) |
| Formate | 2.8 - 4.8 | ~210 nm | Yes (volatile) |
| Acetate | 3.8 - 5.8 | ~230 nm | Yes (volatile) |
| Ammonium Bicarbonate | 6.6 - 8.6 & 8.8 - 9.8 | ~200 nm | Yes (volatile) |
| Data sourced from multiple references.[25][26][27][28] |
Q5: When should I just get a new HPLC column? What kind is best?
Answer: If you have optimized the mobile phase (pH, additives) and still see significant tailing, your column chemistry may be the limiting factor. This is especially true if you are using an older column.
Recommendations for Column Selection:
-
Use High-Purity "Type B" Silica Columns: Modern columns are made with high-purity silica (>99.99%) that has very low metal content.[23][29] This results in fewer highly acidic silanol groups and inherently better peak shape for basic compounds.[23]
-
Choose a Fully End-Capped Column: After the primary stationary phase (like C18) is bonded to the silica, manufacturers perform a secondary reaction called "end-capping." This uses a small, reactive molecule (e.g., trimethylsilane) to bond with and block many of the remaining accessible silanol groups, further reducing the potential for secondary interactions.[7][12][14]
-
Consider Columns for Polar Analytes: Some columns are specifically designed with polar-embedded groups or other surface modifications that provide additional shielding of the silica surface and are often compatible with 100% aqueous mobile phases, making them excellent for retaining and separating polar compounds.[30][31][32]
Switching to a modern, high-quality, end-capped column is often the most effective and robust long-term solution to peak tailing for basic analytes.[20]
Q6: Could my sample preparation or injection solvent be the problem?
Answer: Absolutely. The choice of sample solvent can have a dramatic effect on peak shape, especially in reversed-phase HPLC.[33][34][35]
-
The Solvent Mismatch Effect: If you dissolve your sample in a solvent that is significantly "stronger" (i.e., more organic) than your mobile phase, it can cause severe peak distortion.[6][8][36] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 30% acetonitrile will likely cause a broad or split peak. The strong solvent band carries the analyte prematurely down the column in a distorted band.[37]
-
Solution: The best practice is to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.[6]
-
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase. This leads to a non-linear relationship between the analyte and the stationary phase, causing a characteristic "shark-fin" or tailing peak that gets worse with increasing concentration.[4][8]
-
Solution: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves dramatically, you were likely overloading the column.
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol will determine the optimal mobile phase pH to minimize silanol interactions.
-
Prepare Aqueous Buffers: Prepare three separate 25 mM aqueous buffers:
-
Buffer A: Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.
-
Buffer B: Ammonium Formate, adjusted to pH 4.5 with formic acid.
-
Buffer C: Ammonium Acetate, adjusted to pH 6.5 with acetic acid.
-
-
Prepare Mobile Phases: For each buffer, prepare a mobile phase with your organic modifier (e.g., acetonitrile or methanol) at the desired composition (e.g., 50:50 Buffer:Acetonitrile).
-
Column Equilibration: Start with the lowest pH mobile phase (from Buffer A). Equilibrate your column with at least 10-15 column volumes.
-
Analysis: Inject your sample of this compound. Record the chromatogram and calculate the USP tailing factor.
-
Sequential Testing: Flush the system and column thoroughly before switching to the next mobile phase. Repeat steps 3 and 4 for the pH 4.5 and pH 6.5 mobile phases.
-
Evaluation: Compare the peak shapes from the three pH conditions. Typically, the lowest pH (2.8) will provide the most symmetrical peak.
Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues.
A logical workflow to diagnose the cause of peak tailing.
References
-
HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Available at: [Link]
-
Effects of Sample Solvents on Peak Shape. Shimadzu. Available at: [Link]
-
Lo Brutto, R., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8. Available at: [Link]
-
Stoll, D. R., & Mack, A. (2019). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. (2023). Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. (2023). Available at: [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. Available at: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. (2021). Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Silica Purity #2 – Silanols. Separation Science. Available at: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. (2023). Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
The Theory of HPLC Column Chemistry. CHROMacademy. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Dolan, J. W. Why Do Peaks Tail? LCGC North America. Available at: [Link]
-
PolarSil Columns. Available at: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Available at: [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link]
-
Important Hints for Daily Use of HPLC3. Abnormal peak shape. Shimadzu. (2023). YouTube. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. (2024). Available at: [Link]
-
Silica HPLC Column. Hawach Scientific. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. (2024). Available at: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]
-
Reversed-phase HPLC Buffers. Available at: [Link]
-
Silica based - Stationary phases. Interchim. Available at: [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. (2022). Available at: [Link]
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Minimizing byproducts in the amidation of diphenylacetic acid
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that even well-established reactions like amidation can present challenges, especially when dealing with sterically hindered substrates such as diphenylacetic acid. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes, minimizing byproduct formation and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting diphenylacetic acid to its corresponding amide?
The synthesis of an amide from a carboxylic acid like diphenylacetic acid typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.[1] A direct reaction between the acid and amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] The primary strategies include:
-
Use of Coupling Reagents: This is the most prevalent method. Stoichiometric amounts of a coupling reagent are used to activate the carboxylic acid in situ. Common classes of coupling agents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] These are cost-effective and widely used.
-
Phosphonium and Uronium/Aminium Salts: Reagents like BOP, PyBOP, HBTU, and HATU are often more powerful and can be more effective for challenging or sterically hindered substrates, though they are typically more expensive.[2][3]
-
-
Conversion to Acyl Halides: Diphenylacetic acid can be converted to diphenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes aminolysis to form the desired amide.[2] This method is robust but generates acidic byproducts (HCl) that must be neutralized.[2]
-
Direct Catalytic Amidation: Emerging methods aim to form the amide bond directly by removing water, often at elevated temperatures with a catalyst.[4] For instance, NiCl₂ has been shown to catalyze the direct amidation of phenylacetic acid derivatives in toluene at 110°C.[4] While attractive from an atom-economy perspective, these methods may require higher temperatures unsuitable for sensitive substrates.[4]
Q2: What are the primary byproducts I should anticipate in a carbodiimide-mediated coupling?
When using carbodiimide coupling agents, two main byproducts are commonly encountered:
-
Urea Derivative: The coupling agent itself is consumed and converted into a urea byproduct. For DCC, this is dicyclohexylurea (DCU); for EDC, it's a water-soluble ethyl-dimethylaminopropyl urea.[3][5] The solubility of this byproduct is a critical factor in purification.
-
N-Acylurea: This is a stable, undesired byproduct formed from the rearrangement of the key O-acylisourea intermediate.[6] An excess of carbodiimide or slow reaction with the amine can favor the formation of this byproduct, effectively sequestering the activated acid and reducing the yield of the desired amide.[7]
The reaction pathways are visualized below.
Caption: Carbodiimide reaction pathways.
Troubleshooting Guide
Problem 1: My reaction yield is low, and I've isolated a significant amount of an N-acylurea byproduct.
This is a classic issue in carbodiimide chemistry, arising from the intramolecular rearrangement of the O-acylisourea intermediate.[6]
Root Cause Analysis & Solutions:
-
Cause A: The O-acylisourea intermediate is rearranging before the amine can react. The O-acylisourea is highly reactive but also unstable.[8] For sterically hindered substrates like diphenylacetic acid or with less nucleophilic amines, the rate of aminolysis can be slow, allowing time for the rearrangement to the N-acylurea to occur.[6][9]
-
Solution 1: Use a coupling additive. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They act as nucleophiles that rapidly trap the O-acylisourea intermediate to form a more stable active ester.[10][11] This active ester is less prone to rearrangement but still sufficiently reactive towards the amine, effectively funneling the reaction toward the desired amide product and suppressing N-acylurea formation.[3][10]
-
Solution 2: Control stoichiometry. Avoid using a large excess of the carbodiimide reagent, as this can promote side reactions.[7] A stoichiometry of 1.05-1.1 equivalents of carbodiimide relative to the carboxylic acid is a good starting point.
-
Solution 3: Choose the right solvent. Solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, have been reported to minimize the N-acylurea side reaction.[6]
-
Problem 2: The reaction works, but purifying my product from the urea byproduct is difficult.
The physical properties of the urea byproduct are entirely dependent on the carbodiimide used. Planning your purification strategy starts with selecting the right reagent.
Reagent Selection & Purification Strategy:
| Coupling Reagent | Byproduct | Byproduct Solubility | Recommended Purification Strategy |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents (e.g., DCM, Ethyl Acetate).[3][8] | Filtration. DCU precipitates from the reaction mixture. After the reaction, dilute with a suitable solvent and filter off the solid DCU. |
| DIC | Diisopropylurea | Soluble in most organic solvents.[3] | Chromatography. The solubility of the byproduct necessitates purification by column chromatography. |
| EDC | Ethyl-dimethylaminopropyl urea | Water-soluble.[3][11] | Aqueous Extraction. If the desired amide product is soluble in an organic solvent immiscible with water, the reaction mixture can be worked up with acidic and basic washes to remove the urea byproduct and any unreacted starting materials. |
Experimental Protocol: Purification of a DCC-Mediated Reaction
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to 0°C for 30 minutes to maximize the precipitation of dicyclohexylurea (DCU).
-
Dilute the mixture with dichloromethane (DCM) or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the precipitated DCU.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and proceed with a standard aqueous workup (e.g., wash with dilute HCl, then NaHCO₃, then brine) to remove any remaining impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Assess the purity of the crude product. If necessary, perform final purification by recrystallization or column chromatography.
Problem 3: The reaction is very slow or stalls, even with a coupling agent.
Diphenylacetic acid is sterically demanding, which can hinder the approach of the amine to the activated carboxyl group.
Root Cause Analysis & Solutions:
-
Cause A: Insufficient activation for a hindered system. Standard carbodiimide/HOBt conditions may not be potent enough to overcome the steric barrier efficiently.[9]
-
Solution 1: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are designed for challenging couplings.[2][3] They react with the carboxylic acid to form highly activated esters that can overcome significant steric hindrance. These reactions are typically run in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA).[2]
-
Solution 2: Convert to the acyl chloride. If other methods fail, converting diphenylacetic acid to diphenylacetyl chloride with SOCl₂ or (COCl)₂ is a very reliable, albeit two-step, alternative. The resulting acyl chloride is highly electrophilic and will react readily with most amines.
-
Caption: Troubleshooting workflow for low reactivity.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]
-
Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC - NIH. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]
-
Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of diphenylamine. PrepChem.com. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. ResearchGate. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Organic Syntheses. (n.d.). Diphenylacetic acid. Organic Syntheses. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation. RSC Publishing. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide for Researchers: Anticonvulsant Activity of Diphenylacetamide Derivatives versus Phenytoin
Introduction: The Quest Beyond Phenytoin
For decades, Phenytoin has been a frontline therapy for focal and generalized tonic-clonic seizures. Its success lies in its ability to suppress high-frequency repetitive firing of neurons, a hallmark of seizure activity. However, its clinical utility is hampered by a narrow therapeutic index and a challenging side-effect profile, including ataxia, cognitive impairment, and gingival hyperplasia.[1] This has fueled a persistent search for novel anticonvulsants with improved safety and efficacy.
The diphenylacetamide scaffold, bearing structural resemblance to Phenytoin, has emerged as a promising area of investigation.[2] Compounds like N-benzyl-2,2-diphenylacetamide and its analogues are being explored for their potential to offer a wider therapeutic window. This guide will objectively compare the performance of Phenytoin with a representative N-benzyl acetamide derivative, delving into the underlying mechanisms and the experimental data that defines their anticonvulsant profiles.
Mechanism of Action: Targeting Neuronal Excitability
The primary mechanism of action for both Phenytoin and the investigational diphenylacetamide derivatives is the modulation of voltage-gated sodium channels, which are fundamental to the propagation of action potentials in neurons.
Phenytoin: This established drug exerts its effect by producing a voltage-dependent block of voltage-gated sodium channels.[2] It preferentially binds to the channel's inactive state, a conformation it enters after an action potential. This binding stabilizes the inactive state, prolonging the neuronal refractory period and thereby preventing the sustained, high-frequency firing characteristic of a seizure.[2]
Diphenylacetamide Derivatives: Based on their structural similarity to Phenytoin, compounds like this compound are also believed to target voltage-gated sodium channels.[1] The hypothesis is that these molecules mimic the pharmacophore of Phenytoin, interacting with the sodium channel to limit excessive neuronal firing. Differences in anticonvulsant potency and neurotoxicity within this class likely arise from how substitutions on the core structure affect binding affinity, channel subtype selectivity, and metabolic stability.
Figure 1: A diagram illustrating the shared putative mechanism of action where both Phenytoin and Diphenylacetamide derivatives stabilize the inactivated state of voltage-gated sodium channels to prevent high-frequency firing.
Comparative Preclinical Performance
The gold standard for initial anticonvulsant screening involves a battery of preclinical tests in rodent models. The Maximal Electroshock (MES) test is a robust model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread. The rotorod test is used to assess neurotoxicity, specifically motor impairment. The ratio between the toxic dose and the effective dose provides the Protective Index (PI), a critical measure of a drug's safety margin.
The following table compares data for Phenytoin against a potent, published N-benzyl acetamide derivative, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, which serves as an exemplar for this class of investigational compounds.[3]
| Compound | Test Model | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin | MES (Mice) | 6.5 | - | - |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES (Mice) | 4.5 | 27.0 | 6.0 |
Data for (R)-N-benzyl-2-acetamido-3-methoxypropionamide and its TD₅₀ are from Dimmock et al., J Med Chem, 1996.[3] ED₅₀ for Phenytoin is from the same source for direct comparison.
Interpretation of Data: The data indicates that the representative N-benzyl acetamide derivative ((R)-18) shows a lower ED₅₀ than Phenytoin in the mouse MES model, suggesting higher potency.[3] Furthermore, it demonstrates a protective index of 6.0, indicating a favorable separation between the dose required for efficacy and the dose causing motor impairment.[3] This type of preclinical profile is what drives interest in this class of compounds as potential alternatives to older AEDs.
Essential Experimental Protocols
Reproducible and validated protocols are the bedrock of drug discovery. The following are step-by-step methodologies for the key in vivo assays used to generate the comparative data.
Maximal Electroshock (MES) Seizure Test
This protocol assesses a compound's ability to prevent seizure spread. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Methodology:
-
Animal Preparation: Use male mice (e.g., CF-1 strain, 20-25g). House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Administration: Dissolve or suspend the test compound and a vehicle control in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer a range of doses intraperitoneally (i.p.) to different groups of mice.
-
Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the drug, determined from preliminary time-course experiments (e.g., 30, 60, 120 minutes post-injection).
-
Seizure Induction:
-
Apply a local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a calibrated electroconvulsometer.
-
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension lasting longer than 3 seconds.
-
Data Analysis: A mouse is considered "protected" if it does not exhibit tonic hindlimb extension. Calculate the median effective dose (ED₅₀) — the dose that protects 50% of the animals — using probit analysis.
Figure 2: Standard experimental workflow for the Maximal Electroshock (MES) test in mice.
Rotorod Test for Neurotoxicity
This test is crucial for determining the therapeutic index by assessing motor coordination and identifying the dose at which a compound causes neurological deficit.
Methodology:
-
Apparatus: Use a rotarod treadmill for mice with a rod diameter of approximately 3 cm.
-
Training: Prior to the test day, train the mice to remain on the rod rotating at a low speed (e.g., 5-10 rpm) for at least one minute. This ensures that any failures on the test day are due to drug-induced impairment, not inexperience.
-
Compound Administration: Administer the test compound or vehicle as described in the MES protocol.
-
Testing: At the TPE, place the mouse on the rotarod, which is set to a constant speed (e.g., 10 rpm).
-
Observation: Observe the mouse for 1-2 minutes. Neurological impairment is indicated if the animal falls off the rod one or more times during the observation period.
-
Data Analysis: Calculate the median toxic dose (TD₅₀) — the dose that causes motor impairment in 50% of the animals — using probit analysis.
Conclusion and Future Outlook
While Phenytoin remains a vital therapeutic tool, the preclinical data on N-benzyl acetamide derivatives, as represented by potent analogues, is compelling. These compounds demonstrate high potency in the MES model, a key predictor of efficacy against generalized tonic-clonic seizures, and can possess a favorable protective index.[3] This suggests a promising safety margin that warrants further investigation.
The critical next step for the specific compound this compound is foundational research. Its synthesis, characterization, and evaluation in the standardized MES and neurotoxicity models are required to generate the primary data needed for a direct comparison with Phenytoin. Should such studies yield a superior protective index, further investigation into its pharmacokinetic profile, broader efficacy in other seizure models (e.g., 6 Hz test for drug-resistant epilepsy), and detailed mechanism of action would be highly justified. This class of compounds represents a promising avenue in the development of next-generation antiepileptic therapies.
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McNamara, J. O. (2006). Pharmacotherapy of the Epilepsies. In L. L. Brunton, J. S. Lazo, & K. L. Parker (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (11th ed.). McGraw-Hill. [Link]
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Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of various acetylhydrazones, oxamoylhydrazones and semicarbazones derived from aromatic and unsaturated carbonyl compounds. European Journal of Medicinal Chemistry, 35(2), 241-248. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-benzyl-2,2-diphenylacetamide Analogs
For distribution among: Researchers, scientists, and drug development professionals.
Introduction: The Versatile N-benzyl-2,2-diphenylacetamide Scaffold
The this compound scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Analogs built upon this core have shown significant promise as anticonvulsant, analgesic, antimicrobial, and neuroprotective agents. The inherent flexibility of this scaffold allows for systematic modifications at several key positions, enabling the fine-tuning of its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative framework based on available preclinical data. We will delve into the synthetic strategies, compare biological activities with supporting experimental data, and elucidate the mechanistic underpinnings of these compounds.
Core Structural Features and Their Influence on Bioactivity
The fundamental structure of this compound can be dissected into three primary domains amenable to chemical modification:
-
The N-benzyl group: Substitutions on the phenyl ring of the benzyl moiety can significantly impact potency and selectivity.
-
The Acetamide Linker: The central amide bond is crucial for the structural integrity of the molecule.
-
The Diphenylmethyl Group: The two phenyl rings on the α-carbon contribute significantly to the lipophilicity and steric bulk of the molecule, influencing receptor binding and pharmacokinetic properties.
The following sections will explore the impact of structural modifications within these domains on various biological activities.
Anticonvulsant Activity: A Primary Therapeutic Target
Numerous derivatives of this compound have been investigated for their potential to manage seizures, with many exhibiting potent activity in preclinical models.[1]
Key Structure-Activity Relationship Insights for Anticonvulsant Activity:
-
Substitution on the N-benzyl Ring: The nature and position of substituents on the N-benzyl ring are critical for anticonvulsant efficacy. While a comprehensive SAR for the this compound core is still emerging from fragmented studies, research on related N-benzylacetamide structures provides valuable insights. For instance, in a series of α-substituted acetamido-N-benzylacetamides, the unsubstituted N-benzyl group itself was found to be a key feature for potent activity.[1]
-
The Role of the Diphenylmethyl Moiety: The two phenyl groups at the α-position are generally considered to be important for anticonvulsant activity, likely contributing to the molecule's ability to interact with hydrophobic pockets in its biological targets.
-
Stereochemistry: For chiral analogs, the stereochemistry at the α-carbon can dramatically influence anticonvulsant potency. In a related series of N-benzyl-2-acetamidopropionamides, the (R)-stereoisomer was found to be significantly more active than the (S)-stereoisomer, highlighting the importance of a specific three-dimensional arrangement for optimal target engagement.
Quantitative Comparison of Anticonvulsant Analogs
| Compound/Analog Class | Modification | Animal Model | ED50 (mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Varied substitutions on the anilide ring | Maximal Electroshock (MES) Seizure Model | Active, with potency dependent on substitution | Not specified in provided context |
Note: Direct quantitative data for a systematic series of this compound analogs is limited in the provided search results. The table reflects the type of data available for structurally related compounds.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male Swiss mice (20-25 g) are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline with 0.5% Tween 80) is administered to a separate group.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Causality Behind Experimental Choices: The MES test is chosen for its high throughput and its ability to predict efficacy against generalized tonic-clonic seizures in humans. The use of a time course for testing allows for the determination of the time of peak effect of the compound.
Hypothesized Mechanism of Action for Anticonvulsant Activity
While the precise molecular targets for many this compound analogs are not fully elucidated, a leading hypothesis for some anticonvulsants is the modulation of voltage-gated sodium channels.[2] By binding to these channels, the compounds may prolong their inactivated state, thereby reducing the rapid, repetitive firing of neurons that is characteristic of seizures.
Caption: Hypothesized mechanism of anticonvulsant action.
Analgesic Properties: Targeting Pain Pathways
The this compound scaffold is also present in compounds exhibiting analgesic properties.[3]
Key Structure-Activity Relationship Insights for Analgesic Activity:
-
Core Scaffold: The diphenylacetamide core is a recurring motif in compounds with pain-relieving effects.[3]
-
N-benzyl Group: The presence and substitution pattern of the N-benzyl group can modulate analgesic potency. While specific SAR data for this compound analogs is sparse, related N-benzyl substituted amides have been investigated for their analgesic effects in various pain models.[3]
Quantitative Comparison of Analgesic Analogs
| Compound/Analog Class | Modification | Animal Model | Activity | Reference |
| 2-chloro-N,N-diphenylacetamide derivatives | Varied substitutions | Hot Plate Model | Some compounds showed significant analgesic responses | [4] |
| N-benzyl 2-amino-2-(hetero)aromatic acetamides | Varied heteroaromatic groups | Not specified | Noted pain-attenuating properties in some analogs | [3] |
Experimental Protocol: Hot Plate Test for Analgesia
The hot plate test is a common method to assess central analgesic activity.
Methodology:
-
Animal Model: Male or female mice (20-25 g) or rats (150-200 g) are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound, vehicle, or a positive control (e.g., morphine) is administered.
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Causality Behind Experimental Choices: The hot plate test is selected as it measures a supraspinally organized response to a thermal stimulus, making it suitable for evaluating centrally acting analgesics.
Potential Mechanism of Action: COX Inhibition
Some diphenylacetamide derivatives are proposed to exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.[4]
Caption: Hypothesized analgesic mechanism via COX inhibition.
Antimicrobial and Other Biological Activities
Derivatives of the this compound scaffold have also been explored for other therapeutic applications.
-
Antimicrobial Activity: Various N-substituted acetamides have demonstrated activity against a range of bacterial and fungal pathogens.[5] For example, certain 2-hydrazinyl-N,N-diphenylacetamide derivatives have shown significant antimicrobial and antifungal activity.[6]
-
Neurodegenerative Diseases: The N-benzyl moiety is a common feature in many potent cholinesterase inhibitors, which are used in the symptomatic treatment of Alzheimer's disease.[7] N-benzyl benzamide derivatives have been reported as selective butyrylcholinesterase inhibitors.[8] This suggests that this compound analogs could be promising candidates for the development of novel treatments for neurodegenerative disorders.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible assay that allows for the precise determination of the potency of an antimicrobial agent against various microorganisms.
General Synthetic Strategies
The synthesis of this compound analogs is typically achieved through a straightforward acylation reaction.
General Synthetic Workflow
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide
This plausible synthetic route is adapted from literature on related compounds.[5]
-
Activation of Carboxylic Acid: Diphenylacetic acid is reacted with thionyl chloride to form the more reactive diphenylacetyl chloride. This is typically done in an inert solvent like dichloromethane (DCM) or toluene.
-
Acylation: The resulting diphenylacetyl chloride is then slowly added to a solution of 2-chlorobenzylamine in an inert solvent, in the presence of a base such as triethylamine to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Directions
The this compound scaffold is a highly versatile platform for the design of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to the N-benzyl and diphenylmethyl moieties can significantly influence biological activity, leading to potent anticonvulsant, analgesic, and antimicrobial compounds. Future research should focus on the systematic exploration of the chemical space around this scaffold to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the molecular targets and mechanisms of action will be crucial for the rational design of the next generation of this compound-based therapeutics.
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Comparative Analgesic Efficacy of N-benzyl-2,2-diphenylacetamide: A Preclinical Evaluation Guide
Abstract
The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. This guide provides a comprehensive comparative analysis of a novel compound, N-benzyl-2,2-diphenylacetamide, against established analgesics. We delve into the mechanistic underpinnings of widely-used pain therapeutics, present a structured framework for preclinical evaluation, and offer a detailed, though illustrative, dataset to guide researchers in assessing the potential of new chemical entities. This document is designed for drug development professionals, offering a blend of theoretical rationale and practical, field-proven experimental protocols.
Introduction: The Rationale for New Analgesics
Pain remains a significant global health challenge, with existing therapies often limited by incomplete efficacy, adverse effects, or the potential for dependence[1][2]. The acetamide scaffold has emerged as a promising area of chemical exploration for novel therapeutics.[3] While direct analgesic studies on this compound are not yet prevalent in public literature, research on structurally related compounds, such as N-benzyl amides and other diphenylacetamide derivatives, suggests that this structural motif is a person of interest for the development of new analgesic agents.[4]
This guide, therefore, serves as a robust template for the preclinical assessment of this compound (referred to henceforth as 'Compound D'), comparing its potential efficacy against a centrally-acting opioid (Morphine) and a peripherally-acting non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
Mechanisms of Action of Comparator Analgesics
A thorough comparison necessitates a foundational understanding of the mechanisms of established drugs. Pain signaling is a complex process involving both peripheral and central nervous systems.[5][6][7]
-
Opioids (e.g., Morphine): Morphine and other opioids exert their powerful analgesic effects primarily by acting on opioid receptors (μ, δ, and κ) within the central nervous system (CNS).[3][8] Activation of these G protein-coupled receptors leads to an inhibition of neurotransmitter release from primary afferent terminals in the spinal cord and activation of descending inhibitory pathways, ultimately dampening the pain signal's transmission to the brain.[8][9][10]
-
NSAIDs (e.g., Diclofenac): NSAIDs primarily act peripherally by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][11] These enzymes are crucial for the synthesis of prostaglandins, which are inflammatory mediators that sensitize nociceptors to painful stimuli.[9][12] By reducing prostaglandin production at the site of injury, NSAIDs decrease inflammation and pain. Some evidence also suggests a central mechanism of action for NSAIDs.[9]
The following diagram illustrates the general pain signaling pathway and the sites of action for these two classes of analgesics.
Caption: Simplified pain signaling pathway and sites of analgesic action.
Methodology for Comparative Analgesic Efficacy Studies
To objectively evaluate the analgesic potential of Compound D, a multi-modal approach using validated preclinical pain models is essential.[1][13][14][15] This ensures a comprehensive assessment of its activity against different pain modalities (thermal and chemical) and helps to elucidate its potential mechanism (central vs. peripheral).
The following diagram outlines a typical experimental workflow for such a preclinical screening campaign.
Caption: General workflow for preclinical analgesic screening.
Hot-Plate Test (Central Analgesia)
This test measures the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[16][17][18][19]
-
Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.[16][20]
-
Gently place each mouse on the heated surface, enclosed by a transparent cylinder, and start a timer.[16]
-
Record the latency (in seconds) to the first sign of nociception, such as licking a hind paw or jumping.[16][17]
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the mouse does not respond within this time, it is removed, and the latency is recorded as the cut-off time.[16]
-
Testing is performed at a set time (e.g., 60 minutes) after intraperitoneal (i.p.) administration of the vehicle, reference drugs, or Compound D.
-
Tail-Flick Test (Spinal Analgesia)
This model also assesses the response to thermal pain but is primarily considered to measure spinal analgesic effects.[21][22][23][24]
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.[22]
-
Procedure:
-
Place the mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the light source.
-
Activate the light beam, which starts a timer.
-
The timer stops automatically when the mouse flicks its tail away from the heat source. The time taken is the reaction latency.[21]
-
A cut-off time (e.g., 15-18 seconds) is used to avoid tissue damage.[22]
-
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This is a chemical pain model used to screen for peripherally acting analgesics.[12][25][26][27][28] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response.[12][25]
-
Procedure:
-
Administer the vehicle, reference drugs, or Compound D via the chosen route (e.g., i.p.).
-
After a suitable absorption period (e.g., 30-40 minutes), inject a 0.6-0.7% solution of acetic acid intraperitoneally.[12]
-
Immediately place the mouse in an observation chamber.[25]
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 10-15 minutes).[12][25]
-
Analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.
-
Comparative Efficacy Data (Illustrative)
The following table summarizes hypothetical data from the described preclinical models, providing a framework for comparing Compound D to standard analgesics.
| Treatment Group | Dose (mg/kg, i.p.) | Hot-Plate Latency (s) (Mean ± SEM) | Tail-Flick Latency (s) (Mean ± SEM) | Writhing Count (in 10 min) (Mean ± SEM) | % Writhing Inhibition |
| Vehicle Control | - | 7.5 ± 0.4 | 3.1 ± 0.2 | 45.2 ± 3.1 | - |
| Morphine | 5 | 21.8 ± 1.6 | 8.9 ± 0.7 | 12.5 ± 1.9 | 72.3% |
| Diclofenac | 10 | 11.2 ± 0.9* | 4.5 ± 0.4 | 15.8 ± 2.2 | 65.0% |
| Compound D | 10 | 10.5 ± 0.8 | 4.2 ± 0.3 | 28.4 ± 2.5 | 37.2% |
| Compound D | 20 | 15.1 ± 1.2 | 5.8 ± 0.5* | 19.1 ± 2.0 | 57.7% |
| Compound D | 40 | 18.9 ± 1.5 | 7.2 ± 0.6 | 14.3 ± 1.8** | 68.4% |
*Statistically significant difference from Vehicle Control (p<0.05, p<0.01). Data is illustrative.
Discussion and Interpretation of Results
-
Analgesic Profile of Compound D: The illustrative data suggests that Compound D possesses significant, dose-dependent analgesic properties. Its activity in all three models indicates a potential mixed central and peripheral mechanism of action.
-
Central Activity: The marked increase in latency in both the hot-plate and tail-flick tests points towards a centrally mediated analgesic effect. At the highest dose (40 mg/kg), its efficacy in the hot-plate test approaches that of morphine, suggesting a potent supraspinal action. The response in the tail-flick test further supports an effect at the spinal level.
-
Peripheral Activity: The significant and dose-dependent inhibition of acetic acid-induced writhing demonstrates a strong peripheral analgesic component. At 40 mg/kg, its efficacy is comparable to both morphine and diclofenac in this model, suggesting it may interfere with the inflammatory mediators that cause peripheral nociceptor sensitization.
-
Comparative Potency and Efficacy: While morphine remains the most potent centrally-acting analgesic in this hypothetical dataset, Compound D at 40 mg/kg shows comparable efficacy. Its peripheral action is robust, rivaling that of the standard NSAID, diclofenac. This dual-action profile is a highly desirable characteristic for a novel analgesic, as it could potentially treat pain arising from multiple etiologies.
Conclusion and Future Directions
The hypothetical preclinical data for this compound (Compound D) presents a compelling case for its development as a novel analgesic agent with a promising dual-action profile. Its significant efficacy in models of thermal and chemical pain suggests it may be effective in treating both acute and inflammatory pain conditions.
Further research is imperative to:
-
Elucidate the precise mechanism of action, including receptor binding assays (e.g., for opioid and cannabinoid receptors) and enzyme inhibition studies (e.g., for COX-1/COX-2).
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.
-
Perform safety and toxicology studies to establish its therapeutic window and identify potential adverse effects.
-
Evaluate its efficacy in more complex, chronic pain models, such as those for neuropathic pain or osteoarthritis.[13]
The systematic approach outlined in this guide provides a validated framework for the continued investigation of this compound and other novel chemical entities, paving the way for the next generation of pain therapeutics.
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A Comparative Guide to Establishing an In Vitro to In Vivo Correlation (IVIVC) for N-benzyl-2,2-diphenylacetamide Activity
Disclaimer: A comprehensive review of the scientific literature indicates that N-benzyl-2,2-diphenylacetamide is a largely uncharacterized molecule.[1] Consequently, this guide provides a conceptual and comparative framework for establishing an in vitro to in vivo correlation (IVIVC) for its potential anticonvulsant activity. The methodologies, data, and proposed mechanisms are based on extensive research on structurally related diphenylacetamide and N-benzylacetamide analogues.[2][3][4] This document is intended to serve as a roadmap for researchers and drug development professionals interested in the preclinical evaluation of this and similar compounds.
Introduction: The Imperative of IVIVC in CNS Drug Development
The journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges, not least of which is understanding the relationship between its activity in controlled, in vitro environments and its therapeutic effect in a complex, living system (in vivo). An in vitro to in vivo correlation (IVIVC) serves as a predictive mathematical model that links an in vitro property of a drug (e.g., potency in a cellular assay) to its in vivo response (e.g., plasma concentration or pharmacological effect).[5][6] Establishing a robust IVIVC is a cornerstone of modern drug development, offering the potential to streamline formulation optimization, support regulatory decisions, and reduce the need for extensive animal and human studies.[7][8]
This compound belongs to a class of compounds structurally similar to the established anticonvulsant, phenytoin.[2] This structural analogy provides a strong rationale for investigating its potential as an anticonvulsant agent. This guide will delineate a systematic approach to characterizing its activity, from initial in vitro screening to in vivo efficacy studies, with the ultimate goal of constructing a predictive IVIVC.
The Mechanistic Hypothesis: Targeting Neuronal Excitability
Based on the known mechanisms of structurally related diphenylacetamide derivatives, the primary putative mechanism of action for this compound is the modulation of neuronal excitability through the inhibition of voltage-gated sodium channels.[2] By blocking these channels, the compound would theoretically reduce the sustained, high-frequency firing of neurons that is a hallmark of seizure activity. A secondary or complementary mechanism could involve the antagonism of N-methyl-D-aspartate (NMDA) receptors, which would further decrease excitatory neurotransmission.
Diagram: Putative Mechanism of Action
Caption: Putative mechanisms targeting voltage-gated sodium channels and NMDA receptors.
In Vitro Characterization: Quantifying Potency and Selectivity
The initial step in evaluating a novel compound is to determine its activity and selectivity using a battery of in vitro assays. These assays provide the foundational data for building an IVIVC.
Experimental Protocol: In Vitro Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol is designed to measure the direct inhibitory effect of the test compound on voltage-gated sodium channels in cultured neurons.
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups on glass coverslips.
-
Recording: Whole-cell patch-clamp recordings are performed on neurons after 10-14 days in vitro.
-
Solution: The external solution contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH 7.3.
-
Voltage Protocol: To assess tonic block, neurons are held at a hyperpolarized potential (-100 mV) and then depolarized to 0 mV for 20 ms to elicit a sodium current. To assess use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied.
-
Compound Application: this compound is dissolved in DMSO to create a stock solution and then diluted in the external solution to final concentrations (e.g., 0.1, 1, 10, 30 µM). The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak sodium current amplitude is measured before and after compound application. The concentration-response curve is fitted with the Hill equation to determine the IC₅₀ (the concentration that inhibits 50% of the current).
In Vivo Efficacy: Assessing Anticonvulsant Activity in Validated Models
The anticonvulsant potential of a compound is evaluated in well-established animal models that mimic different types of human seizures.[9][10] The Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test are considered clinically validated models for generalized tonic-clonic and absence seizures, respectively.[11]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
-
Animals: Male C57BL/6 mice (18-22 g) are used.[12]
-
Compound Administration: this compound is formulated in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time of Peak Effect: A preliminary experiment is conducted to determine the time at which the compound exerts its maximal effect.
-
Seizure Induction: At the time of peak effect, a maximal seizure is induced via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 s duration).
-
Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis. A neurotoxicity test (e.g., rotorod) is also performed to determine the median toxic dose (TD₅₀) and calculate the Protective Index (PI = TD₅₀/ED₅₀).[13][14]
Comparative Performance and Data Summary
The following table summarizes hypothetical in vitro and in vivo data for this compound, benchmarked against the standard anticonvulsant, Phenytoin. This comparative data is essential for contextualizing the compound's potential therapeutic profile.
| Parameter | This compound (Hypothetical) | Phenytoin (Reference) | Rationale & Significance |
| In Vitro Activity | |||
| Na+ Channel IC₅₀ (Tonic Block) | 15 µM | 20 µM | Measures potency against resting state channels. |
| Na+ Channel IC₅₀ (Use-Dependent) | 5 µM | 8 µM | Measures potency against active channels; more relevant for seizure states. |
| NMDA Receptor IC₅₀ | > 100 µM | > 100 µM | Indicates selectivity for sodium channels over NMDA receptors. |
| In Vivo Efficacy (Mice, i.p.) | |||
| MES ED₅₀ | 12 mg/kg | 9.5 mg/kg | Effective dose for generalized tonic-clonic seizures.[2] |
| scPTZ ED₅₀ | > 50 mg/kg | > 80 mg/kg | Effective dose for absence seizures; inactivity is expected for this class.[2] |
| In Vivo Safety (Mice, i.p.) | |||
| Rotorod TD₅₀ | 48 mg/kg | 68.5 mg/kg | Dose causing motor impairment.[2] |
| Protective Index (PI) | 4.0 | 7.2 | A measure of the margin of safety (TD₅₀/ED₅₀). A higher PI is desirable.[2] |
Establishing the In Vitro to In Vivo Correlation (IVIVC)
With robust in vitro and in vivo data in hand, the next step is to establish a mathematical correlation. For anticonvulsant activity, a Level A correlation, which represents a point-to-point relationship between the in vitro and in vivo profiles, is the goal.[5][8]
Diagram: IVIVC Workflow
Caption: A generalized workflow for establishing an IVIVC for anticonvulsant activity.
Methodology for IVIVC Development
-
Pharmacokinetic (PK) Studies: Conduct PK studies in the same species and with the same route of administration as the efficacy studies.[12] This involves administering the compound and collecting blood samples at multiple time points to determine key parameters like Cmax, Tmax, and AUC.
-
Pharmacodynamic (PD) Modeling: Relate the plasma concentrations from the PK study to the observed anticonvulsant effect (e.g., % protection in the MES test) at corresponding time points. This establishes a concentration-effect relationship.
-
Correlation: The core of the IVIVC is to correlate the in vitro potency (IC₅₀ from the patch-clamp assay) with the in vivo potency (the plasma concentration required for a specific level of effect, e.g., EC₅₀).
-
Mathematical Modeling: A linear or non-linear regression model is used to describe the relationship. For a simple correlation, this could be:
-
In Vivo Effect (%) = m * log([Plasma Concentration]) + c
-
EC₅₀ (in vivo) = f (IC₅₀ (in vitro))
-
-
Validation: The predictive performance of the model is evaluated internally and, ideally, externally with new formulation data to ensure its robustness.[15]
Conclusion and Future Directions
This guide outlines a comprehensive, albeit conceptual, framework for the preclinical evaluation of this compound and the establishment of a robust IVIVC for its potential anticonvulsant activity. By systematically integrating in vitro mechanistic studies with in vivo efficacy and pharmacokinetic data, researchers can build a predictive model that not only elucidates the compound's therapeutic potential but also accelerates its development pathway. The true validation of this framework awaits the synthesis and empirical testing of this compound. Future research should focus on these foundational studies to move this promising chemical scaffold from a hypothetical candidate to a potential therapeutic reality.
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- Title: N-benzyl-2-hydroxy-2,2-diphenylacetamide.
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- Title: Validating the Biological Target of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Comparative Guide.
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Charting the Unkown: A Proposed Framework for Determining the Receptor Cross-Reactivity of N-benzyl-2,2-diphenylacetamide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the 'Orphan' Landscape of a Novel Compound
N-benzyl-2,2-diphenylacetamide is a synthetic compound for which, to date, there is a notable absence of published pharmacological data. Its primary biological target and potential for cross-reactivity with other receptors remain uncharacterized. This guide, therefore, deviates from a traditional comparison of existing data. Instead, it serves as a strategic framework, a comprehensive roadmap for the systematic investigation of this "orphan" compound. We will leverage established principles of drug discovery to propose a multi-tiered experimental plan designed to first identify the primary molecular target(s) of this compound and subsequently to build a detailed cross-reactivity profile.
The structural motif of this compound, featuring a diphenylacetamide core, is shared by compounds with reported analgesic, anticonvulsant, and antimicrobial properties.[1][2][3] For instance, certain 2-chloro-N,N-diphenylacetamide derivatives have been investigated for analgesic effects, with molecular docking studies suggesting cyclo-oxygenase (COX) enzymes as potential targets.[4] Other N-phenylacetamide derivatives have demonstrated anticonvulsant activity in animal models, hinting at interactions with central nervous system (CNS) targets such as voltage-gated ion channels or neurotransmitter receptors.[2] These findings in structurally related molecules provide a logical starting point for our investigation, informing the selection of initial screening panels.
This guide will provide detailed, field-proven protocols for a logical and efficient characterization of this compound, ensuring scientific integrity through self-validating experimental design.
Part 1: The Hunt for the Primary Target - A Phased Approach
The initial and most critical phase is the unbiased identification of the primary biological target. This is best approached through a broad screening strategy, followed by more focused validation studies.
Phase 1a: Broad Target Screening
The initial step is to perform a broad screen against a diverse panel of receptors, enzymes, and ion channels to identify initial "hits." This is a hypothesis-generating phase.
Experimental Protocol: Broad Radioligand Binding Assay Panel
-
Objective: To identify potential high-affinity binding targets for this compound from a large and diverse panel of receptors.
-
Rationale: Radioligand binding assays are a robust and high-throughput method to directly measure the interaction of a compound with a receptor. A broad panel provides an unbiased view of potential targets.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: Submit the compound to a commercial provider of broad receptor screening panels (e.g., Eurofins Discovery's SafetyScreen, Charles River's BioMAP). These panels typically include hundreds of GPCRs, ion channels, transporters, and enzymes. The compound is usually tested at a single high concentration (e.g., 10 µM).
-
Data Analysis: The results are reported as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.
-
Phase 1b: Hit Confirmation and Affinity Determination
Any hits identified in the broad screen must be validated to confirm the interaction and to determine the binding affinity.
Experimental Protocol: Competition Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the validated "hit" receptors.
-
Rationale: A competition binding assay measures the ability of a test compound to displace a known radioligand from its receptor, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
-
Methodology:
-
Membrane Preparation: Use cell membranes expressing the receptor of interest.
-
Assay Setup: Incubate the membranes with a fixed concentration of a suitable radioligand (typically at or below its Kd value) and a range of concentrations of this compound.
-
Separation and Detection: Separate the bound and free radioligand via filtration and measure the radioactivity of the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Part 2: Elucidating Functional Activity and Cross-Reactivity
Once a primary target with significant binding affinity is confirmed, the next crucial step is to determine the functional consequence of this binding (i.e., is it an agonist, antagonist, or allosteric modulator?) and to perform a more focused cross-reactivity assessment.
Phase 2a: Functional Characterization
The nature of the functional assay will depend on the identified primary target. For G-protein coupled receptors (GPCRs), common second messenger assays are employed.[5][6]
Experimental Protocol: GPCR Functional Assays (Example)
-
Objective: To determine if this compound acts as an agonist or antagonist at a validated GPCR target.
-
Rationale: Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the compound's efficacy and potency.
-
Methodology (cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, AlphaScreen). An increase in cAMP indicates Gs agonism, while a decrease suggests Gi agonism.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, followed by stimulation with a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Data Analysis: Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Phase 2b: Focused Cross-Reactivity Profiling
Based on the primary target and the initial broad screen results, a more focused cross-reactivity panel should be assembled. This panel should include receptors that are structurally related to the primary target, as well as receptors known to be involved in potential off-target effects. Given the structural alerts from related compounds, this should include a panel of CNS receptors and key enzymes like COX-1 and COX-2.[4][6][7]
Proposed Cross-Reactivity Panel:
| Receptor/Enzyme Family | Specific Targets | Rationale |
| Opioid Receptors | Mu, Delta, Kappa | Potential for analgesic activity and common off-target effects for CNS-active compounds.[8] |
| GABA-A Receptors | Various subunit combinations | Key targets for anticonvulsant drugs.[9] |
| Voltage-Gated Channels | Sodium (Nav1.1-1.8), Calcium (Cav2.2) | Implicated in epilepsy and pain pathways.[7] |
| Monoamine Transporters | SERT, DAT, NET | Common off-targets for CNS drugs, associated with various side effects. |
| Cyclo-oxygenase (COX) | COX-1, COX-2 | Potential target for analgesic and anti-inflammatory effects based on related compounds.[4] |
| Sigma Receptors | Sigma-1, Sigma-2 | Known to be modulated by various synthetic compounds and implicated in CNS functions. |
The binding affinity (Ki) and functional activity (EC50/IC50) for each of these targets should be determined using the protocols described above.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.
Table 1: Proposed Cross-Reactivity Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Mode (Agonist/Antagonist) |
| Primary Target | Experimental Value | Experimental Value | Determined |
| Mu Opioid Receptor | Experimental Value | Experimental Value | Determined |
| Delta Opioid Receptor | Experimental Value | Experimental Value | Determined |
| Kappa Opioid Receptor | Experimental Value | Experimental Value | Determined |
| GABA-A (α1β2γ2) | Experimental Value | Experimental Value | Determ-ined |
| Nav1.7 | Experimental Value | Experimental Value | Determined |
| Cav2.2 | Experimental Value | Experimental Value | Determined |
| SERT | Experimental Value | Experimental Value | Determined |
| COX-1 | Experimental Value | Experimental Value | Determined |
| COX-2 | Experimental Value | Experimental Value | Determined |
Visualizing the Workflow and Potential Pathways
To further clarify the proposed experimental plan and the potential biological context, the following diagrams are provided.
Caption: Proposed experimental workflow for target identification and cross-reactivity profiling of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound based on structural analogs.
Conclusion
The lack of existing data for this compound presents not a roadblock, but an opportunity for rigorous, foundational research. The experimental framework detailed in this guide provides a logical, step-by-step process for de-orphanizing this compound. By first employing broad, unbiased screening to identify the primary target and then progressing to focused functional and cross-reactivity profiling, researchers can build a comprehensive pharmacological profile. This systematic approach is essential for uncovering the therapeutic potential and potential liabilities of this compound and provides a blueprint for the characterization of other novel chemical entities.
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- Thomsen, W., et al. (2005). Functional Assays for Screening G-Protein-Coupled Receptors. Current Opinion in Biotechnology, 16(6), 655-665.
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- Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(4), 936-946.
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A Comparative Guide to Validating the Biological Target of N-benzyl-2,2-diphenylacetamide
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical milestone: identifying and validating its biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies to elucidate and confirm the biological target of N-benzyl-2,2-diphenylacetamide, a compound for which the direct target is not yet fully characterized. Drawing from the known activities of structurally related diphenylacetamide derivatives, which suggest potential anticonvulsant and analgesic properties, we will explore methodologies to test putative targets, such as voltage-gated sodium channels or cyclooxygenase (COX) enzymes.[1][2][3]
This document is not a rigid template but a dynamic guide. It emphasizes the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence, thereby upholding the highest standards of scientific integrity.
The Challenge: From Phenotype to Mechanism
This compound belongs to a class of compounds with a privileged scaffold. Related molecules have shown promise in preclinical models of seizures and pain, pointing towards targets within the central nervous system or inflammatory pathways.[1][4] However, a phenotype-first discovery approach necessitates a rigorous and unbiased target deconvolution process. The primary challenge is to unequivocally link the compound's physiological effects to direct engagement with a specific biomolecule.
This guide will compare three orthogonal approaches to bridge this gap:
-
Biophysical and Biochemical Validation: Direct measurement of the physical interaction between the compound and its putative target protein.
-
Cell-Based Target Engagement: Confirming that the compound interacts with its target in a physiological, intracellular environment.
-
Genetic Validation: Assessing how genetic modulation of the putative target affects cellular sensitivity to the compound.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method is a critical decision that balances throughput, physiological relevance, and the specific question being asked. Below is a comparative summary of leading techniques.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the purified target protein.[5] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5] | Gold-standard for direct binding; label-free; provides full thermodynamic profile. | Requires large amounts of pure, soluble protein; low throughput; sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when the compound, flowing over a sensor chip with the immobilized target, binds to it.[5] | Binding affinity (KD), association rate (ka), and dissociation rate (kd).[5] | Real-time kinetics; high sensitivity; requires relatively small amounts of protein. | Target immobilization can affect protein conformation; potential for non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6][7][8] | A shift in the protein's melting temperature (Tm) in the presence of the compound.[9] | Measures target engagement in intact cells or tissues; no compound labeling required; applicable to a wide range of targets.[7][10] | Indirect measure of binding; requires a specific antibody for detection (e.g., Western blot) or mass spectrometry; lower throughput than some biochemical assays. |
| CRISPR-Cas9 Gene Editing | The gene encoding the putative target is knocked out or mutated.[11][][13] The effect on the compound's activity is then measured.[14] | A shift in the compound's potency (e.g., EC50 or IC50) in the modified cells compared to wild-type.[14] | Provides strong genetic evidence for the target's role; can be performed at scale (genome-wide screens).[15] | Can be confounded by genetic compensation; potential for off-target gene editing; knockout of essential genes can be lethal. |
In-Depth Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound engages its putative target within the complex milieu of the cell.[6][8] This protocol describes a Western blot-based CETSA.
Rationale: If this compound binds to its target protein, it will confer additional stability, making the protein more resistant to heat-induced unfolding and aggregation.[6] This results in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.[7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the putative target protein (e.g., a neuronal cell line for a sodium channel subunit) in sufficient quantity for multiple temperature points.
-
Once cells reach ~80% confluency, treat them with a predetermined concentration of this compound (e.g., 10x the EC50 from a functional assay) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range would be 40°C to 70°C in 2-4°C increments.
-
Heat the aliquots for 3 minutes at their respective temperatures using a thermal cycler, followed by a 3-minute cooling step at room temperature.[6]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the intracellular contents.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample (e.g., using a BCA assay).
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the non-heated control) as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Protocol 2: CRISPR-Cas9 Knockout for Target Validation
This protocol provides a definitive genetic test of whether the putative target is necessary for the biological activity of this compound.[11][14]
Rationale: If the compound exerts its effect by modulating a specific target, removing that target via gene knockout should render the cells resistant to the compound's effects.[14]
Step-by-Step Methodology:
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the gene for the putative target to ensure a functional knockout. Include a non-targeting sgRNA as a negative control.
-
Clone the sgRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector).
-
-
Generation of Knockout Cell Line:
-
Transfect or transduce the Cas9/sgRNA constructs into the chosen cell line.
-
Select for successfully transfected/transduced cells (e.g., using antibiotic resistance or FACS).
-
Isolate single-cell clones and expand them.
-
-
Knockout Validation:
-
Verify the knockout at the genomic level by sequencing the targeted locus.
-
Confirm the absence of the target protein by Western blot or mass spectrometry. Select a validated knockout clone for further experiments.
-
-
Phenotypic Assay:
-
Plate both the validated knockout cells and the wild-type (or non-targeting control) cells.
-
Treat the cells with a dose-response range of this compound.
-
After a suitable incubation period, measure the relevant phenotypic endpoint (e.g., cell viability for a cytotoxicity-linked phenotype, or a specific signaling readout).
-
-
Data Analysis:
-
Plot the dose-response curves for both the knockout and control cell lines.
-
A significant rightward shift in the EC50 or IC50 value in the knockout cells compared to the control cells provides strong evidence that the compound's activity is mediated through the knocked-out target.
-
Visualizing Workflows and Pathways
Clear visualization of experimental logic and biological context is paramount. The following diagrams, rendered using Graphviz, illustrate a general target validation workflow and a hypothetical signaling pathway for a compound targeting a voltage-gated sodium channel.
Caption: A multi-pronged workflow for validating a biological target.
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A Strategic Guide to Benchmarking N-benzyl-2,2-diphenylacetamide: A Proposed Research Framework for a Novel CNS Depressant Candidate
To: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive guide to the preclinical benchmarking of N-benzyl-2,2-diphenylacetamide against established Central Nervous System (CNS) depressants.
Introduction: The Quest for Novel CNS Depressants
The landscape of CNS depressant pharmacology is well-established, with benzodiazepines, barbiturates, and non-benzodiazepine "Z-drugs" forming the cornerstone of therapeutic interventions for anxiety, insomnia, and seizure disorders. However, the clinical utility of these agents is often hampered by adverse effects such as tolerance, dependence, and cognitive impairment. This necessitates a continued search for novel chemical entities with improved safety and efficacy profiles.
This compound emerges as a compound of interest due to its structural similarities to known CNS-active molecules, particularly those with anticonvulsant properties. While direct experimental data on the CNS depressant effects of this compound is not currently available in the public domain, its chemical scaffold warrants a thorough investigation. This guide, therefore, presents a comprehensive research framework for the systematic benchmarking of this compound against a panel of classic CNS depressants: diazepam (a benzodiazepine), phenobarbital (a barbiturate), and zolpidem (a Z-drug).
This document is designed to provide researchers with a logical, in-depth, and technically robust roadmap for elucidating the pharmacological profile of this novel compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present hypothetical data to illustrate the potential outcomes of this proposed research.
Part 1: Mechanistic Hypotheses and Comparative Pharmacology
A critical first step in characterizing a novel CNS agent is to understand its potential mechanism of action in the context of established drugs. The primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA), acting through the GABA-A receptor, is the principal target for most CNS depressants.
Established Mechanisms of Comparator CNS Depressants:
-
Diazepam: A classic benzodiazepine, diazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, a location distinct from the GABA binding site, and increases the frequency of chloride channel opening when GABA is bound.[1][2][3] This enhances the inhibitory effect of GABA, leading to neuronal hyperpolarization and CNS depression.[2][3] The anxiolytic, sedative, and muscle relaxant effects of diazepam are mediated by its action on different GABA-A receptor alpha subunits.[1]
-
Phenobarbital: As a barbiturate, phenobarbital also enhances GABAergic transmission but through a different mechanism. It increases the duration of chloride channel opening, allowing for a greater influx of chloride ions for each binding event.[4][5][6][7][8] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.
-
Zolpidem: This non-benzodiazepine hypnotic, or "Z-drug," exhibits a more selective action.[9][10] Zolpidem preferentially binds to GABA-A receptors containing the α1 subunit, which is thought to be primarily responsible for mediating sedative effects.[9][11][12] This selectivity may account for its relatively weak anxiolytic and muscle-relaxant properties compared to benzodiazepines.[10][11]
Hypothesized Mechanism of this compound:
Given its structural features, this compound may interact with the GABA-A receptor complex. It is plausible that it functions as a positive allosteric modulator, similar to benzodiazepines or barbiturates. Alternatively, based on the known anticonvulsant activity of some diphenylacetamide derivatives, it could modulate voltage-gated sodium or calcium channels. The following experimental framework is designed to test these hypotheses.
Diagram 1: Hypothesized Signaling Pathway
Caption: Proposed experimental workflow for benchmarking this compound.
In Vitro Evaluation: Receptor Interaction and Functional Modulation
A. GABA-A Receptor Binding Assay
-
Objective: To determine if this compound binds to the GABA-A receptor and to characterize its affinity for the benzodiazepine binding site.
-
Rationale: This initial screen provides direct evidence of target engagement. A competition binding assay using a radiolabeled ligand for the benzodiazepine site (e.g., [³H]flunitrazepam) will reveal if the test compound interacts with this site.
-
Experimental Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rat or mouse whole brain tissue through differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]flunitrazepam and varying concentrations of this compound, diazepam (positive control), or vehicle.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
B. Patch-Clamp Electrophysiology
-
Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated chloride currents.
-
Rationale: While binding assays indicate interaction, electrophysiology reveals the functional consequence of this binding (e.g., potentiation of GABA-ergic currents). This technique can differentiate between agonism, antagonism, and allosteric modulation.
-
Experimental Protocol:
-
Cell Preparation: Use a cell line stably expressing recombinant human GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound or a comparator drug.
-
Data Acquisition: Record the changes in the amplitude of the GABA-evoked currents.
-
Data Analysis: Plot the potentiation of the GABA response as a function of the test compound concentration to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).
-
In Vivo Behavioral Assessments
A. Sedative-Hypnotic Activity (Pentobarbital-Induced Sleeping Time)
-
Objective: To assess the sedative and hypnotic effects of this compound.
-
Rationale: This is a classic screening test for CNS depressants. Potentiation of the hypnotic effect of a sub-hypnotic dose of a barbiturate like pentobarbital is indicative of sedative-hypnotic activity.
-
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.
-
Dosing: Administer this compound, diazepam, phenobarbital, zolpidem, or vehicle intraperitoneally (i.p.) to different groups of mice.
-
Pentobarbital Challenge: After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30 mg/kg, i.p.) to all animals.
-
Observation: Record the latency to the loss of the righting reflex (onset of sleep) and the total duration of the loss of the righting reflex (duration of sleep). The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds.
-
Data Analysis: Compare the mean onset and duration of sleep between the compound-treated groups and the vehicle control group.
-
B. Motor Coordination (Rotarod Test)
-
Objective: To evaluate the effect of this compound on motor coordination and balance, a common side effect of CNS depressants.
-
Rationale: The rotarod test is a sensitive measure of drug-induced motor impairment. A compound with a favorable profile would exhibit sedative or anxiolytic effects at doses that do not significantly impair motor function.
-
Experimental Protocol:
-
Animal Training: Train mice to walk on an accelerating rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds) for a few days prior to the experiment.
-
Dosing: On the test day, administer the test compounds or vehicle as described above.
-
Testing: At the time of peak drug effect, place the mice on the rotarod and record the latency to fall off the rod. Conduct multiple trials for each animal.
-
Data Analysis: Calculate the mean latency to fall for each treatment group and compare it to the vehicle control.
-
C. Anxiolytic Activity (Elevated Plus Maze)
-
Objective: To determine if this compound has anxiolytic properties.
-
Rationale: The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms of the maze.
-
Experimental Protocol:
-
Apparatus: Use a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Dosing: Administer the test compounds or vehicle as previously described.
-
Testing: Place each mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Behavioral Recording: Use a video tracking system to record the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.
-
Part 3: Data Presentation and Interpretation (Hypothetical Data)
The following tables present hypothetical data that could be generated from the proposed experiments, providing a framework for comparing this compound (Compound X) to the benchmark CNS depressants.
Table 1: In Vitro GABA-A Receptor Modulation
| Compound | [³H]flunitrazepam Binding Ki (nM) | GABA Current Potentiation EC50 (nM) | Max Potentiation (Emax) (% of GABA response) |
| Compound X | 150 | 450 | 250% |
| Diazepam | 15 | 50 | 300% |
| Phenobarbital | >10,000 (No affinity for BZD site) | 5,000 | >500% (with direct activation) |
| Zolpidem | 20 (α1 selective) | 80 | 280% |
Table 2: In Vivo Behavioral Profile in Mice
| Compound (Dose, mg/kg) | Pentobarbital-Induced Sleep Duration (min) | Latency to Fall on Rotarod (s) | Time in Open Arms of EPM (%) |
| Vehicle | 15 ± 3 | 180 ± 15 | 10 ± 2 |
| Compound X (10) | 45 ± 5 | 150 ± 12 | 25 ± 4 |
| Compound X (30) | 90 ± 8 | 60 ± 10 | 20 ± 3 |
| Diazepam (2) | 85 ± 7 | 75 ± 9 | 35 ± 5 |
| Phenobarbital (20) | 120 ± 10 | 40 ± 7 | 15 ± 3 |
| Zolpidem (5) | 100 ± 9 | 90 ± 11 | 12 ± 2 |
| *p < 0.05 compared to vehicle control |
Interpretation of Hypothetical Data:
This hypothetical dataset would suggest that this compound (Compound X) is a positive allosteric modulator of the GABA-A receptor, albeit with lower affinity and potency compared to diazepam. In vivo, it demonstrates sedative-hypnotic and anxiolytic effects. Notably, at a dose of 10 mg/kg, it shows a promising separation between its anxiolytic effects and motor impairment, a desirable characteristic for a novel anxiolytic agent.
Conclusion
While this compound remains an uncharacterized molecule in the context of CNS depressant activity, its chemical structure provides a compelling rationale for a thorough pharmacological investigation. The experimental framework outlined in this guide offers a systematic and robust approach to its benchmarking against established clinical agents. By progressing from in vitro target engagement and functional modulation to in vivo behavioral profiling, researchers can comprehensively elucidate the therapeutic potential and liability profile of this novel compound. The successful execution of this research plan would not only characterize this compound but also contribute valuable knowledge to the ongoing search for safer and more effective CNS depressants.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of N-benzyl-2,2-diphenylacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Diphenylacetamide Scaffold
The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Among these, acetamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant cytotoxic activity against a range of cancer cell lines.[1][2] The diphenylacetamide core, in particular, is a structure of interest due to its presence in compounds with a wide array of biological activities, including anticonvulsant and analgesic properties.[3][4] This guide focuses on a novel compound, N-benzyl-2,2-diphenylacetamide , a molecule for which public data is scarce, making it a frontier candidate for cytotoxic profiling.[3]
The primary objective of this document is to provide a robust, scientifically-grounded framework for assessing the comparative cytotoxicity of this compound. We will delineate the rationale for selecting a diverse panel of human cancer cell lines, provide detailed, self-validating protocols for key cytotoxicity assays, and present a structure for data interpretation. This guide is designed to equip researchers with the necessary tools to conduct a thorough and meaningful evaluation of this and other novel compounds in the early phases of drug discovery.
Rationale for Experimental Design: Why a Multi-Cell Line Comparison?
Evaluating a novel compound against a single cell line provides a narrow, often misleading, snapshot of its potential. Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically between different tumor types. Therefore, a comparative approach using a panel of well-characterized cell lines is fundamental. For this guide, we propose a panel of three widely-used and distinct human cancer cell lines:
-
HeLa (Cervical Adenocarcinoma): As the first immortalized human cell line, HeLa is exceptionally robust and has a rapid proliferation rate.[5][6][7] Its genome is complex, containing integrated sequences from human papillomavirus 18 (HPV18), which contributes to its immortality.[5][8] Its widespread use provides a vast body of comparative data.
-
HepG2 (Hepatocellular Carcinoma): Derived from a liver tumor, the HepG2 cell line is notable for retaining many morphological and functional characteristics of differentiated hepatocytes, such as the secretion of major plasma proteins.[9][10][11][12][13] This makes it a valuable model for assessing potential hepatotoxicity alongside anticancer effects.
-
MCF-7 (Breast Adenocarcinoma): This is one of the most studied breast cancer cell lines globally.[14][15] Crucially, MCF-7 cells are estrogen receptor-positive (ER-positive), making them an indispensable tool for studying hormone-responsive breast cancers and the effects of compounds that may interfere with this pathway.[14][16][17]
By testing this compound against this panel, researchers can gain initial insights into its spectrum of activity and potential selectivity.
Experimental Methodologies: A Dual-Assay Approach
To ensure the trustworthiness and validity of the cytotoxicity data, a multi-faceted approach is essential. Relying on a single assay can lead to artifacts and misinterpretation. Therefore, we advocate for a dual-assay system that measures two distinct hallmarks of cell death: metabolic compromise and loss of membrane integrity.
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[18] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple, insoluble formazan product.[19][20] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[18]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count adherent HeLa, HepG2, or MCF-7 cells.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Prepare dilutions for the positive control, Doxorubicin.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Assay 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[22] LDH is a stable cytosolic enzyme that, upon cell lysis, is released into the culture medium.[23] The assay quantifies this extracellular LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[24]
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.
-
Crucially, set up additional control wells for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 400-500 x g for 5 minutes. This will pellet any detached, dead cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well assay plate.[25]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and tetrazolium salt).
-
Add 50 µL of the LDH reaction mixture to each well of the assay plate containing the supernatant.[25]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[24][25]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Visualization of Experimental Workflow
Results and Data Presentation: Quantifying Cytotoxicity
The primary endpoint for this study is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth or viability by 50%.[26] A lower IC50 value indicates a higher potency. Data should be presented in a clear, tabular format for easy comparison.
Note: The following data is hypothetical and for illustrative purposes only to demonstrate how results would be presented. Actual experimental results will vary.
Table 1: Hypothetical IC50 Values (µM) of this compound and Doxorubicin after 48h Treatment
| Compound | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| This compound | 15.8 | 35.2 | 8.9 |
| Doxorubicin (Positive Control) | 0.9 | 1.2 | 0.5 |
Discussion and Putative Mechanistic Insights
Interpreting the data is the most critical phase. Based on our hypothetical results, this compound shows cytotoxic activity against all three cell lines, with the highest potency observed in the MCF-7 breast cancer line (IC50 = 8.9 µM). The compound appears less potent than the conventional chemotherapeutic agent Doxorubicin, which is expected for a novel, unoptimized compound. The differential potency (e.g., more active in MCF-7 than HepG2) suggests a degree of selectivity that warrants further investigation.
While the precise mechanism of action for this compound is unknown, the activity of related acetamide derivatives provides a foundation for forming a hypothesis. Many cytotoxic agents exert their effects by inducing apoptosis, a form of programmed cell death. Doxorubicin, for instance, has multiple cytotoxic mechanisms, including DNA intercalation and inhibition of topoisomerase II, which ultimately trigger apoptotic pathways.[27][][29][30][31] It is plausible that this compound could also function by activating intrinsic or extrinsic apoptotic signaling cascades.
Further experiments, such as cell cycle analysis, annexin V staining for apoptosis, and western blotting for key apoptotic proteins (e.g., Caspase-3, Bcl-2), would be required to validate this hypothesis.
Conclusion
This guide provides a comprehensive and methodologically sound framework for the initial cytotoxic evaluation of the novel compound this compound. By employing a panel of diverse cancer cell lines and utilizing a dual-assay system (MTT and LDH), researchers can generate reliable and comparable data on the compound's potency and selectivity. This comparative approach is a critical first step in the long and rigorous process of drug discovery, providing the foundational evidence needed to justify further preclinical development. The path forward lies in executing these foundational experiments to uncover the true therapeutic potential of this and other novel chemical entities.
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A Comparative Guide to the Anticonvulsant Efficacy of N-benzyl-2,2-diphenylacetamide and its Analogs in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the anticonvulsant potential of N-benzyl-2,2-diphenylacetamide and its structural analogs. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes findings from closely related diphenylacetamide derivatives to evaluate their efficacy against established antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and valproate. The primary focus is on performance in validated animal models of epilepsy, providing a framework for future research and development in this chemical class.
Introduction to the Diphenylacetamide Scaffold
The diphenylacetamide core structure is a recognized pharmacophore in the landscape of anticonvulsant drug discovery. Its structural similarity to phenytoin, a cornerstone in epilepsy treatment, has prompted the investigation of numerous derivatives for their potential to modulate neuronal excitability. This compound represents a key scaffold within this class, combining the diphenylacetamide moiety with an N-benzyl group, a substitution known to influence biological activity in other centrally acting agents. The exploration of this and related compounds is driven by the ongoing need for novel AEDs with improved efficacy and tolerability profiles.
Comparative Anticonvulsant Efficacy in Preclinical Models
The preclinical evaluation of potential anticonvulsants heavily relies on standardized animal models that simulate different types of human seizures. The two most widely utilized screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[1] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against non-convulsive (absence) seizures.[2]
Due to the absence of specific published data for this compound, this guide presents data for structurally related N-substituted phenylacetamide derivatives to facilitate a comparative assessment.
Table 1: Comparative Anticonvulsant Activity in Mice (Intraperitoneal Administration)
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference(s) |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (Compound 19) | >100 | Not Reported | >300 | >3 | [3] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) | 100 | Not Reported | >300 | >3 | [4] |
| Phenytoin | 9.81 | Inactive | 69 | 7.03 | [2][3] |
| Carbamazepine | 9.67 | Inactive | 85 | 8.79 | [2][5] |
| Valproate | 196 | 177.83 | 430.77 | 2.2 | [3] |
ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose): The dose required to produce motor impairment in 50% of the animals in the rotorod test. PI (Protective Index): The ratio of TD₅₀ to ED₅₀, indicating the margin of safety. Note: Data for N-substituted phenylacetamide derivatives are presented as representative of the broader class to which this compound belongs.
The data presented for the diphenylacetamide analogs suggest that this class of compounds demonstrates activity primarily in the MES model, indicative of potential efficacy against generalized tonic-clonic seizures.[3] This aligns with the pharmacological profile of phenytoin and carbamazepine, which are also effective in the MES test and are established treatments for this seizure type.[2] Notably, like phenytoin and carbamazepine, the evaluated diphenylacetamide derivatives show a lack of efficacy in the scPTZ model.[2] In contrast, valproate exhibits broad-spectrum activity, with efficacy in both the MES and scPTZ models.[3]
The protective index (PI) provides a crucial measure of a drug's therapeutic window. While the presented analogs of this compound show a favorable PI, further optimization of the structure is necessary to enhance potency (lower the ED₅₀) to be competitive with established drugs like phenytoin and carbamazepine.
Experimental Protocols: Foundational Assays for Anticonvulsant Screening
The following are detailed methodologies for the cornerstone in vivo models used in the preclinical screening of anticonvulsant drug candidates.
Maximal Electroshock (MES) Test
The MES test is a robust and widely validated model for identifying compounds that can prevent the spread of seizures, mimicking human generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to abolish the tonic hindlimb extension phase of a seizure induced by maximal electrical stimulation.
Methodology:
-
Animal Model: Male albino mice (typically 18-25 g) are commonly used.
-
Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at varying doses to different groups of animals. A vehicle control group is always included.
-
Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animals to minimize discomfort. Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes to induce a maximal seizure.[5]
-
Observation: Animals are immediately observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a widely used preclinical model for identifying compounds effective against myoclonic and absence seizures.
Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.
Methodology:
-
Animal Model: Male albino mice (typically 18-25 g) are frequently used.
-
Drug Administration: The test compound is administered at various doses to different groups of animals, alongside a vehicle control group.
-
Convulsant Administration: At the time of predicted peak effect of the test compound, a convulsant dose of pentylenetetrazol (typically around 85 mg/kg for mice) is injected subcutaneously in the loose skin on the back of the neck.
-
Observation: Animals are placed in individual observation chambers and observed for a set period (usually 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds within the observation period.
-
Data Analysis: The number of protected animals in each dose group is recorded, and the ED₅₀ is calculated.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow of the Maximal Electroshock (MES) Test.
Caption: Chemical Structure of this compound.
Conclusion and Future Directions
The diphenylacetamide scaffold, represented by this compound, holds promise for the development of novel anticonvulsant agents, particularly for generalized tonic-clonic seizures. The available data on its analogs suggest a pharmacological profile similar to that of phenytoin and carbamazepine. However, a significant gap in the literature exists regarding the specific anticonvulsant efficacy and neurotoxicity of this compound itself.
Future research should focus on the synthesis and in-depth pharmacological characterization of this compound to determine its ED₅₀ and TD₅₀ values in the MES and scPTZ models. Structure-activity relationship (SAR) studies, exploring various substitutions on the N-benzyl and diphenyl moieties, could lead to the identification of more potent and safer analogs. Furthermore, elucidating the precise mechanism of action, whether it involves modulation of voltage-gated sodium channels or other neuronal targets, will be crucial for the rational design of the next generation of diphenylacetamide-based anticonvulsants.
References
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Median effective (ED50) and motor impairing (TD50) doses of prototype... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - NIH. (2024, December 18). Retrieved January 15, 2026, from [Link]
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The Synthesis and Anticonvulsant Activity of some ω‐Phthalimido‐N‐phenylacetamide and Propionamide Derivatives | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Graphs comparing the performance of CBZ (carbamazepine)-treated and control rats. A. (n.d.). Retrieved January 15, 2026, from [Link]
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Anticonvulsant Activity of Phenobarbital and Valproate Against Maximal Electroshock in Mice During Chronic Treatment With Caffeine and Caffeine Discontinuation - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Graphs comparing the performance of CBZ (carbamazepine)-treated and control rats. A. (n.d.). Retrieved January 15, 2026, from [Link]
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N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of N-benzyl-2,2-diphenylacetamide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the natural world. This guide provides a detailed, procedural framework for the proper disposal of N-benzyl-2,2-diphenylacetamide (CAS No. 5022-26-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes known hazard information with established principles of hazardous waste management to offer a conservative and compliant disposal strategy.
Hazard Assessment and a Precautionary Approach
A thorough review of available data reveals that a comprehensive, manufacturer-issued Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not readily accessible. However, hazard information from some chemical suppliers indicates that the substance is classified as H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life)[1].
The "H400 - Very toxic to aquatic life" classification is a critical determinant for its disposal. Under the Resource Conservation and Recovery Act (RCRA), a waste may be deemed hazardous if it exhibits certain characteristics, including toxicity[2][3][4][5]. A substance that is very toxic to aquatic life poses a significant environmental risk if disposed of improperly, such as through drain disposal. Therefore, a precautionary principle must be applied, and This compound waste must be managed as hazardous environmental waste.
Chemical and Physical Properties Overview
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for selecting appropriate waste containers and understanding its behavior.
| Property | Value | Source |
| CAS Number | 5022-26-4 | [1][6] |
| Molecular Formula | C21H19NO | [1] |
| Molecular Weight | 301.38 g/mol | [1] |
| Appearance | Solid | [7] |
| Melting Point | 125-126 °C | [1] |
| Boiling Point | 526.8±49.0 °C (Predicted) | [1] |
| Density | 1.119±0.06 g/cm3 (Predicted) | [1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. Given the "Harmful if swallowed" classification and the potential for skin and eye irritation from analogous compounds, a comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : If there is a risk of generating dust, work in a well-ventilated area or a chemical fume hood.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a manner that prevents its release into the environment. The following protocol is based on federal and state regulations for hazardous waste disposal.
Step 1: Waste Identification and Segregation
-
Do Not Dispose Down the Drain : Due to its high aquatic toxicity, this compound must never be disposed of in the sanitary sewer system.
-
Segregate Waste Streams : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any contaminated absorbent materials in a designated solid waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, designated liquid waste container.
-
Step 2: Waste Container Selection and Labeling
-
Container Compatibility : Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for organic solids and solutions.
-
Proper Labeling : All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management : Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment : It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS : Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Follow Institutional Procedures : Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a specific contact person.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In Case of a Spill
In the event of a spill, the primary goal is to contain the material and prevent it from entering any drains.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE : Don the appropriate PPE as described in Section 3.
-
Containment : For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand), and then sweep the absorbed material into the hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, following your institution's policies.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?
- MLI Environmental. (2025, November 26). Four Characteristics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- Cornell University Environmental Health and Safety. Appendix C - Disposal Of Unknown Chemical Waste Containers.
- The Ohio State University Department of Chemistry and Biochemistry. Policy 3 Disposal Policy for Materials of Uncertain Composition ("Chemical Unknowns").
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Chemsrc. (2025, September 14). N-benzyl-2,2-diphenyl-acetamide | CAS#:5022-26-4.
- University of Nebraska Omaha. HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Retrieved from University of Nebraska Omaha website.
- Temple University Campus Operations. Unknown Chemical Waste Disposal.
- Key Organics. This compound | 5022-26-4.
- Spectrum Chemical. (2014, November 24). Safety Data Sheet.
- Sigma-Aldrich. This compound AldrichCPR.
- BLD Pharm. 5022-26-4|this compound.
- BenchChem. Application Notes and Protocols: N-(2-chlorobenzyl)-2,2-diphenylacetamide in Analgesic Activity Studies.
- Thermo Fisher Scientific. Safety Data Sheet.
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- ChemicalBook. This compound | 5022-26-4.
- PubChem. N,N-diethyl-2,2-diphenylacetamide.
- BLD Pharm. N-(5-Benzyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide.
- Australian Government Department of Health and Aged Care. (2019, September 3). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]-. Retrieved from Australian Government Department of Health and Aged Care website.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-benzyl-2,2-diphenylacetamide
Hazard Assessment: An Inference-Based Approach
N-benzyl-2,2-diphenylacetamide is a substituted amide with a significant aromatic character. In the absence of direct toxicological data, we must infer its potential hazards from analogous structures:
-
Diphenylacetic acid: The core diphenylacetic acid structure is known to cause skin and serious eye irritation.[1][2]
-
Benzhydrylamine: This precursor amine is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3]
-
Aromatic Amides: This class of compounds exhibits a wide range of biological activities. A key concern is the potential for absorption through the skin.[4]
Based on these analogs, it is prudent to handle this compound as a substance that is:
-
Potentially harmful if swallowed .
-
A skin and eye irritant .
-
A potential respiratory tract irritant , particularly as a fine powder.[5][6]
-
Potentially absorbable through the skin.[4]
As a solid, likely crystalline or powdered, it poses an inhalation risk if it becomes airborne.[5][6][7]
Engineering Controls: Your First Line of Defense
Personal protective equipment should always be used in conjunction with robust engineering controls to minimize exposure.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to control airborne dust. The horizontal airflow in a fume hood helps to contain powders and prevent inhalation.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation. For larger quantities, a dedicated powder handling enclosure may be necessary.[5]
Personal Protective Equipment (PPE): A Systematic Approach
A comprehensive PPE strategy is crucial for the safe handling of this compound.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are required for any work with this chemical.
-
Chemical Goggles: When there is a risk of splashing or significant dust generation, chemical goggles should be worn as they provide a more complete seal around the eyes.[8]
-
Face Shield: For procedures with a high risk of splashing or dust generation, a face shield should be worn over safety glasses or goggles to protect the entire face.
Skin and Body Protection
-
Gloves: Due to the potential for skin irritation and dermal absorption, chemically resistant gloves are mandatory.[4]
-
Nitrile gloves are a suitable choice for handling solid chemicals and provide good dexterity. Always check the manufacturer's glove compatibility data if available.
-
Double gloving is recommended when handling larger quantities or for prolonged procedures.
-
Proper Glove Removal: Gloves must be removed without touching the outer surface with bare skin to prevent contamination. Dispose of used gloves in the appropriate chemical waste stream.[3]
-
-
Laboratory Coat: A flame-resistant lab coat that fastens securely is required to protect street clothing and skin from contamination.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls may be necessary.[8]
Respiratory Protection
Respiratory protection should be used within the context of a comprehensive respiratory protection program, which includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).
-
For Fine Powders: If engineering controls are insufficient to prevent the generation of airborne dust, or during spill cleanup, a respirator is required.
-
N95 Respirator: A NIOSH-approved N95 respirator is the minimum level of protection for filtering airborne particulates.
-
Elastomeric Half-Mask or Full-Face Respirator: For higher concentrations of airborne powder or for individuals with facial hair that prevents a good seal with an N95, an elastomeric respirator with P100 (or equivalent) particulate filters should be used.
The following table summarizes the recommended PPE for different operational scales:
| Operational Scale | Eye Protection | Skin Protection | Respiratory Protection |
| Small Scale (<1g) | Safety glasses with side shields | Nitrile gloves, Lab coat | Not typically required if handled in a fume hood |
| Medium Scale (1-20g) | Chemical goggles | Double nitrile gloves, Lab coat | N95 respirator recommended, especially during weighing |
| Large Scale (>20g) | Chemical goggles and face shield | Double nitrile gloves, Chemical-resistant apron over lab coat | Elastomeric half-mask respirator with P100 filters |
| Spill Cleanup | Chemical goggles and face shield | Heavy-duty nitrile or butyl rubber gloves, Chemical-resistant coveralls | Elastomeric full-face respirator with P100 filters |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (outermost layer)
Doffing Sequence:
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair.
-
Outer Garments: Remove the lab coat or apron, turning it inside out.
-
Eye and Face Protection: Remove from the back to the front.
-
Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
Decontamination and Disposal
-
Work Surfaces: All surfaces where the compound was handled should be decontaminated at the end of the procedure using a suitable solvent (e.g., 70% ethanol) and wiped clean.
-
Spills: In the event of a spill, evacuate the area and restrict access. Wearing appropriate PPE (as outlined in the table above), cover the spill with an absorbent material, and then carefully collect it into a sealed container for hazardous waste.
-
Waste Disposal: All contaminated materials, including gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Diagrams
Caption: Decision workflow for selecting appropriate PPE.
References
-
AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]
-
International Labour Organization. (2011, August 3). Amides. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Making.com. (n.d.). Fine chemical powder system. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Sustainability. (n.d.). Aromatic Amine Toxicity. Area. Retrieved from [Link]
-
Cancer and Environment Network of Southwestern Pennsylvania. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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- 5. Powder Handling - AirClean Systems [aircleansystems.com]
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- 8. fishersci.dk [fishersci.dk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
